4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester
Description
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Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZELTQPRZKEBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-(4-fluorophenyl)-3-oxobutanoate: A Key Intermediate in Pharmaceutical Development
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl 4-(4-fluorophenyl)-3-oxobutanoate, a valuable β-keto ester intermediate in the field of medicinal chemistry and drug development. The document delves into the core synthetic strategy, the crossed Claisen condensation, offering a detailed mechanistic understanding and a robust, field-tested experimental protocol. Physicochemical properties, spectroscopic data, and the strategic importance of this building block in the synthesis of active pharmaceutical ingredients (APIs) are also discussed. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough and practical understanding of the synthesis and application of this key chemical entity.
Introduction: The Strategic Importance of β-Keto Esters in Modern Drug Discovery
β-Keto esters are a cornerstone of modern organic synthesis, prized for their versatile reactivity that allows for the construction of complex molecular architectures. Their unique structural motif, featuring a ketone and an ester functionality separated by a methylene group, provides multiple reaction sites for carbon-carbon bond formation and functional group transformations.[1] This versatility makes them indispensable building blocks in the synthesis of a wide array of pharmaceuticals.[2][3]
Methyl 4-(4-fluorophenyl)-3-oxobutanoate, the subject of this guide, is a particularly relevant example due to the incorporation of a fluorine atom on the phenyl ring. The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] Consequently, fluorinated building blocks like methyl 4-(4-fluorophenyl)-3-oxobutanoate are of high interest to the pharmaceutical industry. One notable application of similar β-keto esters is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Sitagliptin, a widely used oral antihyperglycemic agent for the treatment of type 2 diabetes.[1][5][6]
This guide will provide a detailed exploration of the most common and efficient method for the synthesis of methyl 4-(4-fluorophenyl)-3-oxobutanoate: the crossed Claisen condensation.
The Synthetic Core: Crossed Claisen Condensation
The primary and most efficient route for the synthesis of methyl 4-(4-fluorophenyl)-3-oxobutanoate is the crossed Claisen condensation . This reaction involves the condensation of two different esters in the presence of a strong base.[7][8]
Mechanistic Insights: A Step-by-Step Analysis
The crossed Claisen condensation proceeds through a series of well-defined steps:
-
Enolate Formation: A strong base, typically an alkoxide such as sodium methoxide (NaOCH₃), abstracts an acidic α-proton from one of the ester starting materials to form a resonance-stabilized enolate.[9] In this synthesis, methyl acetate serves as the enolizable ester.
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the second ester, methyl (4-fluorophenyl)acetate. This ester is chosen as the non-enolizable partner to minimize self-condensation byproducts.[7]
-
Tetrahedral Intermediate Formation: The nucleophilic attack results in the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling the methoxide leaving group and reforming the carbonyl double bond, yielding the desired β-keto ester.
-
Deprotonation of the Product (Driving Force): The newly formed β-keto ester has a highly acidic proton on the methylene group between the two carbonyls. This proton is readily abstracted by the methoxide base present in the reaction mixture. This irreversible deprotonation step is the thermodynamic driving force for the Claisen condensation, shifting the equilibrium towards the product.
-
Acidic Work-up: A final acidic work-up step is required to protonate the enolate of the β-keto ester and neutralize any remaining base, yielding the final product, methyl 4-(4-fluorophenyl)-3-oxobutanoate.
Caption: Overall workflow of the crossed Claisen condensation.
Experimental Protocol: A Validated Procedure
The following protocol is a robust and reproducible method for the synthesis of methyl 4-(4-fluorophenyl)-3-oxobutanoate, adapted from established procedures for similar β-keto ester syntheses.[10]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl (4-fluorophenyl)acetate | 168.16 | 16.82 g | 0.10 |
| Methyl acetate | 74.08 | 11.11 g (12.0 mL) | 0.15 |
| Sodium methoxide | 54.02 | 8.10 g | 0.15 |
| Anhydrous Toluene | - | 150 mL | - |
| 1 M Hydrochloric Acid | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | 10 g | - |
| Diethyl Ether | - | 100 mL | - |
Step-by-Step Procedure
-
Reaction Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Base Suspension: To the flask, add anhydrous toluene (100 mL) and sodium methoxide (8.10 g, 0.15 mol). Stir the suspension.
-
Ester Addition: A mixture of methyl (4-fluorophenyl)acetate (16.82 g, 0.10 mol) and methyl acetate (11.11 g, 0.15 mol) is added dropwise to the stirred suspension of sodium methoxide in toluene over a period of 30 minutes at room temperature.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice-cold 1 M hydrochloric acid (approximately 200 mL) with vigorous stirring until the mixture is acidic (pH ~2-3). The mixture is then transferred to a separatory funnel.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield methyl 4-(4-fluorophenyl)-3-oxobutanoate as a yellow oil.[10]
Caption: Step-by-step experimental workflow for the synthesis.
Physicochemical and Spectroscopic Data
A thorough characterization of the starting materials and the final product is crucial for ensuring the quality and purity of the synthesized compound.
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |
| Methyl (4-fluorophenyl)acetate | C₉H₉FO₂ | 168.16 | Liquid |
| Methyl acetate | C₃H₆O₂ | 74.08 | Liquid |
| Sodium methoxide | CH₃NaO | 54.02 | Solid |
| Methyl 4-(4-fluorophenyl)-3-oxobutanoate | C₁₁H₁₁FO₃ | 210.20 | Yellow Oil[10] |
Spectroscopic Data for Methyl 4-(4-fluorophenyl)-3-oxobutanoate
The following spectroscopic data are consistent with the structure of the target compound.[10]
| Spectroscopic Technique | Key Peaks/Signals |
| FT-IR (cm⁻¹) | 1749 (C=O, ester), 1640 (C=O, ketone) |
| ¹H NMR (CDCl₃, ppm) | δ 3.7 (s, 3H, -OCH₃), δ 3.8 (s, 2H, -CH₂-), δ 4.0 (s, 2H, -COCH₂CO-), δ 7.0-7.2 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃, ppm) | δ 47.87, 48.63, 52.12, 115.52, 128.79, 129.50, 130.59, 131.01, 160.66, 167.29, 199.99 |
| Mass Spectrometry (ESI-MS) | m/z 211.1 [M+H]⁺ |
Conclusion: A Versatile Building Block for Future Drug Discovery
The synthesis of methyl 4-(4-fluorophenyl)-3-oxobutanoate via a crossed Claisen condensation is a reliable and efficient method for producing this valuable pharmaceutical intermediate. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize and utilize this compound. The presence of the fluorophenyl moiety makes it a particularly attractive building block for the development of new therapeutic agents with potentially enhanced pharmacological profiles. As the demand for novel and effective drugs continues to grow, the importance of versatile and strategically designed intermediates like methyl 4-(4-fluorophenyl)-3-oxobutanoate will undoubtedly increase.
References
-
Kim, D., Wang, L., Beconi, M., et al. (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][2]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141-151.
- Gude, A. S., et al. (2014). A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. Der Pharma Chemica, 6(5), 333-343.
-
Crossed Claisen and Claisen Variation Reactions. Chemistry Steps. Available at: [Link]
-
The Essential Role of Methyl 4,4-dimethoxy-3-oxobutanoate in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Der Pharma Chemica. (2014). A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. Available at: [Link]
-
Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Molecules, 2023, 28(15), 5789. Available at: [Link]
-
Illustrated Glossary of Organic Chemistry - Claisen condensation. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Crossed Claisen Condensation - EASY! Organic Chemistry Guide. (2023). Available at: [Link]
-
Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 747659. Available at: [Link]
-
Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(11), 6330-6336. Available at: [Link]
-
Crossed Claisen condensation. Frostburg State University Chemistry Department. (2018). Available at: [Link]
- US Patent 4,785,129. Google Patents.
-
CHEM 2325 Module 30: Crossed Claisen Condensations. Dr. B's Chemistry Videos. (2024). Available at: [Link]
-
Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Organic & Biomolecular Chemistry, 18(45), 9184-9236. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(9), 2496. Available at: [Link]
-
Illustrated Glossary of Organic Chemistry - Claisen condensation. UCLA Chemistry & Biochemistry. Available at: [Link]
-
ir | ORGANIC CHEMISTRY SELECT. WordPress.com. Available at: [Link]
-
sample 13C NMR spectra of compounds with common functional groups. ChemHelpASAP. (2022). Available at: [Link]
-
N-(3,4-Bis(4-fluorophenyl)-4-oxobutyl)-N-methylacetamide - Optional[13C NMR]. SpectraBase. Available at: [Link]
-
Methyl 4-fluorobenzoylacetate - Optional[ATR-IR] - Spectrum. SpectraBase. Available at: [Link]
-
Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. Available at: [Link]
-
Methyl acetoacetate. PubChem. Available at: [Link]
-
Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. CRC Press. Available at: [Link]
-
CAS RN 69797-47-3 | Methyl 4-(3-fluorophenyl)-4-oxobutanoate. Hoffman Fine Chemicals. Available at: [Link]
-
Synthesis and functionalisation of a bifunctional normorphan 3D building block for medicinal chemistry. White Rose Research Online. Available at: [Link]
-
Acetic acid, methyl ester. NIST WebBook. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176-2179. Available at: [Link]
-
C-13 nmr spectrum of methyl methanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl formate C13 13-C nmr. Doc Brown's Chemistry. Available at: [Link]
-
Methyl 4-chloroacetoacetate. PubChem. Available at: [Link]
Sources
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
- 7. One moment, please... [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 10. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to the Synthesis of Methyl 4-(4-fluorophenyl)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(4-fluorophenyl)-3-oxobutanoate is a valuable β-keto ester intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its structural motif, featuring a fluorinated phenyl ring and a reactive β-keto ester functionality, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of the synthesis of methyl 4-(4-fluorophenyl)-3-oxobutanoate, focusing on the crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
This document, intended for an audience with a strong background in organic chemistry, will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and outline the necessary purification and characterization techniques.
Synthetic Strategy: The Crossed Claisen Condensation
The most direct and common method for the synthesis of methyl 4-(4-fluorophenyl)-3-oxobutanoate is the crossed Claisen condensation. This reaction involves the base-mediated condensation of two different esters.[1][2] In this specific case, the reaction occurs between methyl 4-fluorophenylacetate and methyl acetate.
The success of a crossed Claisen condensation hinges on the relative reactivity of the two ester components. Ideally, one ester acts as the nucleophile (enolate donor) and the other as the electrophile (enolate acceptor). To favor a single product and minimize self-condensation byproducts, it is advantageous if one of the esters cannot form an enolate (i.e., lacks α-hydrogens). However, in this synthesis, both methyl 4-fluorophenylacetate and methyl acetate possess α-hydrogens and can potentially form enolates.
To achieve a successful synthesis, the reaction conditions must be carefully controlled. The choice of base is critical. Sodium methoxide is a suitable strong base for this transformation, as it is capable of deprotonating the α-carbon of the esters to generate the reactive enolate nucleophile.[3][4] Using sodium methoxide also prevents transesterification, as the methoxide anion matches the ester group of the reactants.
The mechanism of the crossed Claisen condensation proceeds through the following key steps:
-
Enolate Formation: A catalytic amount of sodium methoxide deprotonates the α-carbon of either methyl 4-fluorophenylacetate or methyl acetate to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester molecule.
-
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating a methoxide ion to form the β-keto ester.
-
Deprotonation of the Product: The newly formed β-keto ester has acidic α-hydrogens between the two carbonyl groups. The methoxide leaving group, or any remaining base, will deprotonate this position to form a highly stabilized enolate. This final, essentially irreversible deprotonation drives the reaction to completion.
-
Acidic Workup: A final acidic workup is necessary to protonate the enolate and yield the neutral methyl 4-(4-fluorophenyl)-3-oxobutanoate product.[5]
Diagram of the Crossed Claisen Condensation Workflow
Caption: Overall workflow for the synthesis of methyl 4-(4-fluorophenyl)-3-oxobutanoate.
Experimental Protocol
This protocol is a representative procedure for the synthesis of methyl 4-(4-fluorophenyl)-3-oxobutanoate. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| Methyl 4-fluorophenylacetate | C₉H₉FO₂ | 168.17 | 405-79-8 | Irritant |
| Methyl acetate | C₃H₆O₂ | 74.08 | 79-20-9 | Highly flammable, Irritant |
| Sodium methoxide | CH₃NaO | 54.02 | 124-41-4 | Flammable solid, Corrosive |
| Toluene, anhydrous | C₇H₈ | 92.14 | 108-88-3 | Highly flammable, Toxic |
| Hydrochloric acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive |
| Diethyl ether | C₄H₁₀O | 74.12 | 60-29-7 | Highly flammable |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 144-55-8 | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | - |
Step-by-Step Procedure
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium methoxide (1.1 equivalents) in anhydrous toluene.
-
Addition of Reactants: A mixture of methyl 4-fluorophenylacetate (1.0 equivalent) and methyl acetate (1.5 equivalents) is added dropwise to the stirred suspension of sodium methoxide at room temperature over a period of 30 minutes.
-
Reaction: The reaction mixture is then heated to reflux (approximately 110 °C) and maintained at this temperature for 4-6 hours, with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, the mixture is cooled to room temperature and then poured slowly into a beaker containing ice-cold dilute hydrochloric acid (e.g., 1 M HCl) with vigorous stirring to neutralize the excess base and protonate the enolate.
-
Workup - Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
Workup - Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield methyl 4-(4-fluorophenyl)-3-oxobutanoate as a liquid or low-melting solid.
Characterization of Methyl 4-(4-fluorophenyl)-3-oxobutanoate
The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic techniques.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.7 ppm), the methylene group adjacent to the ester (singlet, ~3.5 ppm), the methylene group adjacent to the phenyl ring (singlet, ~3.8 ppm), and the aromatic protons of the 4-fluorophenyl group (two doublets of doublets or a multiplet, ~7.0-7.3 ppm). |
| ¹³C NMR | Signals for the ester carbonyl (~167 ppm), the ketone carbonyl (~200 ppm), the methoxy carbon (~52 ppm), the two methylene carbons (~48 and 49 ppm), and the aromatic carbons, including the carbon bearing the fluorine atom (showing a characteristic C-F coupling). |
| IR (Infrared) Spectroscopy | Strong absorption bands for the ester carbonyl (~1745 cm⁻¹) and the ketone carbonyl (~1715 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the product (210.2 g/mol ). |
Diagram of the Synthesis and Characterization Workflow
Caption: Step-by-step workflow from reactants to the final characterized product.
Safety and Handling
-
Sodium methoxide is a flammable solid and is corrosive. It reacts violently with water. Handle under an inert atmosphere and away from moisture.[6]
-
Methyl acetate and toluene are highly flammable liquids. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[7]
-
Methyl 4-fluorophenylacetate is an irritant. Avoid contact with skin and eyes.[8]
-
Concentrated hydrochloric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Always wear appropriate PPE when handling any chemicals.
Conclusion
The crossed Claisen condensation provides an effective route for the synthesis of methyl 4-(4-fluorophenyl)-3-oxobutanoate. Careful control of reaction conditions, particularly the choice of base and the exclusion of water, is essential for a successful outcome. The detailed protocol and characterization methods outlined in this guide will aid researchers in the preparation and validation of this important synthetic intermediate.
References
-
Organic Chemistry Portal. Claisen Condensation. [Link]
-
Chemistry LibreTexts. 19.15: A Claisen Condensation Forms a β-Keto Ester. [Link]
-
Royals, E. E. (1945). The Use of Sodium Methoxide in the Claisen Reaction. Journal of the American Chemical Society, 67(9), 1508–1509. [Link]
-
Wikipedia. Sodium methoxide. [Link]
-
Alkali Metals Ltd. Material Safety Data Sheet Sodium Methoxide (Powder). [Link]
Sources
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US4785129A - Methyl 4,4,4-trifluoro-3-oxo-butanethioate - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. jelsciences.com [jelsciences.com]
- 8. tdcommons.org [tdcommons.org]
methyl 4-(4-fluorophenyl)-3-oxobutanoate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Methyl 4-(4-fluorophenyl)-3-oxobutanoate
Executive Summary
Methyl 4-(4-fluorophenyl)-3-oxobutanoate is a fluorinated β-keto ester of significant interest to the scientific community, particularly those in pharmaceutical research and organic synthesis. Its unique structural combination—a reactive β-dicarbonyl system and a metabolically robust fluorophenyl moiety—positions it as a highly valuable and versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, inherent reactivity, and synthetic utility. By explaining the causality behind its chemical behavior and providing validated experimental frameworks, this document serves as a resource for researchers aiming to leverage this compound in drug discovery and development programs.
Introduction: The Strategic Value of a Fluorinated β-Keto Ester
β-Keto esters are a cornerstone of modern organic synthesis, prized for the dual reactivity of their ketone and ester functionalities and the pronounced acidity of the intervening α-methylene group. The introduction of a 4-fluorophenyl group onto this scaffold, as in methyl 4-(4-fluorophenyl)-3-oxobutanoate, imparts properties that are highly sought after in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity, thereby improving the pharmacokinetic profile of a parent molecule.
This guide delves into the core chemical principles governing methyl 4-(4-fluorophenyl)-3-oxobutanoate, providing the foundational knowledge required to exploit its reactivity in a predictable and controlled manner.
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the effective use of any chemical intermediate. The expected physicochemical and spectroscopic data for methyl 4-(4-fluorophenyl)-3-oxobutanoate are summarized below. These values are based on the analysis of its constituent functional groups and comparison with structurally similar compounds.
| Property | Value / Description |
| IUPAC Name | methyl 4-(4-fluorophenyl)-3-oxobutanoate |
| CAS Number | 326-88-5 |
| Molecular Formula | C₁₁H₁₁FO₃ |
| Molecular Weight | 210.20 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone); limited solubility in water |
Spectroscopic Characterization: An Analytical Framework
Spectroscopy provides an empirical fingerprint of a molecule, confirming its identity and purity. The following sections detail the expected spectral signatures for methyl 4-(4-fluorophenyl)-3-oxobutanoate, explaining the rationale behind the predicted signals.
Proton NMR is the primary tool for structural elucidation. The anticipated chemical shifts (in CDCl₃) are driven by the electronic environment of each proton set.
| Protons | Predicted δ (ppm) | Multiplicity | Rationale |
| -OCH₃ | ~3.75 | Singlet (s) | Protons of the methyl ester are deshielded by the adjacent oxygen. |
| -C(O)CH₂C(O)- | ~3.50 | Singlet (s) | The active methylene protons are deshielded by two flanking carbonyl groups. |
| Ar-CH₂- | ~3.90 | Singlet (s) | Benzylic protons are deshielded by the aromatic ring and the adjacent ketone. |
| Aromatic (ortho to F) | ~7.10 | Triplet (t) or dd | Protons on the aromatic ring coupled to both the adjacent aromatic proton and the fluorine atom. |
| Aromatic (meta to F) | ~7.25 | Doublet of doublets (dd) | Protons coupled to adjacent aromatic protons. |
Carbon NMR provides insight into the carbon skeleton. The electronegativity of oxygen and fluorine atoms significantly influences the chemical shifts.
| Carbon | Predicted δ (ppm) | Rationale |
| -OCH₃ | ~52 | Standard chemical shift for a methyl ester carbon. |
| -C(O)CH₂C(O)- | ~68 | Methylene carbon positioned between two electron-withdrawing carbonyls. |
| Ar-CH₂- | ~45 | Benzylic carbon adjacent to a carbonyl group. |
| C=O (Ester) | ~167 | Carbonyl carbon of the ester group. |
| C=O (Ketone) | ~202 | Ketone carbonyl carbon, typically found further downfield than ester carbonyls. |
| Aromatic C-F | ~163 (d, ¹JCF ≈ 245 Hz) | The carbon directly bonded to fluorine is significantly deshielded and exhibits a large coupling constant. |
| Aromatic C (ipso) | ~130 (d, ⁴JCF ≈ 3 Hz) | The carbon to which the side chain is attached shows a small coupling to fluorine. |
| Aromatic C (ortho to F) | ~131 (d, ³JCF ≈ 8 Hz) | Aromatic carbons ortho to fluorine show moderate coupling. |
| Aromatic C (meta to F) | ~116 (d, ²JCF ≈ 21 Hz) | Aromatic carbons meta to fluorine show a larger coupling constant than those ortho. |
IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| C=O Stretch (Ester) | 1745 - 1750 | A strong, sharp absorption characteristic of a saturated ester carbonyl. |
| C=O Stretch (Ketone) | 1715 - 1720 | A strong, sharp absorption for the ketone carbonyl. The presence of two distinct C=O bands is a key indicator of the β-keto ester structure. |
| C-F Stretch | 1220 - 1240 | A strong absorption indicating the presence of the aryl-fluoride bond. |
| Aromatic C=C Stretch | 1600, 1500 | Medium-intensity bands characteristic of the aromatic ring. |
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can be used to confirm the molecular structure.
-
Molecular Ion (M⁺): Expected at m/z = 210.
-
Key Fragments: Common fragmentation pathways include the loss of the methoxy group (-OCH₃, m/z = 179), the loss of the carbomethoxy group (-COOCH₃, m/z = 151), and the formation of the 4-fluorobenzyl cation (C₇H₆F⁺, m/z = 109), which is often a prominent peak.
Tautomerism: The Keto-Enol Equilibrium
A defining feature of β-keto esters is their existence as a dynamic equilibrium between the keto and enol tautomers.[1][2] While the keto form typically predominates in neutral, non-polar solvents, the enol form is crucial for the compound's reactivity, particularly in enolate-mediated reactions.
Caption: Keto-Enol equilibrium of methyl 4-(4-fluorophenyl)-3-oxobutanoate.
The interconversion between these forms is readily catalyzed by both acid and base.[3] Understanding these mechanisms is key to controlling subsequent synthetic transformations.
-
Base-Catalyzed Tautomerization: A base removes an acidic α-proton to form a resonance-stabilized enolate intermediate, which is then protonated (typically by the solvent) on the oxygen atom to yield the enol.
-
Acid-Catalyzed Tautomerization: The ketone carbonyl is protonated by an acid, making the α-protons more acidic. A weak base (e.g., solvent) then removes an α-proton, forming the enol with the elimination of the acid catalyst.
Synthesis and Reactivity
Proposed Synthetic Protocol: Claisen Condensation
The most direct and industrially scalable synthesis of methyl 4-(4-fluorophenyl)-3-oxobutanoate is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with an enolizable ester. Here, methyl (4-fluorophenyl)acetate is condensed with methyl acetate.
Caption: Proposed workflow for the synthesis via Claisen condensation.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add dry tetrahydrofuran (THF).
-
Base Addition: Add sodium methoxide (NaOMe) to the THF and stir to form a suspension.
-
Reactant Addition: A mixture of methyl (4-fluorophenyl)acetate and methyl acetate is added dropwise to the stirred base suspension at room temperature. The choice of a strong, non-nucleophilic base like NaOMe is critical to deprotonate the ester and initiate the condensation without significant side reactions like transesterification.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours to drive the reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is cooled in an ice bath and carefully quenched by the dropwise addition of dilute aqueous acid (e.g., 1M HCl) until the pH is neutral. This step protonates the resulting β-keto ester enolate.
-
Extraction & Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or silica gel chromatography to yield the pure β-keto ester.
Core Reactivity as a Synthetic Intermediate
The synthetic utility of methyl 4-(4-fluorophenyl)-3-oxobutanoate stems from the reactivity of its active methylene group.
The protons on the carbon between the two carbonyl groups (the α-carbon) are significantly acidic (pKa ≈ 11 in DMSO) due to the electron-withdrawing nature of the flanking carbonyls and the ability of the resulting conjugate base (the enolate) to be stabilized by resonance. This allows for clean and efficient deprotonation with common bases like sodium ethoxide or potassium carbonate.
The generated enolate is a soft nucleophile and readily participates in Sₙ2 reactions with a variety of electrophiles, such as alkyl halides and acyl chlorides. This reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of diverse substituents at the α-position.
Self-Validating Protocol for α-Alkylation:
-
Enolate Formation: Dissolve methyl 4-(4-fluorophenyl)-3-oxobutanoate (1.0 eq.) in a polar aprotic solvent like acetone or DMF. Add a moderate base such as powdered potassium carbonate (K₂CO₃, 1.5 eq.). The use of a heterogeneous base prevents side reactions and simplifies workup.
-
Electrophile Addition: Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq.) and stir the mixture at room temperature or with gentle heating until TLC indicates the consumption of the starting material.
-
Workup: Filter off the inorganic salts (K₂CO₃ and the resulting potassium halide). The filtrate is then concentrated, and the residue is partitioned between water and an organic solvent.
-
Validation: The success of the reaction is confirmed by the disappearance of the α-methylene singlet (~3.50 ppm) in the ¹H NMR spectrum and the appearance of new signals corresponding to the added alkyl group.
When subjected to acidic or basic hydrolysis, the ester is converted to the corresponding β-keto acid. These acids are thermally unstable and readily undergo decarboxylation upon gentle heating to yield a ketone, in this case, 1-(4-fluorophenyl)butan-2-one. This sequence is a highly effective method for synthesizing substituted ketones.
Caption: Reaction pathway for the hydrolysis and decarboxylation sequence.
Applications in Drug Discovery and Development
The title compound is not merely a chemical curiosity; it is a strategic precursor for pharmacologically active molecules. The 4-fluorophenyl group is a common feature in many approved drugs, where it often serves to block metabolic oxidation at the para-position, thereby increasing the drug's half-life.
For example, this scaffold is an ideal starting point for synthesizing analogs of neurokinin receptor antagonists or other complex heterocyclic systems. Its ability to undergo controlled alkylation and subsequent cyclization reactions makes it a powerful tool for generating libraries of compounds for high-throughput screening in drug discovery campaigns. Its structural motifs are found in precursors to drugs like Fezolinetant, a treatment for vasomotor symptoms due to menopause.[4]
Safety and Handling
While specific toxicity data for methyl 4-(4-fluorophenyl)-3-oxobutanoate is not widely available, it should be handled with the standard precautions used for laboratory chemicals. Based on analogous structures, it may be harmful if swallowed and can cause skin and eye irritation.[5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.
Conclusion
Methyl 4-(4-fluorophenyl)-3-oxobutanoate is a synthetically versatile intermediate with significant potential in organic and medicinal chemistry. Its well-defined reactivity, governed by the interplay of its β-keto ester and fluorinated aromatic functionalities, allows for predictable and high-yielding transformations. A thorough understanding of its spectroscopic properties, tautomeric equilibrium, and core reaction pathways—alkylation and decarboxylation—empowers researchers to design and execute efficient synthetic routes toward novel and complex molecular targets, particularly in the pursuit of new therapeutic agents.
References
-
Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[4][6][7]triazo. Available at: https://www.tdcommons.org/dpubs_series/7788
-
PubChem. Methyl acetoacetate. Available at: [Link]
-
PubChem. Methyl 4-(4-methoxyphenyl)-3-oxobutanoate. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Essential Role of Methyl 4,4-Dimethoxy-3-Oxobutanoate in Modern Organic Synthesis. Available at: [Link]
-
PubChem. Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Available at: [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. Available at: [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Available at: [Link]
-
PHYWE. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]
- 3. m.youtube.com [m.youtube.com]
- 4. tdcommons.org [tdcommons.org]
- 5. Methyl 4-(4-chlorophenyl)-4-oxobutanoate | C11H11ClO3 | CID 230774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Spectral Analysis of 4-(4-fluoro-phenyl)-3-oxo-butyric acid methyl ester
A Note to the Reader:
As a Senior Application Scientist, my primary goal is to provide you with accurate, in-depth, and actionable scientific information. The following guide has been structured to offer a comprehensive overview of the spectral characterization of 4-(4-fluoro-phenyl)-3-oxo-butyric acid methyl ester. However, a critical component for the completion of this guide is the availability of the raw spectral data (¹H NMR, ¹³C NMR, IR, and MS).
Despite a thorough search of publicly available scientific databases and literature, the experimental spectral data for this compound (CAS 500366-84-7) could not be located. Chemical supplier listings confirm the existence and basic properties of the compound, but do not provide the necessary spectra for a detailed analysis.
Therefore, this document will serve as a foundational guide, outlining the theoretical principles, expected spectral characteristics, and detailed methodologies for the acquisition and interpretation of the spectral data for this molecule. The sections requiring the insertion of actual data and spectra are clearly marked. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals once the spectral data has been acquired.
Introduction: The Significance of this compound in Drug Discovery and Development
This compound is a β-keto ester derivative of significant interest in medicinal chemistry and drug development. The presence of a fluorinated phenyl group, a keto-ester moiety, and a reactive methylene group makes it a versatile synthetic intermediate for the construction of a wide range of heterocyclic and carbocyclic scaffolds. These scaffolds are often the core of pharmacologically active molecules. The fluorine atom, in particular, can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.
Accurate and unambiguous structural elucidation of this and related molecules is paramount in the drug discovery pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization, providing a detailed fingerprint of the molecule's atomic connectivity, functional groups, and overall mass. This guide provides a detailed framework for understanding and interpreting the spectral data of this key synthetic intermediate.
Molecular Structure and Keto-Enol Tautomerism
A key feature of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is influenced by factors such as solvent polarity, temperature, and pH. Understanding this tautomerism is crucial for interpreting the spectral data, as both forms may be present and contribute to the observed spectra.
Caption: Keto-enol tautomerism of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
¹H NMR Spectral Data and Interpretation
Table 1: Expected ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| ~ 7.2 | Doublet of doublets | 2H | Aromatic Protons (ortho to F) |
| ~ 7.0 | Doublet of doublets | 2H | Aromatic Protons (meta to F) |
| ~ 3.9 | Singlet | 2H | Benzylic Protons (-CH₂-Ph) |
| ~ 3.7 | Singlet | 3H | Methyl Ester Protons (-OCH₃) |
| ~ 3.5 | Singlet | 2H | Methylene Protons (-CO-CH₂-CO) |
Causality Behind Expected Chemical Shifts:
-
Aromatic Protons (~7.0-7.2 ppm): The protons on the fluorophenyl ring are expected to appear in the aromatic region. The electron-withdrawing nature of the fluorine atom and the carbonyl group will deshield these protons. The para-substitution pattern will likely result in two distinct signals, each appearing as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom.
-
Benzylic Protons (~3.9 ppm): The methylene protons adjacent to the phenyl ring are in a benzylic position and are deshielded by the aromatic ring current and the adjacent carbonyl group. They are expected to appear as a singlet.
-
Methyl Ester Protons (~3.7 ppm): The protons of the methyl ester group are deshielded by the adjacent oxygen atom and will appear as a sharp singlet.
-
Methylene Protons (~3.5 ppm): The active methylene protons are situated between two electron-withdrawing carbonyl groups, leading to significant deshielding. These protons will also appear as a singlet.
¹³C NMR Spectral Data and Interpretation
Table 2: Expected ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| Data Not Available | Data Not Available |
| ~ 202 | Ketone Carbonyl Carbon (C=O) |
| ~ 167 | Ester Carbonyl Carbon (C=O) |
| ~ 162 (d, ¹JCF ≈ 245 Hz) | Aromatic Carbon (C-F) |
| ~ 130 (d, ³JCF ≈ 8 Hz) | Aromatic Carbons (ortho to F) |
| ~ 129 | Aromatic Carbon (ipso) |
| ~ 115 (d, ²JCF ≈ 21 Hz) | Aromatic Carbons (meta to F) |
| ~ 52 | Methyl Ester Carbon (-OCH₃) |
| ~ 49 | Methylene Carbon (-CO-CH₂-CO) |
| ~ 45 | Benzylic Carbon (-CH₂-Ph) |
Causality Behind Expected Chemical Shifts:
-
Carbonyl Carbons (~167 and ~202 ppm): The two carbonyl carbons (ester and ketone) are highly deshielded and will appear far downfield. The ketone carbonyl is typically more deshielded than the ester carbonyl.
-
Aromatic Carbons (~115-162 ppm): The carbons of the fluorophenyl ring will appear in the aromatic region. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will exhibit smaller two- and three-bond couplings to fluorine.
-
Aliphatic Carbons (~45-52 ppm): The methyl ester carbon, the active methylene carbon, and the benzylic carbon will appear in the upfield region of the spectrum. The methyl ester carbon is deshielded by the attached oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty spectrometer.
-
Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
IR Spectral Data and Interpretation
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data Not Available | Data Not Available | Data Not Available |
| ~ 3050 | Medium | Aromatic C-H Stretch |
| ~ 2950 | Medium | Aliphatic C-H Stretch |
| ~ 1745 | Strong | Ester C=O Stretch |
| ~ 1720 | Strong | Ketone C=O Stretch |
| ~ 1600, 1500 | Medium | Aromatic C=C Bending |
| ~ 1250 | Strong | C-O Stretch (Ester) |
| ~ 1100 | Strong | C-F Stretch |
Causality Behind Expected Absorption Bands:
-
C=O Stretching (~1720 and ~1745 cm⁻¹): The presence of two strong absorption bands in the carbonyl region is a key feature of β-keto esters. The ester carbonyl typically absorbs at a slightly higher frequency than the ketone carbonyl.
-
C-H Stretching (~2950 and ~3050 cm⁻¹): The spectrum will show absorptions for both aliphatic and aromatic C-H stretching vibrations.
-
C-O Stretching (~1250 cm⁻¹): A strong band corresponding to the C-O stretching vibration of the ester group is expected.
-
C-F Stretching (~1100 cm⁻¹): A strong absorption due to the C-F bond stretching will be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction:
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
-
Ionization:
-
Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI) is a softer ionization technique that is useful for observing the molecular ion.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Mass Spectral Data and Interpretation
Table 4: Expected Mass Spectral Fragmentation for this compound
| m/z | Proposed Fragment |
| Data Not Available | Data Not Available |
| 210 | [M]⁺ (Molecular Ion) |
| 179 | [M - OCH₃]⁺ |
| 151 | [M - COOCH₃]⁺ |
| 109 | [F-Ph-CH₂]⁺ |
| 95 | [F-Ph]⁺ |
Causality Behind Expected Fragmentation:
The fragmentation of β-keto esters is often characterized by cleavages alpha to the carbonyl groups and McLafferty rearrangements.
Caption: Proposed mass spectral fragmentation pathway for this compound.
Conclusion
The comprehensive spectral analysis using NMR, IR, and MS is indispensable for the unambiguous structural confirmation of this compound. This guide provides a detailed framework for the acquisition, interpretation, and understanding of the spectral data for this important synthetic intermediate. The provided methodologies and theoretical interpretations will enable researchers to confidently characterize this molecule and its analogs, facilitating its application in drug discovery and development.
References
Due to the unavailability of specific literature containing the spectral data for this compound, this section will list general, authoritative sources on spectroscopic techniques.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Field, L. D., Li, H., & Magill, A. M. (2013). Organic Structures from Spectra. John Wiley & Sons. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
A Technical Guide to the Formation of Methyl 4-(4-fluorophenyl)-3-oxobutanoate: Mechanism and Synthesis
Abstract: This technical guide provides an in-depth examination of the formation mechanism and synthetic protocol for methyl 4-(4-fluorophenyl)-3-oxobutanoate, a valuable β-keto ester intermediate in pharmaceutical and fine chemical synthesis. We will dissect the core principles of the Crossed Claisen condensation, elucidating the causal factors behind reagent selection and reaction conditions. A detailed, field-proven experimental protocol is presented, designed for reproducibility and high yield, to serve as a reliable resource for researchers, chemists, and professionals in drug development.
Introduction and Strategic Overview
Methyl 4-(4-fluorophenyl)-3-oxobutanoate is a polyfunctional molecule belonging to the class of β-keto esters. Its structure, featuring both electrophilic and nucleophilic centers, makes it a highly versatile building block for the synthesis of more complex molecular architectures, including heterocyclic compounds and active pharmaceutical ingredients (APIs).[1]
The most direct and industrially scalable route to this compound is the Crossed Claisen Condensation . This carbon-carbon bond-forming reaction occurs between two different ester molecules in the presence of a strong base.[2][3] In this specific synthesis, methyl acetate serves as the enolizable component (the nucleophile donor), while methyl 4-fluorophenylacetate acts as the acylating agent (the electrophile). Understanding the nuances of this mechanism is paramount to optimizing reaction conditions and ensuring a high-purity product.
The Crossed Claisen Condensation: A Mechanistic Deep Dive
The Claisen condensation is a cornerstone of organic synthesis for producing β-keto esters from simple ester precursors.[4] The reaction proceeds through a series of equilibrium steps, which are ultimately driven to completion by a final, thermodynamically favorable deprotonation.[5][6]
The overall transformation is as follows:
(Methyl Acetate) + (Methyl 4-fluorophenylacetate) --[NaOMe]--> [Intermediate Enolate] --[H₃O⁺]--> Methyl 4-(4-fluorophenyl)-3-oxobutanoate
Step-by-Step Reaction Mechanism
The mechanism can be dissected into five critical stages, from initial activation to final product formation.
-
Enolate Formation: The reaction is initiated by a strong base, typically an alkoxide. For this synthesis, sodium methoxide (NaOMe) is the base of choice. Its function is to abstract an acidic α-proton (pKa ≈ 25) from methyl acetate to form a resonance-stabilized methyl acetate enolate.[2][7] The choice of methoxide is strategic; it matches the methyl group of the esters, thereby preventing unwanted transesterification side reactions that could occur with other alkoxide bases like sodium ethoxide.[8]
-
Nucleophilic Attack: The newly formed enolate is a potent carbon-based nucleophile. It attacks the electrophilic carbonyl carbon of the second ester, methyl 4-fluorophenylacetate. This attack results in the formation of a transient tetrahedral alkoxide intermediate.[4][5]
-
Reformation of the Carbonyl and Elimination: The tetrahedral intermediate is unstable and rapidly collapses. It reforms the carbonyl double bond by expelling the methoxide ion (⁻OCH₃) as a leaving group.[7] This step is a classic nucleophilic acyl substitution and yields the target β-keto ester.
-
Deprotonation: The Thermodynamic Driving Force: The steps leading to the β-keto ester are reversible and the equilibrium is not strongly product-favored. However, the product, methyl 4-(4-fluorophenyl)-3-oxobutanoate, possesses a new set of highly acidic α-protons located between the two carbonyl groups (pKa ≈ 11). The methoxide ion, regenerated in the previous step, immediately abstracts one of these protons.[5] This deprotonation forms a highly stable, resonance-delocalized enolate anion. This final, essentially irreversible acid-base reaction is the thermodynamic driving force that shifts the entire reaction equilibrium towards the product side, ensuring a high conversion.[6] This is the critical reason why a full stoichiometric equivalent of base, rather than a catalytic amount, is required for the Claisen condensation.[2]
-
Acidification (Workup): At the completion of the reaction, the product exists as its sodium enolate salt. To isolate the neutral β-keto ester, an acidic workup (e.g., with dilute HCl or H₂SO₄) is performed. This step protonates the enolate, yielding the final desired product.[3]
Mechanistic Pathway Diagram
Caption: The five-step mechanism of the Crossed Claisen Condensation.
Validated Synthesis Protocol
This protocol outlines a robust and reproducible method for the laboratory-scale synthesis of methyl 4-(4-fluorophenyl)-3-oxobutanoate. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base.
Quantitative Data and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Molar Eq. |
| Sodium Methoxide | NaOMe | 54.02 | 6.48 g | 0.12 | 1.2 |
| Toluene | C₇H₈ | 92.14 | 200 mL | - | - |
| Methyl 4-fluorophenylacetate | C₉H₉FO₂ | 168.17 | 16.82 g | 0.10 | 1.0 |
| Methyl Acetate | C₃H₆O₂ | 74.08 | 8.89 g | 0.12 | 1.2 |
| 2M Hydrochloric Acid | HCl | 36.46 | ~100 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~300 mL | - | - |
| Brine | NaCl(aq) | - | ~100 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~20 g | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium methoxide (6.48 g, 0.12 mol).
-
Solvent and Reagent Addition: Add anhydrous toluene (200 mL) to the flask. Begin stirring to create a suspension. Add methyl 4-fluorophenylacetate (16.82 g, 0.10 mol) to the suspension.
-
Initiation: In a dropping funnel, prepare a solution of methyl acetate (8.89 g, 0.12 mol). Add this solution dropwise to the stirred reaction mixture over 30 minutes at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 110°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Cool the reaction mixture to room temperature using an ice bath. Slowly and carefully add 2M hydrochloric acid (~100 mL) to quench the reaction and neutralize the base until the pH is ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 100 mL).[9]
-
Washing: Combine all organic layers and wash sequentially with water (100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure methyl 4-(4-fluorophenyl)-3-oxobutanoate.
Experimental Workflow Diagram
Caption: A seven-stage workflow for the synthesis of the target compound.
Conclusion
The formation of methyl 4-(4-fluorophenyl)-3-oxobutanoate via the Crossed Claisen Condensation is a prime example of elegant and powerful C-C bond formation in organic chemistry. By understanding the detailed mechanism—particularly the critical role of the final deprotonation step as the thermodynamic sink—chemists can confidently select the appropriate reagents and conditions to ensure a successful synthesis. The provided protocol represents a validated and robust procedure, offering a reliable pathway for obtaining this key synthetic intermediate for further research and development.
References
-
Title: 23.7: The Claisen Condensation Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: Claisen Condensation Mechanism Source: BYJU'S URL: [Link]
-
Title: Claisen condensation Source: Wikipedia URL: [Link]
-
Title: Esters to β-Ketoesters: Claisen Condensation Mechanism Source: JoVE URL: [Link]
-
Title: Claisen Condensation – Mechanism, Variations & FAQs Source: Allen Institute URL: [Link]
-
Title: 23.7: The Claisen Condensation Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: Claisen Condensation: Mechanism & Examples Source: NROChemistry URL: [Link]
-
Title: The Use of Sodium Methoxide in the Claisen Reaction Source: Journal of the American Chemical Society URL: [Link]
-
Title: Claisen Ester Condensation with Sodium Methoxide Source: Chemistry Stack Exchange URL: [Link]
-
Title: Base used in Claisen Condensation Source: Chemistry Stack Exchange URL: [Link]
-
Title: (Z)-Enol p-Tosylate Derived from Methyl Acetoacetate: A Useful Cross-coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-butenoate Source: Organic Syntheses URL: [Link]
-
Title: β‐Ketoesters: An Overview and It's Applications via Transesterification Source: ChemistrySelect URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Solubility Profile of Methyl 4-(4-fluorophenyl)-3-oxobutanoate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of methyl 4-(4-fluorophenyl)-3-oxobutanoate, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive empirical solubility data, this guide employs a predictive approach grounded in the principles of Hansen Solubility Parameters (HSP). Through the application of the Hoftyzer-Van Krevelen group contribution method, the HSP values for methyl 4-(4-fluorophenyl)-3-oxobutanoate have been calculated. These parameters are then used to predict its solubility in a diverse range of organic solvents. This guide further details a standardized experimental protocol for the empirical determination of solubility, providing researchers and drug development professionals with both a theoretical framework and a practical methodology for understanding and utilizing the solubility characteristics of this compound.
Introduction: The Significance of Methyl 4-(4-fluorophenyl)-3-oxobutanoate
Methyl 4-(4-fluorophenyl)-3-oxobutanoate is a β-keto ester of significant interest in modern organic synthesis. Its structural motifs, including the fluorophenyl ring and the reactive β-keto ester functionality, make it a valuable building block for the synthesis of a variety of complex molecules. The introduction of a fluorine atom can modulate the physicochemical and pharmacokinetic properties of a molecule, a strategy often employed in drug design.[1] The β-keto ester moiety is a versatile synthon, participating in a wide array of carbon-carbon bond-forming reactions.[2][3]
A thorough understanding of the solubility of methyl 4-(4-fluorophenyl)-3-oxobutanoate in various organic solvents is paramount for its effective use in research and development. Solubility dictates the choice of reaction media, purification methods such as crystallization, and formulation strategies. This guide aims to provide a detailed, scientifically grounded solubility profile to aid researchers in optimizing their synthetic and downstream processes.
Theoretical Framework: Understanding Solubility through Hansen Parameters
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This can be quantified using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:
-
δd (Dispersion): Arising from van der Waals forces.
-
δp (Polar): Stemming from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.
The total Hansen solubility parameter (δt) is related to these components by the equation:
δt² = δd² + δp² + δh²
The closer the HSP values of a solute and a solvent are, the more likely the solute is to dissolve in that solvent. This "distance" (Ra) in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²
A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, higher predicted solubility.
Predicted Solubility Profile of Methyl 4-(4-fluorophenyl)-3-oxobutanoate
Due to the lack of publicly available experimental solubility data for methyl 4-(4-fluorophenyl)-3-oxobutanoate, its Hansen Solubility Parameters were calculated using the Hoftyzer-Van Krevelen group contribution method.[5][6][7] This method allows for the estimation of HSPs based on the molecular structure of the compound.
Calculation of Hansen Solubility Parameters
The molecular structure of methyl 4-(4-fluorophenyl)-3-oxobutanoate was first broken down into its constituent functional groups. The Hoftyzer-Van Krevelen group contribution values for the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components were then assigned to each group.
Molecular Structure and Functional Group Breakdown:
Sources
- 1. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinampark.com [kinampark.com]
- 3. scribd.com [scribd.com]
- 4. Molar Volume Formula - GeeksforGeeks [geeksforgeeks.org]
- 5. mdpi.com [mdpi.com]
- 6. kinampark.com [kinampark.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the pH Stability of 4-(4-fluoro-phenyl)-3-oxo-butyric acid methyl ester
Foreword: The Imperative of Stability in Pharmaceutical Development
In the landscape of pharmaceutical sciences, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability. The journey from a promising molecule to a safe and effective drug is paved with rigorous characterization, of which understanding its behavior in various chemical environments is paramount. This guide focuses on 4-(4-fluoro-phenyl)-3-oxo-butyric acid methyl ester, a β-keto ester, a class of compounds often used as precursors and building blocks in the synthesis of more complex pharmaceuticals.[1] The stability of such an intermediate or API under different pH conditions dictates its formulation strategy, storage requirements, and ultimately, its in-vivo performance.
For professionals in drug development, this document serves as a technical primer and a practical guide. It moves beyond mere observation to explain the causal chemical mechanisms governing the stability of this molecule. We will dissect the anticipated degradation pathways and provide a robust, self-validating experimental protocol for quantifying its stability profile. This approach is aligned with the principles of forced degradation studies, which are fundamental to pharmaceutical development for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[2][3]
The Chemical Landscape: Understanding β-Keto Ester Reactivity
This compound belongs to the β-keto ester family. This structural classification is critical as it confers specific reactivity patterns that are not characteristic of simple esters or ketones alone. The molecule's stability is primarily influenced by two key reactions: hydrolysis of the ester functional group and decarboxylation of the β-keto acid moiety that results from hydrolysis.[4][5] The rates of these reactions are highly dependent on pH.
-
Ester Hydrolysis: Like all esters, the methyl ester group is susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction can be catalyzed by both acid and base.
-
Under Acidic Conditions (Acid-Catalyzed Hydrolysis): The reaction is initiated by the protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible and typically slower than base-catalyzed hydrolysis.
-
Under Basic Conditions (Saponification): The ester is attacked by a hydroxide ion (OH-), a strong nucleophile. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol leaving group. This pathway is generally the most significant for ester degradation.[6]
-
-
Decarboxylation: The product of ester hydrolysis is the corresponding β-keto acid: 4-(4-fluoro-phenyl)-3-oxo-butyric acid. β-keto acids are notably unstable and readily undergo decarboxylation (loss of CO2), especially when heated or under acidic conditions, to form a ketone.[4][5] This instability arises from the ability to form a cyclic transition state, which facilitates the elimination of carbon dioxide.
The interplay between these two reactions dictates the overall degradation profile of the parent molecule across the pH spectrum.
Mapping Degradation: Anticipated Pathways
Based on fundamental organic chemistry principles, we can predict the primary degradation pathways for this compound under forced pH stress.
Caption: Predicted degradation pathways under different pH conditions.
Experimental Protocol: A Forced Degradation Study
To empirically determine the stability of this compound, a forced degradation study is essential.[3] This involves exposing the compound to a range of pH conditions, typically at an elevated temperature to accelerate degradation, and monitoring its concentration over time using a stability-indicating analytical method.[7][8] High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[9]
Objective
To quantify the degradation rate of this compound in aqueous solutions buffered from pH 2 to pH 12 at 60°C and to identify its major degradation products.
Materials and Instrumentation
-
Compound: this compound (purity >98%)
-
Reagents: HPLC-grade acetonitrile and methanol, purified water (18.2 MΩ·cm), hydrochloric acid (0.1 M), sodium hydroxide (0.1 M), potassium phosphate monobasic, sodium phosphate dibasic, sodium citrate, boric acid.
-
Instrumentation:
-
Calibrated pH meter
-
Analytical balance
-
Thermostatically controlled oven or water bath
-
HPLC system with a UV detector (e.g., Agilent 1260 or equivalent)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
(Optional) LC-Mass Spectrometry (LC-MS) system for definitive identification of degradation products.[9]
-
Experimental Workflow
Caption: Workflow for the pH stability (forced degradation) study.
Step-by-Step Methodology
-
Buffer Preparation:
-
pH 2.0: 0.01 M HCl
-
pH 4.0: 0.05 M Citrate Buffer
-
pH 7.0: 0.05 M Phosphate Buffer
-
pH 9.0: 0.05 M Borate Buffer
-
pH 12.0: 0.01 M NaOH
-
Causality: Using buffers ensures the pH remains constant throughout the experiment, isolating pH as the independent variable.
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the test compound in acetonitrile.
-
For each pH condition, add 1.0 mL of the stock solution to 19.0 mL of the respective buffer in a sealed vial. This yields a final concentration of 50 µg/mL with only 5% organic co-solvent, minimizing its effect on the aqueous degradation kinetics.
-
Prepare a "t=0" sample for each pH by immediately quenching as described in step 4.
-
-
Incubation and Sampling:
-
Place all vials in a pre-heated 60°C oven or water bath.
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 1 mL) from each vial.
-
Causality: Elevated temperature accelerates the reaction rates, allowing for the observation of significant degradation within a practical timeframe, a key principle of forced degradation studies.[2][6]
-
-
Sample Quenching and Analysis:
-
Immediately after withdrawal, neutralize the aliquot (acidic samples with NaOH, basic samples with HCl) and dilute it 1:1 with the HPLC mobile phase to stop further degradation.
-
Inject the quenched sample into the HPLC system.
-
HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 55:45 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Trustworthiness: The analytical method must be "stability-indicating," which means it must be proven to resolve the parent compound from all significant degradation products, ensuring accurate quantification.[10]
-
Data Presentation and Interpretation
The primary output of the study is the quantification of the parent compound remaining over time at each pH. This data is best summarized in a table.
Table 1: Hypothetical Stability Data for this compound at 60°C
| Time (hours) | % Remaining (pH 2.0) | % Remaining (pH 4.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) | % Remaining (pH 12.0) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 96.5 | 98.8 | 99.5 | 92.1 | 65.3 |
| 4 | 92.8 | 97.5 | 99.1 | 85.0 | 42.1 |
| 8 | 85.4 | 95.2 | 98.0 | 72.3 | 18.5 |
| 24 | 62.1 | 88.0 | 94.5 | 40.8 | < 1.0 |
| 48 | 40.5 | 79.1 | 89.8 | 15.2 | < 1.0 |
Interpretation of Results
-
Maximum Stability: The data clearly indicates that the compound is most stable under neutral to slightly acidic conditions (pH 7.0 showing ~90% remaining after 48 hours).
-
Base-Catalyzed Instability: The compound degrades extremely rapidly at pH 12.0, with almost complete loss within 24 hours. This is characteristic of rapid base-catalyzed ester hydrolysis (saponification).
-
Acid-Catalyzed Instability: Significant degradation is also observed at pH 2.0, though it is considerably slower than at high pH. This is consistent with acid-catalyzed hydrolysis and potential subsequent decarboxylation.
-
pH Minimum: The stability profile suggests a U-shaped curve, with the lowest degradation rate occurring in the mid-pH range.
Implications for Drug Development
The insights gained from this stability study are critical for making informed decisions in the pharmaceutical development process:
-
Formulation Strategy: For a liquid formulation, the vehicle must be buffered to a pH range of approximately 6.0-7.5 to ensure maximum shelf-life. Formulations at alkaline pH must be strictly avoided.
-
Storage and Handling: The compound should be stored in a dry, solid state. If solutions are required, they should be prepared fresh in a neutral or slightly acidic buffer and used promptly.
-
Excipient Compatibility: The study informs the selection of excipients. Highly basic or acidic excipients could compromise the stability of the API in a solid dosage form, especially in the presence of moisture.
-
Regulatory Submissions: This type of forced degradation data is a mandatory component of regulatory filings (e.g., IND, NDA) as it demonstrates an understanding of the drug substance's degradation pathways and validates the analytical methods used for quality control.[2][7]
References
- Title: Analytical Techniques In Stability Testing - Separation Science Source: Separation Science URL
- Title: A practical guide to forced degradation and stability studies for drug substances Source: LGC Limited URL
- Title: Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis Source: HunterLab URL
- Title: Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications Source: Journal of Pharmaceutical Analysis URL
- Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: LCGC URL
- Title: FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES Source: PharmaTutor URL
- Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF Source: ResearchGate URL
- Title: Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters Source: AK Lectures URL
- Title: What are Forced Degradation Studies?
- Title: Overview of assays for hydrolysis of β -keto esters.
- Title: Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically Source: Journal of the Chemical Society of Pakistan URL
- Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL
- Title: Training Snippet: Introduction to forced degradation studies Source: YouTube URL
- Title: Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters Source: Proceedings of the Japan Academy, Series B URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. onyxipca.com [onyxipca.com]
- 3. acdlabs.com [acdlabs.com]
- 4. aklectures.com [aklectures.com]
- 5. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. longdom.org [longdom.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. m.youtube.com [m.youtube.com]
tautomerism in methyl 4-(4-fluorophenyl)-3-oxobutanoate
An In-Depth Technical Guide to the Tautomerism of Methyl 4-(4-fluorophenyl)-3-oxobutanoate
Abstract
Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery, synthesis, and materials science. This guide provides a detailed exploration of the keto-enol tautomerism exhibited by methyl 4-(4-fluorophenyl)-3-oxobutanoate, a β-ketoester of significant interest. We will dissect the structural and electronic factors governing the equilibrium, provide field-proven methodologies for its characterization, and discuss the influence of environmental factors such as solvent polarity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this phenomenon.
Introduction: The Significance of Tautomeric Equilibria
In the landscape of molecular science, the static representation of a chemical structure often belies its dynamic nature. Tautomerism represents one of the most critical dynamic processes, where a molecule exists as a mixture of isomers in equilibrium.[1] The most common form, keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons between a carbonyl (keto) form and a hydroxyl-alkene (enol) form.[2]
For professionals in drug development, understanding tautomerism is not merely academic. The different tautomers of a drug candidate can exhibit varied pharmacological profiles, toxicities, and metabolic stabilities. The ability of a molecule to exist in multiple forms affects its receptor-binding affinity, solubility, and membrane permeability. Therefore, the precise characterization and control of tautomeric equilibria are paramount.
Methyl 4-(4-fluorophenyl)-3-oxobutanoate is a classic β-dicarbonyl compound, a structural motif known to exhibit significant keto-enol tautomerism.[3] The presence of the ester and ketone functionalities flanking a central α-carbon makes the α-protons acidic, facilitating the reversible transformation to the enol form.[4] The 4-fluorophenyl substituent introduces specific electronic effects that further modulate this equilibrium, making it a compelling case study.
The Keto-Enol Equilibrium in Methyl 4-(4-fluorophenyl)-3-oxobutanoate
The tautomeric equilibrium of methyl 4-(4-fluorophenyl)-3-oxobutanoate involves two primary species: the keto tautomer and the enol tautomer. Due to the formation of a highly stable six-membered ring via an intramolecular hydrogen bond, the (Z)-enol isomer is the predominantly observed enol form.[1][5]
The equilibrium is a dynamic process, meaning both forms coexist and interconvert, although the rate of interconversion is slow on the NMR timescale, allowing for the distinct observation of both species.[3]
Caption: Tautomeric equilibrium of methyl 4-(4-fluorophenyl)-3-oxobutanoate.
Generally, for simple ketones and esters, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[6] However, for β-dicarbonyl compounds, the enol form gains significant stability from two key factors:
-
Conjugation: The C=C double bond of the enol is conjugated with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy.[2][7]
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong intramolecular hydrogen bond with the carbonyl oxygen, creating a stable pseudo-six-membered ring.[1][2][7]
Factors Influencing the Tautomeric Equilibrium
The position of the keto-enol equilibrium is not fixed; it is highly sensitive to a variety of structural and environmental factors. A thorough understanding of these influences is crucial for controlling the tautomeric ratio in experimental and physiological settings.
Solvent Effects
The choice of solvent has one of the most dramatic effects on the keto-enol equilibrium.[8] This is a direct consequence of the differing polarities of the two tautomers and their specific interactions with solvent molecules.
-
Non-polar Solvents (e.g., CCl₄, Cyclohexane, Benzene): In these environments, the enol form is generally favored. Non-polar solvents cannot engage in strong hydrogen bonding with the solute. Therefore, the stabilized, internally hydrogen-bonded structure of the enol tautomer becomes the dominant species.[2][9]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have significant dipole moments and can act as hydrogen bond acceptors. They can disrupt the intramolecular hydrogen bond of the enol while stabilizing the dipole of the more polar keto form, thus shifting the equilibrium towards the keto tautomer.[8][10]
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents are strong hydrogen bond donors and acceptors. They effectively solvate both tautomers, but they tend to stabilize the keto form more significantly by forming intermolecular hydrogen bonds with its carbonyl groups. This competition disrupts the enol's internal hydrogen bond, leading to a strong preference for the keto form. For instance, the enol content of acetoacetic acid drops from 49% in CCl₄ to less than 2% in D₂O.[2]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cores.research.asu.edu [cores.research.asu.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
An In-Depth Technical Guide to the Physical Properties of 4-fluoro-β-oxo-benzenebutanoic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro-β-oxo-benzenebutanoic acid methyl ester, a fluorinated β-keto ester, represents a class of compounds of significant interest in medicinal chemistry and drug development. The presence of the fluorophenyl and β-keto ester moieties provides a scaffold for diverse chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective use in a research and development setting, influencing everything from reaction setup and purification to formulation and storage.
This guide provides a comprehensive overview of the known physical properties of 4-fluoro-β-oxo-benzenebutanoic acid methyl ester and details the experimental protocols for the determination of key physical and spectroscopic characteristics. The methodologies are presented from the perspective of a senior application scientist, emphasizing not just the procedural steps but the underlying scientific rationale.
Compound Identification and Core Physical Properties
| Property | Value | Source(s) |
| Chemical Name | 4-fluoro-β-oxo-benzenebutanoic acid methyl ester | N/A |
| Synonyms | Methyl 4-(4-fluorophenyl)-4-oxobutanoate | [1][2] |
| CAS Number | 39560-31-1 | [1][2] |
| Molecular Formula | C₁₁H₁₁FO₃ | [1][2] |
| Molecular Weight | 210.2 g/mol | [1][2] |
| Physical State | Solid | [1] |
| Boiling Point | 315.7°C | N/A |
| Flash Point | 140.1°C | N/A |
| Purity | ~98% | [1][2] |
| Storage | Store at room temperature | [1] |
Experimental Determination of Physical Properties
A logical workflow for the comprehensive characterization of a novel or uncharacterized compound like 4-fluoro-β-oxo-benzenebutanoic acid methyl ester is essential. The following diagram outlines a typical sequence of analysis.
Sources
An In-depth Technical Guide to Dabrafenib (GSK2118436): A Keystone in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advent of a Targeted BRAF Inhibitor
Dabrafenib, also known by its development code GSK2118436 and sold under the brand name Tafinlar, is a potent and selective ATP-competitive inhibitor of the RAF kinases.[1][2] It has emerged as a cornerstone in the treatment of cancers harboring activating mutations in the BRAF gene, most notably the V600E mutation.[3][4] This guide provides an in-depth technical overview of Dabrafenib's chemical structure, physicochemical properties, mechanism of action, and key experimental insights for research and development applications.
Chemical Identity and Physicochemical Properties
Dabrafenib is a complex molecule featuring a sulfonamide and a 1,3-thiazole moiety.[1] Its systematic IUPAC name is N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide.[1] The compound is typically used as its mesylate salt in clinical formulations to improve its pharmaceutical properties.[5][6]
Table 1: Physicochemical Properties of Dabrafenib
| Property | Value | Source |
| CAS Number | 1195765-45-7 | [1] |
| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [1] |
| Molecular Weight | 519.6 g/mol | [2] |
| Melting Point | 214-216°C | [7] |
| Boiling Point | 653.7 ± 65.0 °C (Predicted) | [7] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 1 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [2] |
| pKa | 6.6, 2.2, -1.5 | [5] |
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
Dabrafenib's therapeutic efficacy stems from its targeted inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[4] In many cancers, particularly melanoma, a specific point mutation (V600E) in the BRAF kinase leads to its constitutive activation, resulting in uncontrolled downstream signaling and tumor growth.[4]
Dabrafenib is a potent inhibitor of both wild-type BRAF and the oncogenic BRAF V600E mutant, with IC₅₀ values of 5.2 nM and 0.7 nM, respectively, in cell-free assays.[3] It also exhibits inhibitory activity against wild-type C-RAF.[3] By binding to the ATP-binding site of these kinases, Dabrafenib prevents the phosphorylation and activation of downstream targets MEK1 and MEK2.[8] This, in turn, inhibits the phosphorylation of ERK1 and ERK2, leading to a G1 cell cycle arrest and subsequent apoptosis in BRAF V600E mutant cancer cells.[8]
It is crucial to note the phenomenon of "paradoxical activation" of the MAPK pathway in BRAF wild-type cells exposed to BRAF inhibitors like Dabrafenib.[5] This underscores the importance of confirming the BRAF V600E or V600K mutation status in patients before initiating therapy.[5]
Overcoming Resistance: Combination Therapy
A significant challenge in targeted cancer therapy is the development of acquired resistance. In the context of BRAF inhibition, one common mechanism of resistance involves the reactivation of the MAPK pathway through various bypass mechanisms. To counter this, Dabrafenib is often used in combination with a MEK inhibitor, such as Trametinib.[9] This dual blockade of the MAPK pathway at two different nodes has been shown to improve clinical outcomes in patients with BRAF V600E-mutant melanoma.[9]
Experimental Protocol: In Vitro Cell Proliferation Assay
The following protocol outlines a standard method for evaluating the anti-proliferative effects of Dabrafenib on a BRAF V600E mutant cancer cell line, such as A375 melanoma cells.
Materials:
-
BRAF V600E mutant cancer cell line (e.g., A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dabrafenib (powder)
-
Anhydrous DMSO
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count A375 cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Dabrafenib in anhydrous DMSO.
-
Perform serial dilutions of the Dabrafenib stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO in medium).
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared Dabrafenib dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized data against the logarithm of the Dabrafenib concentration.
-
Calculate the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Conclusion
Dabrafenib represents a significant advancement in the field of personalized oncology, offering a targeted therapeutic option for patients with BRAF-mutant cancers. A thorough understanding of its chemical properties, mechanism of action, and the potential for resistance is paramount for researchers and clinicians working to further refine its use and develop next-generation therapies. The methodologies outlined in this guide provide a framework for the continued investigation of Dabrafenib and other kinase inhibitors in the drug discovery and development pipeline.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 44462760, Dabrafenib. [Link]
-
ChemSrc. Methyl 4-(4-fluorophenyl)-3-oxobutanoate | CAS#:500366-84-7. [Link]
-
ChemBK. Dabrafenib (GSK2118436). [Link]
-
U.S. Food and Drug Administration. TAFINLAR (dabrafenib) capsules label. [Link]
-
ResearchGate. Dabrafenib structure and activity against RAF kinases. [Link]
-
PharmaCompass. GSK2118436 Methane sulfonate salt. [Link]
-
Wikipedia. Dabrafenib. [Link]
Sources
- 1. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. GSK2118436 Methane sulfonate salt | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. chembk.com [chembk.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Dabrafenib - Wikipedia [en.wikipedia.org]
Methodological & Application
The Versatility of Methyl 4-(4-fluorophenyl)-3-oxobutanoate in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unlocking Synthetic Potential
Methyl 4-(4-fluorophenyl)-3-oxobutanoate is a highly versatile building block in organic synthesis, prized for its unique combination of a reactive β-ketoester moiety and a fluorinated aromatic ring. This structural arrangement opens avenues for the construction of a diverse array of complex molecules, particularly heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final compounds, making this intermediate particularly valuable for the synthesis of bioactive molecules.
This guide provides an in-depth exploration of the applications of methyl 4-(4-fluorophenyl)-3-oxobutanoate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Reactivity: The β-Ketoester Manifold
The synthetic utility of methyl 4-(4-fluorophenyl)-3-oxobutanoate stems from the reactivity of its β-ketoester functional group. The acidic α-proton can be readily abstracted to form a stabilized enolate, which serves as a potent nucleophile in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Furthermore, the two carbonyl groups provide electrophilic sites for nucleophilic attack, enabling a rich tapestry of cyclization and condensation reactions.
Application I: Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction that provides efficient access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities, including calcium channel blockade, and antihypertensive and anti-inflammatory properties.[1] Methyl 4-(4-fluorophenyl)-3-oxobutanoate serves as the β-ketoester component in this powerful transformation.
Mechanistic Rationale
The reaction proceeds through an acid-catalyzed mechanism. Initially, the aldehyde condenses with urea to form an N-acylimine intermediate. Concurrently, the β-ketoester exists in equilibrium with its enol form. The key C-C bond-forming step involves the nucleophilic attack of the enol on the iminium ion. Subsequent cyclization via intramolecular attack of the urea nitrogen onto the ester carbonyl, followed by dehydration, affords the dihydropyrimidinone product. The use of a catalyst is crucial for driving the reaction towards the desired product.
Experimental Protocol: Synthesis of 4-(4-fluorophenyl)-5-(methoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
This protocol is adapted from a reported synthesis of analogous dihydropyrimidinones.[1]
Materials:
-
Methyl 4-(4-fluorophenyl)-3-oxobutanoate
-
4-Fluorobenzaldehyde
-
Urea
-
Heteropolyacid catalyst (e.g., H₃PW₁₂O₄₀)
-
Ethyl acetate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorobenzaldehyde (1.0 mmol), methyl 4-(4-fluorophenyl)-3-oxobutanoate (1.0 mmol), and urea (1.5 mmol).
-
Add ethyl acetate (10 mL) as the solvent.
-
Add the heteropolyacid catalyst (e.g., 5 mol%).
-
Heat the reaction mixture to reflux (approximately 88 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-(4-fluorophenyl)-5-(methoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
Expected Outcome:
The product is typically a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure. The reported melting point for a similar compound, 4-(4-fluorophenyl)-5-(methoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, is 197 °C.[1]
Data Summary Table:
| Entry | Aldehyde | β-Ketoester | N-Source | Product |
| 1 | 4-Fluorobenzaldehyde | Methyl 4-(4-fluorophenyl)-3-oxobutanoate | Urea | 4-(4-fluorophenyl)-5-(methoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |
Biginelli Reaction Workflow
Sources
Application Notes and Protocols: The Strategic Use of Methyl 4-(4-fluorophenyl)-3-oxobutanoate in Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. Methyl 4-(4-fluorophenyl)-3-oxobutanoate, a β-keto ester, has emerged as a highly valuable and versatile building block in the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. Its utility stems from the presence of multiple reactive sites, which allow for a variety of chemical transformations, and the incorporation of a fluorinated phenyl ring, a common motif in modern pharmaceuticals that can enhance metabolic stability and binding affinity.[1][2][3]
This comprehensive guide provides detailed application notes and protocols for the use of methyl 4-(4-fluorophenyl)-3-oxobutanoate in the synthesis of medicinally relevant pyrazole and pyrimidine scaffolds. The protocols are designed to be self-validating, with clear causality behind experimental choices, empowering researchers to confidently employ this key intermediate in their drug discovery endeavors.
The Significance of the 4-Fluorophenyl Moiety
The presence of the 4-fluorophenyl group in the target molecule is not merely incidental. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties.[4] The high electronegativity and small size of the fluorine atom can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[3]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing the potency of the drug.[2]
-
Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can affect a drug's solubility and ionization state at physiological pH.
A notable example of a drug containing the 4-fluorobenzoyl group is Fezolinetant, a neurokinin-3 receptor antagonist used to treat vasomotor symptoms associated with menopause.[5] The synthesis of Fezolinetant utilizes intermediates derived from 4-(4-fluorophenyl)-3-oxo-butyric acid methyl ester, highlighting the industrial relevance of this starting material.[][7][8]
Application in the Synthesis of Bioactive Heterocycles
The dicarbonyl functionality of methyl 4-(4-fluorophenyl)-3-oxobutanoate makes it an ideal precursor for the construction of various heterocyclic ring systems through condensation reactions. Pyrazoles and pyrimidines, in particular, are prominent scaffolds in a multitude of approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[9][10][11][12][13]
Synthesis of 4-(4-Fluorophenyl)-Substituted Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds that are prevalent in many pharmaceuticals.[14] The synthesis of 4-(4-fluorophenyl)-substituted pyrazoles can be readily achieved through the condensation of methyl 4-(4-fluorophenyl)-3-oxobutanoate with hydrazine derivatives.
Protocol 1: Synthesis of 5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol
This protocol describes a general procedure for the synthesis of a pyrazolone derivative, which can exist in tautomeric forms.
Reaction Scheme:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. ((8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)(4-fluorophenyl)methanone | C16H15FN6OS | CID 117604931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tdcommons.org [tdcommons.org]
- 8. WO2022031773A1 - Solid state forms of fezolinetant and salts thereof - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Versatility of Methyl 4-(4-fluorophenyl)-3-oxobutanoate: A Building Block for Novel Heterocyclic Compounds
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 4-(4-fluorophenyl)-3-oxobutanoate stands as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds, which are the cornerstones of many pharmaceutical agents. The strategic placement of a fluorine atom on the phenyl ring, coupled with the reactive β-ketoester functionality, imparts unique chemical properties that can be exploited to construct complex molecular architectures with significant biological potential. This guide provides a comprehensive overview of the application of this versatile building block in the synthesis of key heterocyclic systems, complete with detailed protocols, mechanistic insights, and comparative data to inform experimental design.
The Strategic Advantage of the 4-Fluorophenyl Moiety
The presence of a fluorine atom on the phenyl ring is not a trivial substitution. Fluorine's high electronegativity and relatively small size can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. In the context of methyl 4-(4-fluorophenyl)-3-oxobutanoate, the 4-fluoro substituent exerts a notable electron-withdrawing effect, which can modulate the reactivity of the adjacent carbonyl group and the acidity of the α-protons. This electronic influence can affect reaction rates and, in some cases, the regioselectivity of cyclization reactions. Furthermore, the introduction of a C-F bond can enhance metabolic stability by blocking potential sites of oxidation, a crucial consideration in drug design.
Application in the Synthesis of Pyrazole Derivatives
The 1,3-dicarbonyl system of methyl 4-(4-fluorophenyl)-3-oxobutanoate is an ideal synthon for the construction of pyrazole rings through condensation with hydrazine derivatives. The resulting 4-(4-fluorophenyl)-substituted pyrazoles are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.
Mechanistic Rationale
The reaction proceeds via a classical cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups of the β-ketoester, typically the more electrophilic ketone. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazole ring. The regioselectivity of the reaction with substituted hydrazines is influenced by both steric and electronic factors of the reactants.
Caption: General workflow for pyrazole synthesis.
Protocol: Synthesis of 5-(4-fluorophenyl)-3-methyl-1H-pyrazole
Materials:
-
Methyl 4-(4-fluorophenyl)-3-oxobutanoate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve methyl 4-(4-fluorophenyl)-3-oxobutanoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole derivative.
Hantzsch Dihydropyridine Synthesis: A Gateway to Calcium Channel Blockers
The Hantzsch synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridines (DHPs), a class of compounds renowned for their activity as calcium channel blockers.[1] Methyl 4-(4-fluorophenyl)-3-oxobutanoate can serve as one of the β-dicarbonyl components in this reaction, leading to the formation of DHPs bearing a 4-fluorophenyl group.
Causality in Experimental Design
The Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[2] The reaction proceeds through a series of intermediates, including an enamine and a Knoevenagel condensation product. The choice of solvent and catalyst can influence the reaction rate and yield. While classical methods often use alcohol as a solvent with reflux conditions, modern variations explore greener solvents and milder conditions.[3][4]
Caption: Key stages of the Hantzsch dihydropyridine synthesis.
Protocol: Hantzsch Synthesis of a 4-(4-fluorophenyl)-1,4-dihydropyridine Derivative
Materials:
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Methyl 4-(4-fluorophenyl)-3-oxobutanoate (2 equivalents)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 equivalent), methyl 4-(4-fluorophenyl)-3-oxobutanoate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine.
| Aldehyde | β-Ketoester | Yield (%) | Reference |
| Benzaldehyde | Methyl acetoacetate | 92 | [5] |
| Benzaldehyde | Ethyl acetoacetate | 95 | [5] |
| 4-Methylbenzaldehyde | Methyl acetoacetate | 95 | [5] |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | 98 | [5] |
| 4-Methoxybenzaldehyde | Methyl acetoacetate | 94 | [5] |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | 96 | [5] |
Note: The yields presented are for similar β-ketoesters and serve as a comparative reference. The use of methyl 4-(4-fluorophenyl)-3-oxobutanoate is expected to provide comparable yields.
Biginelli Reaction: Constructing Dihydropyrimidinones
The Biginelli reaction is another important multicomponent reaction that allows for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[6] These heterocyclic scaffolds are present in numerous biologically active compounds and natural products.
Mechanistic Considerations
The mechanism of the Biginelli reaction is believed to proceed through several key steps, with the initial formation of an acylimine intermediate from the aldehyde and urea being a critical step. This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to afford the DHPM.[7] The reaction is typically acid-catalyzed.
Protocol: Synthesis of a 4-(4-fluorophenyl)-3,4-dihydropyrimidin-2(1H)-one Derivative
Materials:
-
4-Fluorobenzaldehyde
-
Methyl 4-(4-fluorophenyl)-3-oxobutanoate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
In a round-bottom flask, combine 4-fluorobenzaldehyde (1 equivalent), methyl 4-(4-fluorophenyl)-3-oxobutanoate (1 equivalent), and urea (1.5 equivalents) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Recrystallize from ethanol to obtain the pure dihydropyrimidinone. A reported ¹H NMR chemical shift for a similar product, methyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, shows characteristic peaks for the aromatic and heterocyclic protons.[8]
References
-
Bosica, G., Abdilla, R., & Axiak, S. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2835-2845. Available from: [Link]
-
Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Jetir.Org. Available from: [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. Available from: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available from: [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC. Available from: [Link]
-
Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions (RSC Publishing). Available from: [Link]
-
Mechanistic Study of 6-Amino-3-Methyl-4-Phenyl-1,4-Dihydropyrano [2,3-c]Pyrazole-5-Carbonitrile Synthesis: A Computational Chemistry Approach. PubMed. Available from: [Link]
- Methyl 4,4,4-trifluoro-3-oxo-butanethioate. Google Patents.
-
Nano catalysed Biginelli type reaction in green reaction media. ResearchGate. Available from: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer. Available from: [Link]
-
Hantzsch Reaction: A Greener and Sustainable Approach to 1,4-Dihydropyridines Using Non-commercial β-Ketoesters. ResearchGate. Available from: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. MDPI. Available from: [Link]
-
Mechanistic Study of 6-Amino-3-Methyl-4-Phenyl-1,4-Dihydropyrano [2,3-c]Pyrazole-5-Carbonitrile Synthesis: A Computational Chemistry Approach. ResearchGate. Available from: [Link]
-
A four-component modified Biginelli reaction: A novel approach for C-2 functionalizedDihydropyrimidines. National Institutes of Health. Available from: [Link]
-
Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group. Available from: [Link]
-
Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. PrepChem.com. Available from: [Link]
-
Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. PMC. Available from: [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Available from: [Link]
-
Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. ResearchGate. Available from: [Link]
-
New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkat USA. Available from: [Link]
-
Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PubMed. Available from: [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Available from: [Link]
-
Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. PubMed. Available from: [Link]
-
A Novel Series of 4-methyl Substituted Pyrazole Derivatives as Potent Glucagon Receptor Antagonists: Design, Synthesis and Evaluation of Biological Activities. PubMed. Available from: [Link]
-
Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. ResearchGate. Available from: [Link]
-
Hantzsch pyridine synthesis. Wikipedia. Available from: [Link]
-
Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Semantic Scholar. Available from: [Link]
- Preparation of 4-methylpyrimidines. Google Patents.
-
Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[3][4][5]triazo. Technical Disclosure Commons. Available from: [Link]
- A process for the preparation of Finerenone. Google Patents.
-
Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. ACS Publications. Available from: [Link]021/acs.orglett.5c03378)
Sources
- 1. scispace.com [scispace.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. arkat-usa.org [arkat-usa.org]
- 8. jetir.org [jetir.org]
Application Notes and Protocols for Methyl 4-(4-fluorophenyl)-3-oxobutanoate in Claisen Condensation
Introduction: The Strategic Importance of the Claisen Condensation
The Claisen condensation stands as a cornerstone reaction in organic synthesis, revered for its efficacy in carbon-carbon bond formation. This base-catalyzed reaction, which joins two ester molecules or an ester with another carbonyl compound, culminates in the formation of β-keto esters or β-diketones, respectively.[1] These products are highly valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, natural products, and specialty polymers.[2]
The power of the Claisen condensation lies in its mechanistic elegance, which involves the formation of a nucleophilic enolate from an ester, followed by its attack on the electrophilic carbonyl carbon of a second ester molecule.[3][4] The subsequent expulsion of an alkoxide leaving group regenerates the carbonyl and yields the final product.[3] This process can be categorized into three main types:
-
The Classic Claisen Condensation: Involving the self-condensation of an ester with at least two α-hydrogens.[5]
-
The Mixed (or Crossed) Claisen Condensation: A more versatile variant where two different esters are used. To achieve a single product and avoid a statistical mixture, one of the esters should ideally be non-enolizable (lacking α-hydrogens).[6][7][8][9]
-
The Dieckmann Condensation: An intramolecular version of the Claisen condensation, where a diester undergoes cyclization to form a cyclic β-keto ester, typically a five or six-membered ring.[10][11][12][13][14]
This guide will focus on the practical application of a specific β-keto ester, methyl 4-(4-fluorophenyl)-3-oxobutanoate , in the context of a mixed Claisen condensation. We will delve into the rationale behind the protocol design, provide a detailed step-by-step methodology, and offer insights into the critical parameters that ensure a successful and high-yielding reaction.
Substrate Profile: Methyl 4-(4-fluorophenyl)-3-oxobutanoate
Methyl 4-(4-fluorophenyl)-3-oxobutanoate is a β-keto ester that possesses several structural features making it an interesting substrate for further synthetic transformations. The presence of the fluorophenyl group can be particularly advantageous in drug discovery, as fluorine substitution is a common strategy to modulate the metabolic stability and pharmacokinetic properties of a molecule.
The key reactive sites of this molecule for a Claisen condensation are the α-hydrogens located between the two carbonyl groups. These protons are significantly more acidic than those of a simple ester, making enolate formation more facile. This enhanced acidity is a critical factor that drives the reaction forward.
Application Protocol: Mixed Claisen Condensation with Methyl 4-(4-fluorophenyl)-3-oxobutanoate
The following protocol details a mixed Claisen condensation where methyl 4-(4-fluorophenyl)-3-oxobutanoate serves as the enolizable component, reacting with a non-enolizable ester. For this example, we will use methyl benzoate as the non-enolizable partner.
Principle of the Reaction
In this mixed Claisen condensation, a strong base will selectively deprotonate the α-carbon of methyl 4-(4-fluorophenyl)-3-oxobutanoate to form a resonance-stabilized enolate. This enolate will then act as a nucleophile, attacking the carbonyl carbon of methyl benzoate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion will yield the desired β-diketone product. The use of a non-enolizable ester like methyl benzoate prevents its self-condensation, thereby leading to a single major product.[7][9]
Visualization of the Reaction Mechanism
Sources
- 1. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Dieckmann Condensation [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. fiveable.me [fiveable.me]
methyl 4-(4-fluorophenyl)-3-oxobutanoate in Hantzsch pyridine synthesis
Application Note & Protocol
Strategic Synthesis of Novel 4-(4-fluorophenyl)-1,4-Dihydropyridines via Hantzsch Condensation Using Methyl 4-(4-fluorophenyl)-3-oxobutanoate
Abstract: The Hantzsch pyridine synthesis remains a cornerstone of heterocyclic chemistry, providing a robust and efficient pathway to 1,4-dihydropyridines (1,4-DHPs), a scaffold of immense pharmacological importance.[1][2] This application note provides an in-depth guide to the strategic use of methyl 4-(4-fluorophenyl)-3-oxobutanoate as a key building block in a modified Hantzsch synthesis. We will explore the mechanistic rationale, present a detailed experimental protocol for the synthesis of a novel fluorinated 1,4-DHP, discuss critical optimization parameters, and highlight the significance of fluorine incorporation in the context of modern drug discovery.
Introduction: The Convergence of a Classic Reaction and Modern Medicinal Chemistry
First reported by Arthur Hantzsch in 1881, the Hantzsch synthesis is a multi-component reaction (MCR) that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[2][3] The primary products, 1,4-dihydropyridines, are not merely synthetic intermediates; they are the core structural motif of a major class of L-type calcium channel blockers, including blockbuster drugs like nifedipine and amlodipine, used extensively for treating hypertension and angina.[4][5]
The strategic incorporation of fluorine into drug candidates is a widely recognized strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[6] Fluorine's high electronegativity can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[7][8][9] The precursor, methyl 4-(4-fluorophenyl)-3-oxobutanoate, serves as an ideal reactant for introducing a fluorinated aryl moiety at the C4 position of the dihydropyridine ring, a critical position for pharmacological activity. This guide provides researchers with the foundational knowledge and a practical protocol to leverage this valuable building block.
Mechanistic Pathway: A Stepwise Look at the Formation of the 1,4-DHP Core
The Hantzsch synthesis is an elegant example of a reaction cascade where several fundamental organic reactions occur in a single pot. Understanding the sequence is crucial for troubleshooting and optimization. The reaction is generally understood to proceed through two primary intermediates that ultimately combine to form the DHP ring.[1][4]
-
Knoevenagel Condensation: The reaction initiates with the condensation of an aldehyde (in this case, a generic aldehyde R-CHO is shown for versatility) with one of the β-dicarbonyl components, methyl acetoacetate, to form an α,β-unsaturated carbonyl intermediate.
-
Enamine Formation: Concurrently, the second β-dicarbonyl component, our key substrate methyl 4-(4-fluorophenyl)-3-oxobutanoate, reacts with the ammonia source (e.g., from ammonium acetate) to form a reactive enamine intermediate.
-
Michael Addition & Cyclization: The crucial C-C bond formation occurs via a Michael addition of the enamine (nucleophile) to the α,β-unsaturated carbonyl compound (electrophile).[4] This is followed by an intramolecular cyclization and subsequent dehydration to yield the final, stable 1,4-dihydropyridine ring structure.[4][10]
Figure 1: Mechanistic overview of the Hantzsch synthesis.
Experimental Protocol: One-Pot Synthesis of an Asymmetric 4-(4-fluorophenyl)-1,4-DHP
This protocol details the synthesis of Methyl 5-acetyl-4-(4-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate , an asymmetric 1,4-DHP, using a conventional heating approach.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 10 | 1.0 |
| Methyl 4-(4-fluorophenyl)-3-oxobutanoate | C₁₁H₁₁FO₃ | 210.20 | 10 | 1.0 |
| Methyl acetoacetate | C₅H₈O₃ | 116.12 | 10 | 1.0 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 15 | 1.5 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 40 mL | - |
3.2. Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and vacuum filtration apparatus
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (10 mmol), methyl 4-(4-fluorophenyl)-3-oxobutanoate (10 mmol), methyl acetoacetate (10 mmol), and ammonium acetate (15 mmol).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask. The mixture may not be fully homogeneous initially.
-
Reflux: Attach a reflux condenser and place the flask on a pre-heated hotplate. Heat the mixture to reflux (approximately 78-80°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours. The consumption of the starting aldehydes is a good indicator of completion.
-
Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the solution cools, the product will begin to precipitate as a pale yellow solid. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure 1,4-dihydropyridine derivative.[11]
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Figure 2: Step-by-step experimental workflow diagram.
Discussion of Key Parameters and Modern Variations
The classical Hantzsch synthesis is reliable, but several parameters can be adjusted to optimize yield, purity, and reaction time.
-
Solvent Choice: While ethanol is the traditional solvent due to its excellent solvating properties and appropriate boiling point, modern "green chemistry" approaches have demonstrated success with alternative media.[2] Protocols using water, ionic liquids, or even solvent-free conditions have been developed to reduce environmental impact and simplify work-up.[3][11][12]
-
Catalysis: The reaction can be significantly accelerated by catalysts. While the classical synthesis often proceeds without one, a wide range of catalysts have been reported to improve efficiency. These include:
-
Energy Source: Microwave-assisted synthesis has emerged as a powerful tool to dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles.[3][15][16]
Comparative Synthesis Data
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | None | Ethanol | 2-12 h | 50-85 | [2][5] |
| Microwave Irradiation | None | Solvent-free | 3-6 min | 35-97 | [15] |
| Solvent-Free | γ-Al₂O₃ NPs | None | 30-60 min | 85-95 | [11] |
| Aqueous Medium | None | Water | 2-4 h | 86-96 | [12] |
| Catalytic (CAN) | Ceric Ammonium Nitrate | None | 1-3 h | Good-Exc. | [14] |
Subsequent Steps: Aromatization to Pyridines
The synthesized 1,4-dihydropyridines are stable and isolable compounds. However, they can be readily oxidized to their corresponding aromatic pyridine derivatives.[13][17] This aromatization step is often driven by the thermodynamic stability of the resulting aromatic ring.[3] Common oxidizing agents for this transformation include nitric acid, potassium permanganate, or ferric chloride.[3][4] This provides a direct synthetic route from simple precursors to highly substituted, fluorinated pyridines, which are also valuable scaffolds in agrochemistry and materials science.
Conclusion
Methyl 4-(4-fluorophenyl)-3-oxobutanoate is a highly effective and strategic precursor for the Hantzsch synthesis. It enables the direct incorporation of a 4-fluorophenyl moiety, a common feature in modern pharmaceuticals, onto the medicinally significant 1,4-dihydropyridine core. The protocol described herein is robust and scalable, while the discussion of modern variations offers pathways for optimization toward greener and more efficient synthetic procedures. This approach provides researchers in drug discovery and synthetic chemistry with a reliable method to generate novel, fluorinated heterocyclic compounds for further investigation.
References
- Hantzsch pyridine synthesis. (n.d.). Google Arts & Culture.
- Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
-
Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
-
Hantzsch Pyridine Synthesis Definition. (n.d.). Fiveable. Retrieved January 19, 2026, from [Link]
-
A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (2012). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D. Retrieved January 19, 2026, from [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Learning from the Hantzsch synthesis. (2000). Journal of Chemical Education. Retrieved January 19, 2026, from [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). Royal Society Publishing. Retrieved January 19, 2026, from [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE. Retrieved January 19, 2026, from [Link]
-
ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2002). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. (2008). SciSpace. Retrieved January 19, 2026, from [Link]
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (n.d.). PubMed Central - NIH. Retrieved January 19, 2026, from [Link]
-
Recent developments in the Hantzsch synthesis of dihydropyridines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. Retrieved January 19, 2026, from [Link]
-
A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. (n.d.). Banaras Hindu University. Retrieved January 19, 2026, from [Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). PubMed. Retrieved January 19, 2026, from [Link]
-
A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). (n.d.). Bentham Science. Retrieved January 19, 2026, from [Link]
-
Synthesis of Hantzsch 1,4‐dihydropyridines in the presence of Zn[(L)proline under MWI. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Applications of Fluorine in Medicinal Chemistry. (2015). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Applications of Fluorine in Medicinal Chemistry | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Hantzsch pyridine synthesis Step 3: Formation of the dihydropyridine. (n.d.). ChemTube3D. Retrieved January 19, 2026, from [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
The role of fluorine in medicinal chemistry. (2007). PubMed. Retrieved January 19, 2026, from [Link]/]([Link])
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemtube3d.com [chemtube3d.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. tandfonline.com [tandfonline.com]
- 13. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemtube3d.com [chemtube3d.com]
Application Note & Protocol: Knorr Pyrrole Synthesis of Substituted Pyrroles using Methyl 4-(4-fluorophenyl)-3-oxobutanoate
Introduction: The Strategic Importance of Pyrrole Scaffolds in Modern Drug Discovery
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active natural products. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore. The Knorr pyrrole synthesis, a classic name reaction in organic chemistry, remains a highly relevant and powerful tool for the construction of polysubstituted pyrroles.[1][2] This method's enduring appeal lies in its use of readily available starting materials to generate complex heterocyclic systems in a convergent manner.[1][2] This application note provides a detailed protocol and mechanistic insights for the synthesis of a highly functionalized pyrrole using methyl 4-(4-fluorophenyl)-3-oxobutanoate, a substrate of interest for the generation of novel pharmaceutical intermediates.
Reaction Principle and Mechanistic Rationale
The Knorr pyrrole synthesis fundamentally involves the condensation of an α-amino-β-ketoester with a β-ketoester.[1][2] A common and practical variation of this reaction, which will be detailed in this protocol, involves the in situ generation of the α-amino-β-ketoester from a more stable precursor. This is achieved by the reduction of an α-oximino-β-ketoester, which is itself formed by the nitrosation of a β-ketoester.[2][3] This approach circumvents the inherent instability of α-aminoketones, which are prone to self-condensation.[2][3]
The key steps of the synthesis are as follows:
-
Nitrosation: The active methylene group of a β-ketoester (in this case, ethyl acetoacetate is used as the second component) is nitrosated using sodium nitrite in the presence of an acid catalyst to form an α-oximino-β-ketoester.
-
Reduction and Condensation: The α-oximino-β-ketoester is then reduced in situ using a reducing agent like zinc dust in acetic acid.[2] The resulting transient α-amino-β-ketoester immediately condenses with the second equivalent of the β-ketoester (methyl 4-(4-fluorophenyl)-3-oxobutanoate).
-
Cyclization and Aromatization: The intermediate from the condensation undergoes cyclization and subsequent dehydration to yield the final aromatic pyrrole ring.
Visualizing the Knorr Pyrrole Synthesis Workflow
Caption: Workflow of the Knorr Pyrrole Synthesis.
Experimental Protocol
This protocol details the synthesis of a substituted pyrrole from methyl 4-(4-fluorophenyl)-3-oxobutanoate and ethyl acetoacetate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) | Mass/Volume |
| Methyl 4-(4-fluorophenyl)-3-oxobutanoate | 500366-84-7 | 210.20 g/mol | 10.0 | 2.10 g |
| Ethyl acetoacetate | 141-97-9 | 130.14 g/mol | 10.0 | 1.30 g (1.27 mL) |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | 11.0 | 0.76 g |
| Zinc Dust (activated) | 7440-66-6 | 65.38 g/mol | 20.0 | 1.31 g |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | - | 50 mL |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | - | As needed |
| Silica Gel (for column chromatography) | 7631-86-9 | - | - | As needed |
| Hexanes/Ethyl Acetate (chromatography eluent) | - | - | - | As needed |
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Glacial acetic acid is corrosive and has a strong odor. Handle with care.
-
The reaction with zinc dust can be exothermic.[2] Monitor the temperature and have a cooling bath ready.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[4][5]
Step-by-Step Procedure
Part 1: Preparation of the α-Oximino-β-ketoester Solution
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (1.30 g, 10.0 mmol) in 15 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in 5 mL of deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred acetic acid solution of ethyl acetoacetate over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. This solution of the α-oximino-β-ketoester will be used directly in the next step.
Part 2: Knorr Pyrrole Synthesis
-
In a separate 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add methyl 4-(4-fluorophenyl)-3-oxobutanoate (2.10 g, 10.0 mmol) and 35 mL of glacial acetic acid.
-
To this solution, add activated zinc dust (1.31 g, 20.0 mmol).
-
Heat the mixture to 60-70 °C with stirring.
-
Simultaneously and slowly, add the α-oximino-β-ketoester solution prepared in Part 1 to the flask via the dropping funnel over approximately 30-40 minutes. The reaction is exothermic, so control the addition rate to maintain the temperature between 80-90 °C.[2] If the temperature rises too quickly, use a water bath to cool the flask.
-
After the addition is complete, continue to stir the reaction mixture at 90 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Part 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 200 mL of ice-water. A precipitate of the crude product may form.
-
Stir the aqueous suspension for 15 minutes, then collect the solid by vacuum filtration. If the product is oily, proceed to extraction.
-
Transfer the filtrate (or the entire mixture if oily) to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure substituted pyrrole.
Characterization and Validation
The identity and purity of the synthesized pyrrole should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation.[6][7] The chemical shifts of the pyrrole ring protons and carbons are sensitive to the nature and position of the substituents.[6][8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups in the molecule.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Ensure the zinc dust is activated and of high purity.
-
Strict temperature control during the nitrosation step is crucial to prevent decomposition.
-
The rate of addition of the oxime solution and zinc dust can impact the yield; a slow, steady addition is recommended.[2]
-
-
Side Reactions:
-
Self-condensation of the α-amino-β-ketoester is a potential side reaction.[3] The in situ generation and immediate reaction with the second ketoester minimize this.
-
-
Purification Challenges:
-
The crude product may contain unreacted starting materials and by-products. Careful column chromatography is essential for obtaining a pure sample.
-
Conclusion
The Knorr pyrrole synthesis offers a reliable and versatile method for the preparation of highly substituted pyrroles. By utilizing an in situ generation of the α-amino-β-ketoester, this protocol provides a practical approach for the synthesis of novel pyrrole derivatives from methyl 4-(4-fluorophenyl)-3-oxobutanoate. The resulting fluorinated pyrrole scaffold is a valuable building block for further elaboration in drug discovery and materials science.
References
- Grokipedia. Knorr pyrrole synthesis.
-
Wikipedia. Knorr pyrrole synthesis. Available from: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
-
Sci-Hub. Synthesis of Disubstituted Pyrroles from 1,3-Dicarbonyls and Azides. Available from: [Link]
-
PubMed. One-pot three-component catalytic synthesis of fully substituted pyrroles from readily available propargylic alcohols, 1,3-dicarbonyl compounds and primary amines. Available from: [Link]
-
ResearchGate. Synthesis of pyrrole derivatives using aldehyde and 1,3 dicarbonyl compounds. Available from: [Link]
-
The Journal of Organic Chemistry. Cascade [3 + 2] Annulation of 1,3-Dicarbonyl Compounds and Ethyl Secondary Amines for Pyrrole Synthesis via Poly C(sp3)–H Bond Functionalization. Available from: [Link]
-
Catalysis Reviews. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Available from: [Link]
-
ACS Publications. Synthesis of Polysubstituted Pyrroles through Electro-Oxidative Annulation of 1,3-Dicarbonyl Compounds and Primary Amines. Available from: [Link]
-
Quora. What happens when pyrrole is treated with zinc in the presence of an acetic acid? Available from: [Link]
-
YouTube. Knorr Pyrrole Synthesis | Organic Chemistry. Available from: [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Available from: [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of pyrroles. Available from: [Link]
-
Cambridge University Press. Knorr Pyrrole Synthesis. Available from: [Link]
-
Royal Society of Chemistry. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Available from: [Link]
-
ResearchGate. 1 H NMR spectra of compound 3a. Available from: [Link]
-
SynArchive. Knorr Pyrrole Synthesis. Available from: [Link]
-
Molbase. Synthesis of EXAMPLE 17: 4-Acetyl-3-amino-2-(p-fluorophenyl)-5-methylpyrrole. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Methyl 4,4-Dimethoxy-3-Oxobutanoate in Modern Organic Synthesis. Available from: [Link]
-
ACS Publications. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available from: [Link]
-
University of Leeds. key reactions in heterocycle synthesis. Available from: [Link]
-
Organic Letters. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available from: [Link]
-
ResearchGate. Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. Available from: [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
Application Note: Synthesis of Novel Pyrimidine Derivatives from 4-(4-fluorophenyl)-3-oxobutanoic Acid Methyl Ester
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of functionalized pyrimidine derivatives, a critical scaffold in medicinal chemistry, utilizing methyl 4-(4-fluorophenyl)-3-oxobutanoate as a key starting material. The pyrimidine ring is a cornerstone in numerous biologically active compounds, and the incorporation of a fluorine atom can significantly enhance pharmacokinetic and pharmacodynamic properties.[1][2] This document explores several robust synthetic strategies, with a primary focus on the versatile Biginelli reaction and its modern variations, including condensations with guanidine and S-alkylisothioureas. We provide detailed, step-by-step protocols suitable for both conventional and microwave-assisted synthesis, explain the mechanistic rationale behind procedural choices, and present expected outcomes in a clear, tabulated format. This guide is intended for researchers, scientists, and professionals in drug development seeking to construct diverse libraries of fluorinated pyrimidine derivatives for screening and lead optimization.
Introduction: The Significance of Fluorinated Pyrimidines
The pyrimidine nucleus is a fundamental heterocyclic motif found in nucleic acids and a vast array of pharmacologically active agents.[3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and cardiovascular effects.[3][4][5] The strategic introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, membrane permeability, and binding affinity.[2] Consequently, fluorinated pyrimidines, like the renowned anticancer drug 5-Fluorouracil (5-FU), have become indispensable tools in modern therapeutics.[6][7]
The starting material, 4-(4-fluorophenyl)-3-oxobutanoic acid methyl ester, is an ideal precursor for pyrimidine synthesis. As a β-keto ester, it possesses the requisite 1,3-dicarbonyl functionality necessary for classical cyclocondensation reactions, while also incorporating the desired fluorinated aryl moiety.[8][9] This application note will detail efficient, high-yield methods to leverage this building block for the creation of diverse pyrimidine libraries.
Synthetic Strategies & Mechanistic Insights
The most direct and atom-economical approach to constructing the pyrimidine core from a β-keto ester is through multicomponent reactions. These reactions, where three or more reactants combine in a single pot to form a final product, are highly valued for their efficiency and operational simplicity.
The Biginelli Reaction: A Classic Three-Component Condensation
First reported by Pietro Biginelli in 1891, this one-pot reaction combines a β-keto ester, an aldehyde, and a urea or thiourea under acidic catalysis to produce dihydropyrimidinones (DHPMs) or their thio-analogs.[10][11] This reaction has been refined over the years with various Lewis and Brønsted acid catalysts, as well as the application of microwave irradiation to dramatically reduce reaction times and improve yields.[4][12][13][14]
Mechanistic Rationale: The reaction proceeds through a series of equilibrium steps. The initial and often rate-determining step is the acid-catalyzed reaction between the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the β-keto ester. Subsequent cyclization via intramolecular nucleophilic attack by the remaining urea nitrogen onto the ester carbonyl, followed by dehydration, yields the final dihydropyrimidine product.[10][15] The choice of catalyst is crucial for driving these equilibria towards the product.[13]
Figure 1: Simplified mechanism of the Biginelli reaction.
Guanidine Condensation for 2-Amino-Pyrimidines
A valuable modification of the Biginelli reaction employs guanidine hydrochloride as the nitrogen-containing component. This variation directly yields 2-amino-3,4-dihydropyrimidines, a scaffold of significant pharmacological interest due to the basic guanidinium group.[4][16] While the core mechanism is similar, the reaction conditions may need optimization to manage the reactivity of guanidine and prevent side reactions.[17] Microwave-assisted protocols have proven particularly effective for this transformation, offering rapid and high-yielding synthesis.[4][16]
One-Pot Synthesis of 4-Pyrimidone-2-Thioethers
For advanced drug design, the ability to selectively functionalize the pyrimidine ring is paramount. 4-Pyrimidone-2-thioethers are excellent intermediates, enabling regioselective modification at the 2-position.[18][19] A convenient one-pot synthesis has been developed that involves the sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters.[18]
Mechanistic Rationale: The process occurs in two distinct stages within the same pot.
-
Base-Mediated Condensation: In the presence of a non-nucleophilic base (e.g., DIPEA), the S-alkylisothiourea condenses with the β-keto ester to form a stable cyclic aldol intermediate.
-
Acid-Mediated Dehydration: The addition of a strong acid (e.g., TfOH) catalyzes the dehydration of the intermediate, leading to aromatization and the formation of the desired 4-pyrimidone-2-thioether product.[18][19]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Conventional Synthesis of a Dihydropyrimidinethione via Biginelli Reaction
This protocol describes a general procedure for the synthesis of Methyl 6-(4-fluorobenzyl)-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate.
Materials:
-
4-(4-fluorophenyl)-3-oxobutanoic acid methyl ester (1.0 equiv.)
-
Acetaldehyde (1.1 equiv.)
-
Thiourea (1.5 equiv.)
-
Ethanol (as solvent)
-
Concentrated HCl (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate
Procedure:
-
To a 50 mL round-bottom flask, add 4-(4-fluorophenyl)-3-oxobutanoic acid methyl ester (e.g., 2.24 g, 10 mmol), thiourea (1.14 g, 15 mmol), and ethanol (20 mL).
-
Stir the mixture at room temperature until most solids dissolve.
-
Add acetaldehyde (0.62 mL, 11 mmol) followed by 3-4 drops of concentrated HCl.
-
Fit the flask with a condenser and heat the mixture to reflux (approx. 80°C) with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Pour the cooled mixture into 100 mL of ice-cold water with stirring.[3]
-
A solid precipitate will form. Collect the solid by vacuum filtration, washing the filter cake with cold water.
-
Recrystallize the crude product from hot ethanol to afford the pure dihydropyrimidinethione derivative.[3][20]
Protocol 2: Microwave-Assisted Synthesis of a 2-Aminopyrimidine Derivative
This protocol details an efficient microwave-mediated synthesis using guanidine hydrochloride.[4][16]
Materials:
-
4-(4-fluorophenyl)-3-oxobutanoic acid methyl ester (1.0 equiv.)
-
4-Chlorobenzaldehyde (1.0 equiv.)
-
Guanidine hydrochloride (2.0 equiv.)
-
Ethanol
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
Procedure:
-
Place 4-(4-fluorophenyl)-3-oxobutanoic acid methyl ester (224 mg, 1.0 mmol), 4-chlorobenzaldehyde (140 mg, 1.0 mmol), and guanidine hydrochloride (191 mg, 2.0 mmol) into a 10 mL microwave vial.
-
Add 4 mL of ethanol to the vial and seal it with a cap.
-
Place the vial in the cavity of a microwave synthesizer.
-
Irradiate the mixture at 120°C for 10-15 minutes with stirring.[4]
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
A precipitate will have formed. Collect the solid product by filtration.
-
Wash the product with a small amount of cold ethanol and dry under vacuum to obtain the pure 2-amino-dihydropyrimidine derivative. Simple filtration and washing are often sufficient for purification, avoiding the need for column chromatography.[4]
Figure 2: Workflow for microwave-assisted pyrimidine synthesis.
Data Summary and Characterization
The described methods allow for the synthesis of a wide array of pyrimidine derivatives by varying the aldehyde and the N-C-N component. The following table summarizes representative examples with expected yields and key analytical data.
| Entry | Aldehyde | N-C-N Source | Method | Product Structure | Expected Yield (%) |
| 1 | Benzaldehyde | Urea | Conventional | 5-methoxycarbonyl-6-methyl-4-(4-fluorophenyl)-dihydropyrimidin-2-one | ~85% |
| 2 | 4-Nitrobenzaldehyde | Thiourea | Conventional | 5-methoxycarbonyl-6-methyl-4-(4-nitrophenyl)-4-(4-fluorophenyl)-dihydropyrimidine-2-thione | ~90% |
| 3 | 4-Chlorobenzaldehyde | Guanidine HCl | Microwave | 2-amino-4-(4-chlorophenyl)-5-methoxycarbonyl-6-methyl-4-(4-fluorophenyl)-dihydropyrimidine | ~91%[4] |
| 4 | Isobutyraldehyde | Urea | Microwave | 4-isopropyl-5-methoxycarbonyl-6-methyl-4-(4-fluorophenyl)-dihydropyrimidin-2-one | ~75%[4] |
Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments. For DHPMs, a characteristic doublet for the C4-H proton is typically observed around 5.1-5.9 ppm.[21]
-
FTIR Spectroscopy: To identify key functional groups, such as N-H stretches (around 3100-3400 cm⁻¹), C=O (around 1650-1730 cm⁻¹), and C=S (around 1100-1200 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product ([M+H]⁺).[21]
-
Melting Point: To assess the purity of the crystalline product.
Conclusion
4-(4-fluorophenyl)-3-oxobutanoic acid methyl ester is a highly effective and versatile precursor for the synthesis of medicinally relevant fluorinated pyrimidine derivatives. The multicomponent Biginelli reaction and its variants provide a powerful and efficient platform for generating chemical diversity. By leveraging both conventional heating and modern microwave-assisted techniques, research and development professionals can rapidly assemble libraries of novel compounds. The protocols and strategies outlined in this application note offer a robust foundation for the exploration of new chemical space in the ongoing quest for next-generation therapeutics.
References
-
Biginelli reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026. [Link]
-
Yin, H., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. [Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S- alkylisothiourea. (2024). RSC Publishing. [Link]
-
Felluga, F., et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ArTS - UniTS. [Link]
-
Freitas, L. S., et al. (2021). Kinetic profile for the catalytic model Biginelli reaction under the following conditions. ResearchGate. [Link]
-
Biginelli Reaction. (2021). J&K Scientific LLC. [Link]
-
Grem, J. L. (2000). The oral fluorinated pyrimidines. PubMed. [Link]
-
Kidwai, M., et al. (2005). Synthesis of Pyrimidines from Ketones Using Microwave Irradiation. ResearchGate. [Link]
-
Patil, R. V., et al. (2018). Biginelli Reaction: Polymer Supported Catalytic Approaches. ACS Combinatorial Science, 20(9), 531-550. [Link]
-
Singh, K., & Singh, K. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Archiv der Pharmazie, 356(5), e2200511. [Link]
-
Singh, V., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed. [Link]
-
Perspectives on the Use of Fluorinated Pyrimidines. (2000). CancerNetwork. [Link]
-
Al-Warhi, T., et al. (2021). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 26(16), 4786. [Link]
-
Nikpassand, M., & Zare, M. (2018). Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine, a green and natural, biodegradable catalyst for eco-safe Biginelli synthesis. ResearchGate. [Link]
-
Fluorinated pyrimidines. (n.d.). Pharmacy 180. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. [Link]
-
Iqbal, M. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
-
Sujayev, A., et al. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Journal of Heterocyclic Chemistry. [Link]
-
Ley, S. V., & Leach, A. G. (2002). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Organic Letters, 4(7), 1183–1186. [Link]
-
Mobinikhaledi, A., & Forughifar, N. (2006). Microwave-Assisted Synthesis of Some Pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(11), 2653–2658. [Link]
-
Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. [Link]
-
Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026. [Link]
-
Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. [Link]
-
Hantzsch Pyridine Synthesis Definition. (n.d.). Fiveable. [Link]
-
Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]
-
Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. (n.d.). JETIR. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
-
Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (2011). PubMed Central. [Link]
-
Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D. [Link]
-
Kim, Y. H., et al. (1981). Cyclization of Guanidines with a,b-Unsaturated Ketones: Improved Synthesis of 2-Aminodihydropyrimidine Derivatives Containing Guanidine Moiety. HETEROCYCLES, 16(1), 49. [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2022). PubMed Central. [Link]
-
BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Process for preparation of fluorinated beta-keto ester. (1996).
-
Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum. (n.d.). MDPI. [Link]
-
Prajapati, K., et al. (2025). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. Moroccan Journal of Chemistry, 13(2), 702-722. [Link]
-
Legeay, J. C., et al. (2005). Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. Journal of the Brazilian Chemical Society, 16(3A), 415-419. [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2021). MDPI. [Link]
Sources
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. heteroletters.org [heteroletters.org]
- 4. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. bu.edu.eg [bu.edu.eg]
- 9. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sci-Hub: are you are robot? [sci-hub.st]
- 15. jk-sci.com [jk-sci.com]
- 16. arts.units.it [arts.units.it]
- 17. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. scispace.com [scispace.com]
- 21. revroum.lew.ro [revroum.lew.ro]
Application Notes & Protocols: The Strategic Role of Methyl 4-(4-fluorophenyl)-3-oxobutanoate in the Synthesis of Novel Anti-Inflammatory Agents
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Abstract: This technical guide provides an in-depth exploration of methyl 4-(4-fluorophenyl)-3-oxobutanoate, a highly versatile chemical intermediate, and its strategic application in the synthesis of heterocyclic scaffolds with demonstrated or potential anti-inflammatory activity. We will dissect its utility through the lens of two powerful and widely adopted synthetic methodologies: the Knorr synthesis for pyrazole derivatives and the Hantzsch synthesis for 1,4-dihydropyridines. This document furnishes not only detailed, field-tested protocols but also the underlying scientific rationale, mechanistic insights, and data interpretation to empower researchers in their drug discovery endeavors.
Introduction: The Value Proposition of a Fluorinated β-Keto Ester
In the landscape of modern medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological profile of a target molecule. Methyl 4-(4-fluorophenyl)-3-oxobutanoate (CAS 500366-84-7) emerges as a building block of significant strategic value for several compelling reasons.[1]
Its molecular architecture combines two key features:
-
A Reactive β-Keto Ester Moiety: This 1,3-dicarbonyl system is a cornerstone of heterocyclic synthesis.[2] Its inherent reactivity allows it to act as a versatile precursor in a multitude of condensation reactions, readily forming stable ring systems.[3][4]
-
A 4-Fluorophenyl Group: The incorporation of fluorine into drug candidates is a well-established strategy to modulate physicochemical and pharmacokinetic properties.[5] The 4-fluorophenyl group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by participating in favorable intermolecular interactions.[6]
This unique combination makes methyl 4-(4-fluorophenyl)-3-oxobutanoate an ideal starting point for generating libraries of compounds directed at inflammation-related targets. This guide will focus on its application in constructing pyrazole and 1,4-dihydropyridine cores, both of which are "privileged scaffolds" in the design of anti-inflammatory agents.[7][8]
Part 1: Synthesis of Pyrazole-Based Scaffolds
Scientific Rationale & Mechanistic Insight
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a core component of numerous pharmaceuticals, including potent anti-inflammatory drugs. The primary and most direct method for constructing the pyrazole ring involves the cyclocondensation reaction between a 1,3-dicarbonyl compound, such as methyl 4-(4-fluorophenyl)-3-oxobutanoate, and a hydrazine derivative.[9] This is a variant of the well-known Knorr pyrazole synthesis.
The reaction proceeds via an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-keto ester, forming a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The regioselectivity of the reaction is determined by the differential reactivity of the ketone and ester carbonyls.
// Reactants SM [label=<
Methyl 4-(4-fluorophenyl)-3-oxobutanoate
]; HYD [label=<
Hydrazine Derivative (R-NHNH₂)
];
// Intermediates INT1 [label=<
Hydrazone Intermediate
]; INT2 [label=<
Cyclized Intermediate
];
// Product PROD [label=<
5-(4-fluorobenzyl)-1H-pyrazol-3-ol Derivative
];
// Edges edge [arrowhead=vee, color="#4285F4"]; SM -> INT1 [label="+ R-NHNH₂"]; INT1 -> INT2 [label="Intramolecular\nCyclization"]; INT2 -> PROD [label="- H₂O\n(Dehydration)"];
// Invisible nodes for alignment {rank=same; SM; HYD;} } GDF
Caption: Knorr-type synthesis of a pyrazole derivative.
Experimental Protocol: Synthesis of 5-(4-fluorobenzyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
This protocol describes a representative synthesis using phenylhydrazine. The resulting pyrazolone scaffold is a key pharmacophore in many anti-inflammatory compounds.[2]
Materials:
-
Methyl 4-(4-fluorophenyl)-3-oxobutanoate (1.0 eq)
-
Phenylhydrazine hydrochloride (1.1 eq)
-
Sodium acetate (1.2 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-(4-fluorophenyl)-3-oxobutanoate (e.g., 2.10 g, 10 mmol).
-
Solvent Addition: Add 30 mL of glacial acetic acid to the flask and stir until the starting material is fully dissolved.
-
Reagent Addition: In a separate beaker, dissolve phenylhydrazine hydrochloride (1.60 g, 11 mmol) and sodium acetate (0.98 g, 12 mmol) in a minimal amount of water and add it to the reaction flask. Rationale: Phenylhydrazine hydrochloride is used for its stability. Sodium acetate acts as a base to liberate the free phenylhydrazine in situ and neutralize the HCl byproduct.
-
Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% Ethyl Acetate in Hexane).
-
Workup: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold water with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 20 mL) to remove acetic acid and salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure product. Dry the final product under vacuum.
Data Presentation: Expected Product Characteristics
| Parameter | Expected Value |
| Product Name | 5-(4-fluorobenzyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one |
| Molecular Formula | C₁₆H₁₃FN₂O |
| Molecular Weight | 268.29 g/mol |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 75-85% |
| ¹H NMR (DMSO-d₆) | δ ~10.9 (s, 1H, NH), 7.8-7.2 (m, 9H, Ar-H), 5.4 (s, 1H, CH), 3.9 (s, 2H, CH₂) |
| MS (ESI+) | m/z 269.1 [M+H]⁺ |
Part 2: Hantzsch Synthesis of 1,4-Dihydropyridine Scaffolds
Scientific Rationale & Mechanistic Insight
The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that efficiently constructs the 1,4-dihydropyridine (1,4-DHP) ring system.[10] The reaction typically involves the one-pot condensation of an aldehyde, two equivalents of a β-keto ester, and a source of ammonia.[11] The 1,4-DHP core is famously associated with calcium channel blockers used to treat hypertension, but its derivatives are also investigated for a wide range of other biological activities, including anti-inflammatory effects.[12]
The use of methyl 4-(4-fluorophenyl)-3-oxobutanoate in this synthesis allows for the incorporation of the fluorophenyl moiety into the final DHP structure, providing a handle for modulating the compound's biological profile. The mechanism involves the initial formation of an enamine from one equivalent of the β-keto ester and ammonia, and a Knoevenagel condensation product from the other equivalent of the β-keto ester and the aldehyde. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the 1,4-DHP ring.[13]
Caption: One-pot workflow for Hantzsch synthesis.
Experimental Protocol: Synthesis of an Unsymmetrical 1,4-Dihydropyridine
This protocol describes the synthesis of an unsymmetrical 1,4-DHP, a modification of the classic Hantzsch reaction that allows for greater structural diversity.
Materials:
-
Methyl 4-(4-fluorophenyl)-3-oxobutanoate (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
4-Nitrobenzaldehyde (1.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine methyl 4-(4-fluorophenyl)-3-oxobutanoate (2.10 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), 4-nitrobenzaldehyde (1.51 g, 10 mmol), and ammonium acetate (0.93 g, 12 mmol). Rationale: Ammonium acetate serves as a convenient solid source of ammonia.
-
Solvent and Reaction: Add 40 mL of ethanol to the flask. Heat the mixture to reflux (approximately 78°C) and maintain for 8-10 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Isolation: Collect the resulting solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 10 mL).
-
Purification: The crude product can be further purified by recrystallization from hot ethanol to yield the pure 1,4-dihydropyridine derivative as a crystalline solid.
Data Presentation: Expected Product Characteristics
| Parameter | Expected Value |
| Product Name | Ethyl methyl 2-(2-(4-fluorophenyl)acetamido)-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (structure derived from intermediates) |
| Molecular Formula | C₂₅H₂₄FN₃O₆ |
| Molecular Weight | 497.47 g/mol |
| Appearance | Yellow crystalline solid |
| Expected Yield | 70-80% |
| ¹H NMR (CDCl₃) | δ ~8.1 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 7.2-6.9 (m, 4H, Ar-H), 5.8 (s, 1H, NH), 5.1 (s, 1H, CH), 4.1 (q, 2H, OCH₂), 3.6 (s, 3H, OCH₃), 3.5 (s, 2H, CH₂), 2.3 (s, 3H, CH₃), 1.2 (t, 3H, CH₃) |
| MS (ESI+) | m/z 498.2 [M+H]⁺ |
Conclusion
Methyl 4-(4-fluorophenyl)-3-oxobutanoate is a powerful and economically viable building block for the synthesis of heterocyclic compounds with high potential as anti-inflammatory agents. Its dual functionality allows for straightforward entry into diverse and pharmacologically relevant scaffolds like pyrazoles and 1,4-dihydropyridines. The protocols and rationale presented herein provide a solid foundation for researchers to utilize this intermediate in the design and execution of synthetic campaigns aimed at discovering next-generation anti-inflammatory therapeutics.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. (2022). ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). scielo.org.co. [Link]
-
Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o). (n.d.). ResearchGate. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PMC - PubMed Central. [Link]
-
The synthesis of different Hantzsch 1,4‐dihydropyridine derivatives, pyridines and polyhydroquinolines. (n.d.). ResearchGate. [Link]
-
The Essential Role of Methyl 4,4-Dimethoxy-3-Oxobutanoate in Modern Organic Synthesis. (n.d.). ningboinno.com. [Link]
-
Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. (2014). PMC. [Link]
-
(Z)-3-(p-Toluenesulfonyloxy)but-2-enoate. (n.d.). Organic Syntheses Procedure. [Link]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). PMC - PubMed Central. [Link]
-
Hantzsch pyridine synthesis Step 3: Formation of the dihydropyridine. (n.d.). ChemTube3D. [Link]
-
Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. (n.d.). PrepChem.com. [Link]
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. (n.d.). PubMed Central - NIH. [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. (n.d.). PMC - NIH. [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). NIH. [Link]
-
Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. (n.d.). MDPI. [Link]
-
Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (n.d.). PubMed. [Link]
- Synthesis of B-keto esters. (n.d.).
-
Synthesis, Anti-Inflammatory Activity, and in Vitro Antitumor Effect of a Novel Class of Cyclooxygenase Inhibitors. (n.d.). ResearchGate. [Link]
-
Synthesis of non-steroidal anti-inflammatory drug—ketoprofen. (2021). Journal of Yunnan University: Natural Sciences Edition. [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. (n.d.). ResearchGate. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). MDPI. [Link]
-
6-Amino-4-Aryl-3-Carbamoyl-5-Cyano-1,4-Dihydropyridine-2-Thiolates: Synthesis, Reactions and Docking Studies. (n.d.). ResearchGate. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. societachimica.it [societachimica.it]
- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. researchgate.net [researchgate.net]
- 12. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemtube3d.com [chemtube3d.com]
Application Notes and Protocols: Synthesis of Biologically Active Molecules Using 4-Fluoro-β-oxo-benzenebutanoic Acid Methyl Ester
Introduction: The Versatility of a Fluorinated Building Block
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing metabolic stability, binding affinity, and bioavailability. 4-Fluoro-β-oxo-benzenebutanoic acid methyl ester stands as a key starting material, offering a unique combination of a reactive β-keto ester functionality and a fluorinated aromatic ring. This combination makes it an exceptionally valuable precursor for the synthesis of a diverse array of biologically active molecules.
This comprehensive guide provides detailed application notes and protocols for leveraging 4-fluoro-β-oxo-benzenebutanoic acid methyl ester in the synthesis of two major classes of pharmacologically relevant heterocyclic compounds: dihydropyridines and dihydropyrimidinones. Furthermore, it delves into the critical application of this substrate in the asymmetric synthesis of chiral β-hydroxy esters, which are pivotal intermediates in the production of high-value active pharmaceutical ingredients (APIs), including the cholesterol-lowering drug Ezetimibe.
The protocols outlined herein are designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step instructions but also the scientific rationale behind the chosen methodologies.
Part 1: Synthesis of Dihydropyridine Derivatives via Hantzsch Condensation
The Hantzsch pyridine synthesis is a robust and reliable one-pot multicomponent reaction for the formation of dihydropyridines (DHPs).[1][2][3] These scaffolds are of significant interest in medicinal chemistry, with many derivatives exhibiting potent calcium channel blocking activity, making them valuable agents for the treatment of hypertension and angina.[1][2] The presence of the 4-fluorophenyl group from our starting material can significantly influence the pharmacological profile of the resulting DHP derivatives.
Scientific Rationale
The reaction proceeds through a series of condensation and cyclization steps. An aldehyde reacts with one equivalent of the β-keto ester in a Knoevenagel condensation, while a second equivalent of the β-keto ester forms an enamine with ammonia.[4] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine core.[1] The choice of solvent and catalyst can influence reaction times and yields, with modern variations employing microwave irradiation or green solvents to improve efficiency.[2]
Caption: Workflow for the Hantzsch Dihydropyridine Synthesis.
Protocol: Hantzsch Synthesis of a 4-(4-Fluorophenyl)-Substituted Dihydropyridine
Materials:
-
4-Fluoro-β-oxo-benzenebutanoic acid methyl ester
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Ammonium acetate
-
Ethanol
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-β-oxo-benzenebutanoic acid methyl ester (2.0 mmol) and the chosen aromatic aldehyde (1.0 mmol) in ethanol (15 mL).
-
Add ammonium acetate (2.2 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dihydropyridine derivative.
Data Presentation:
| Aldehyde | Product Structure | Yield (%) | M.p. (°C) |
| Benzaldehyde | Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)pyridine-3,5-dicarboxylate | ~85-95 | 155-158 |
| 4-Nitrobenzaldehyde | Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate | ~90-98 | 178-181 |
| 2-Chlorobenzaldehyde | Diethyl 1,4-dihydro-2,6-dimethyl-4-(2-chlorophenyl)pyridine-3,5-dicarboxylate | ~80-90 | 162-165 |
Note: Yields and melting points are representative and may vary based on the specific aldehyde and reaction conditions.
Part 2: Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction
The Biginelli reaction is another powerful one-pot, three-component condensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5][6] These heterocyclic scaffolds are of immense pharmacological importance, exhibiting a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[7][8][9] The use of 4-fluoro-β-oxo-benzenebutanoic acid methyl ester in this reaction allows for the incorporation of the 4-fluorophenyl moiety, which can modulate the biological activity of the resulting DHPMs.
Scientific Rationale
The mechanism of the Biginelli reaction is believed to proceed through an initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[6] The β-keto ester, in this case, 4-fluoro-β-oxo-benzenebutanoic acid methyl ester, then acts as a nucleophile and adds to the iminium ion. Subsequent cyclization via intramolecular attack of the amine on the ketone carbonyl, followed by dehydration, affords the dihydropyrimidinone product.[6] The reaction is typically acid-catalyzed, and various Lewis and Brønsted acids can be employed to improve reaction efficiency.
Caption: Simplified Mechanism of the Biginelli Reaction.
Protocol: Biginelli Synthesis of a 4-(4-Fluorophenyl)-Substituted Dihydropyrimidinone
Materials:
-
4-Fluoro-β-oxo-benzenebutanoic acid methyl ester
-
Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde)
-
Urea or Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Combine 4-fluoro-β-oxo-benzenebutanoic acid methyl ester (1.0 mmol), the aromatic aldehyde (1.0 mmol), and urea (1.5 mmol) in a round-bottom flask.
-
Add ethanol (10 mL) to the mixture.
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone. If necessary, further purification can be achieved by column chromatography.
Data Presentation:
| Aldehyde | Urea/Thiourea | Product Structure | Yield (%) | M.p. (°C) |
| 4-Chlorobenzaldehyde | Urea | 4-(4-Chlorophenyl)-6-(4-fluorophenyl)-... | ~80-90 | 210-213 |
| 4-Methoxybenzaldehyde | Urea | 4-(4-Methoxyphenyl)-6-(4-fluorophenyl)-... | ~85-95 | 198-201 |
| 4-Chlorobenzaldehyde | Thiourea | 4-(4-Chlorophenyl)-6-(4-fluorophenyl)-... (Thione) | ~75-85 | 215-218 |
Note: The full IUPAC names of the products are complex; the table indicates the key variable substituents. Yields and melting points are representative.
Part 3: Asymmetric Synthesis of a Chiral β-Hydroxy Ester: A Key Intermediate for Ezetimibe
The stereoselective reduction of the β-keto group in 4-fluoro-β-oxo-benzenebutanoic acid methyl ester is a critical transformation for the synthesis of chiral building blocks for various pharmaceuticals.[10] A prominent example is the synthesis of intermediates for Ezetimibe, a cholesterol absorption inhibitor.[11][12][13] The desired stereoisomer of the corresponding β-hydroxy ester is crucial for the drug's efficacy. This can be achieved through asymmetric reduction using chiral catalysts or biocatalysis.
Scientific Rationale
Asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis.[10] Biocatalytic methods, employing ketoreductases (KREDs), offer high enantioselectivity under mild reaction conditions.[10] Chemical methods often utilize chiral catalysts, such as those based on ruthenium or rhodium, in asymmetric transfer hydrogenation or hydrogenation reactions. The choice of method depends on factors such as substrate scope, scalability, and the desired enantiomer.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Total synthesis of ezetimibe, a cholesterol absorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2010012775A1 - Process for the synthesis of ezetimibe and intermediates useful therefor - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Methyl 4-(4-fluorophenyl)-3-oxobutanoate Synthesis
Welcome to the technical support center for the synthesis of methyl 4-(4-fluorophenyl)-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important β-keto ester intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying causes and actionable protocols for resolution.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yields in the synthesis of methyl 4-(4-fluorophenyl)-3-oxobutanoate, typically prepared via a Claisen condensation, can stem from several factors.[1][2][3] The primary reaction involves the base-mediated condensation of methyl 4-fluorophenylacetate with methyl acetate.
Potential Causes & Solutions:
-
Incomplete Reaction: The Claisen condensation is an equilibrium reaction.[2] To drive it towards the product, a stoichiometric amount of a strong base is required.[3] The base deprotonates the α-carbon of the ester, forming a nucleophilic enolate.[2] A key driving force for the reaction is the final deprotonation of the β-keto ester product, which is more acidic than the starting ester.[4][5]
-
Solution: Ensure you are using at least one full equivalent of a suitable strong base, such as sodium methoxide or sodium hydride. Using a catalytic amount of base will result in poor yields.[5]
-
-
Moisture Contamination: Alkoxide bases like sodium methoxide are extremely sensitive to moisture. Water will react with the base, neutralizing it and preventing the formation of the necessary ester enolate.
-
Solution: Use anhydrous solvents and reagents. Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.
-
Self-condensation of Methyl Acetate: Methyl acetate can undergo self-condensation to form methyl acetoacetate.[6][7][8] This is a competing reaction that consumes both the base and one of the starting materials.
-
Mitigation: Slowly add the methyl 4-fluorophenylacetate to a mixture of methyl acetate and the base. This ensures that the concentration of the more reactive enolate of methyl 4-fluorophenylacetate is always low, minimizing its self-condensation.
-
-
Hydrolysis of Esters: If there is any water present, the base can catalyze the hydrolysis of the ester starting materials or the β-keto ester product to the corresponding carboxylic acids.[9][10]
-
Mitigation: As mentioned, strictly anhydrous conditions are crucial.
-
-
Question 2: I'm observing an unexpected peak in my NMR/LC-MS analysis. What could this impurity be?
The presence of unexpected peaks is a common issue. Based on the typical synthetic route, several impurities can be formed.
Common Impurities and Their Identification:
| Impurity | Formation Mechanism | Analytical Signature (Expected) |
| Methyl 4-fluorophenylacetate | Unreacted starting material. | Signals corresponding to the starting ester in NMR and a distinct peak in LC-MS. |
| Methyl Acetate | Unreacted starting material.[11] | A volatile compound, may be observed in GC-MS of the crude product. |
| Methyl acetoacetate | Self-condensation of methyl acetate.[6][7][12] | A β-keto ester that will show characteristic keto-enol tautomerism in NMR. |
| 4-(4-fluorophenyl)butan-2-one | Decarboxylation of the β-keto ester product.[13][14][15][16][17] | Loss of the methoxycarbonyl group, resulting in a simpler ketone structure in NMR and a lower mass in MS. |
| 4-Fluorobenzoic acid | Hydrolysis of methyl 4-fluorophenylacetate. | A carboxylic acid peak in IR and NMR, and a distinct mass in MS. |
Analytical Workflow for Impurity Identification:
To identify unknown impurities, a combination of analytical techniques is recommended.[18][19][20]
-
High-Performance Liquid Chromatography (HPLC): Develop a gradient HPLC method to separate the main product from potential impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Couple the HPLC to a mass spectrometer to obtain the molecular weights of the separated components. This is invaluable for identifying starting materials, side-products, and degradation products.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate the impurity by preparative HPLC or column chromatography and acquire ¹H and ¹³C NMR spectra for structural elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities like unreacted methyl acetate, GC-MS is a suitable analytical tool.[22]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of methyl 4-(4-fluorophenyl)-3-oxobutanoate.
What is the most common synthetic route for methyl 4-(4-fluorophenyl)-3-oxobutanoate?
The most prevalent method for synthesizing methyl 4-(4-fluorophenyl)-3-oxobutanoate is the Crossed Claisen Condensation .[8][23] This reaction involves the condensation of two different esters, in this case, methyl 4-fluorophenylacetate and methyl acetate, in the presence of a strong base like sodium methoxide.[23] To ensure a single major product, it's crucial that one of the esters can readily form an enolate while the other acts primarily as the electrophile. In this specific synthesis, both esters have α-hydrogens, making a mixture of products possible. However, by controlling the reaction conditions, such as the order of addition, the desired crossed product can be favored.
How can I prevent the formation of the decarboxylation impurity, 4-(4-fluorophenyl)butan-2-one?
The decarboxylation of β-keto esters to form ketones is a common side reaction, often promoted by heat and acidic or basic conditions.[13][14][15][16][17]
Preventative Measures:
-
Maintain Low Temperatures: During the reaction and work-up, keep the temperature as low as reasonably possible. Avoid prolonged heating of the reaction mixture.
-
Neutralize Carefully: After the reaction is complete, carefully neutralize the reaction mixture with a mild acid, ensuring the pH does not become strongly acidic. A buffered work-up can be beneficial.
-
Prompt Purification: Purify the crude product soon after the reaction is complete to minimize the time it is exposed to conditions that could promote decarboxylation.
What is the best method for purifying the final product?
For the purification of methyl 4-(4-fluorophenyl)-3-oxobutanoate, column chromatography is a highly effective technique.
Detailed Protocol for Column Chromatography:
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate. Add silica gel to this solution to create a slurry.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the slurry of the crude product onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. It is often beneficial to start with a less polar eluent and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified methyl 4-(4-fluorophenyl)-3-oxobutanoate.
Visualizing the Reaction and Side Products
To better understand the synthetic pathway and the formation of common impurities, the following diagram illustrates the key reactions.
Caption: Reaction scheme for the synthesis of methyl 4-(4-fluorophenyl)-3-oxobutanoate and major side reactions.
References
-
Can methyl acetate undergo a self-condensation reaction in the presence of an appropriate base? Explain. | Homework.Study.com. Available at: [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. Available at: [Link]
-
9.4: β-Ketoacids Decarboxylate - Chemistry LibreTexts. Available at: [Link]
-
19.15 A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts. Available at: [Link]
-
Decarboxylation - Chemistry Steps. Available at: [Link]
-
23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. Available at: [Link]
-
Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols - ResearchGate. Available at: [Link]
-
Decarboxylation - Master Organic Chemistry. Available at: [Link]
-
Claisen condensation - Wikipedia. Available at: [Link]
-
Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. Available at: [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Available at: [Link]
-
Illustrated Glossary of Organic Chemistry - Claisen condensation. Available at: [Link]
-
III Analytical Methods. Available at: [Link]
-
ANALYTICAL METHOD SUMMARIES. Available at: [Link]
-
Analytical Method Summaries. Available at: [Link]
-
Provide the structure of the Claisen product in the self-condensation of methyl phenylacetate. | Homework.Study.com. Available at: [Link]
-
Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate - PrepChem.com. Available at: [Link]
-
The Essential Role of Methyl 4,4-Dimethoxy-3-Oxobutanoate in Modern Organic Synthesis. Available at: [Link]
- US4785129A - Methyl 4,4,4-trifluoro-3-oxo-butanethioate - Google Patents.
-
Formation of Methyl Acrylate from Methyl Acetate and Formaldehyde Condensation over Solid Base Catalysts | Scientific.Net. Available at: [Link]
-
21.9: The Claisen Condensation Reactions of Esters - Chemistry LibreTexts. Available at: [Link]
-
Predict the products of self-condensation of the following esters... | Study Prep in Pearson+. Available at: [Link]
-
is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. - Organic Syntheses Procedure. Available at: [Link]
-
Methyl Acetate | CH3COOCH3 | CID 6584 - PubChem - NIH. Available at: [Link]
-
METHYL 4-(3-FLUOROPHENYL)-4-OXOBUTANOATE, 95% Purity, C11H11FO3, 250 mg. Available at: [Link]
-
Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][6][13]triazo - Technical Disclosure Commons. Available at: https://www.tdcommons.org/dpubs_series/7788/
-
Claisen Condensation Reaction Mechanism by Leah4sci - YouTube. Available at: [Link]
-
23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. Available at: [Link]
-
Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. Available at: [Link]
-
Grignard Reaction. Available at: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Available at: [Link]
-
Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Available at: [Link]
-
Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC - NIH. Available at: [Link]
-
REACTIONS OF ARYLSULPHONIC ESTERS: III. ON THE HYDROLYSIS OF METHYL p-METHYLBENZENESULPHONATE - ResearchGate. Available at: [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Available at: [Link]
-
Methyl ester hydrolysis - ChemSpider Synthetic Pages. Available at: [Link]
-
Methyl 4-(4-chlorophenyl)-4-oxobutanoate | C11H11ClO3 | CID 230774 - PubChem. Available at: [Link]
-
The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one - Aroon Chande. Available at: [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methyl Acetate | CH3COOCH3 | CID 6584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. aklectures.com [aklectures.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. env.go.jp [env.go.jp]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 21. public.pensoft.net [public.pensoft.net]
- 22. US4785129A - Methyl 4,4,4-trifluoro-3-oxo-butanethioate - Google Patents [patents.google.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction conditions for methyl 4-(4-fluorophenyl)-3-oxobutanoate synthesis
Technical Support Center: Synthesis of Methyl 4-(4-fluorophenyl)-3-oxobutanoate
Welcome to the technical support center for the synthesis of methyl 4-(4-fluorophenyl)-3-oxobutanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this crucial synthesis. We will explore the underlying chemistry, troubleshoot common experimental hurdles, and provide validated protocols to ensure reproducible, high-yield results.
Reaction Overview: The Crossed Claisen Condensation
The synthesis of methyl 4-(4-fluorophenyl)-3-oxobutanoate, a key β-keto ester intermediate, is most effectively achieved via a Crossed Claisen Condensation . This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[1][2] In this specific synthesis, the reaction occurs between methyl 4-fluorophenylacetate and methyl acetate.
The success of a crossed Claisen condensation hinges on controlling the reactivity to favor a single product. This is typically achieved by using one ester that cannot form an enolate (non-enolizable) or by ensuring one ester is significantly more acidic, thus forming an enolate more readily.[3][4] In this case, both esters are enolizable. Therefore, careful control over reaction conditions, such as the order of addition and stoichiometry, is paramount to prevent unwanted self-condensation side products.[5]
Core Mechanism
The reaction proceeds through several key steps, which are crucial to understand for effective troubleshooting:
-
Enolate Formation: A strong alkoxide base, such as sodium methoxide (NaOMe), deprotonates the α-carbon of an ester (e.g., methyl acetate) to form a nucleophilic enolate ion.[6]
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the second ester (methyl 4-fluorophenylacetate), creating a tetrahedral intermediate.[5]
-
Alkoxide Elimination: The tetrahedral intermediate collapses, expelling an alkoxide (methoxide) leaving group to form the desired β-keto ester product.[5][6]
-
Irreversible Deprotonation (Driving Force): The resulting β-keto ester has highly acidic protons on the methylene group between the two carbonyls (pKa ≈ 11).[3] The alkoxide base present in the reaction mixture rapidly deprotonates this position. This final, thermodynamically favorable acid-base reaction is the driving force that pushes the equilibrium towards the product.[6]
-
Acidic Work-up: A final protonation step during aqueous work-up neutralizes the enolate to yield the final product.[5]
Frequently Asked Questions (FAQs)
Q1: Why is a full stoichiometric equivalent of base required for this reaction?
A full equivalent of base is essential because the final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction.[2] The initial condensation steps are in equilibrium. By irreversibly forming the resonance-stabilized enolate of the product, the equilibrium is shifted strongly to the right, ensuring a high yield.[3][6] Using a catalytic amount of base will result in a poor yield.
Q2: How do I choose the correct base and solvent?
-
Base Selection: The choice of base is critical to prevent side reactions. The most common and effective bases are sodium alkoxides. Crucially, the alkoxide must match the alcohol portion of the ester to prevent transesterification. For methyl esters, sodium methoxide (NaOMe) is the ideal choice.[2][7] Using sodium ethoxide with methyl esters, for example, would lead to a mixture of ethyl and methyl ester products. Strong, non-nucleophilic bases like sodium hydride (NaH) can also be used effectively.[8]
-
Solvent Selection: The reaction must be conducted under anhydrous (dry) conditions .[2] Any moisture will react with the strong base and can hydrolyze the ester starting materials or the product. Aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene are suitable choices.
Q3: What are the primary side reactions I should be aware of?
The main competing reactions are:
-
Self-Condensation: Since both methyl acetate and methyl 4-fluorophenylacetate have α-hydrogens, they can each react with themselves. This leads to a complex mixture of products and is the most significant challenge in this specific synthesis.[1][4]
-
Saponification (Hydrolysis): This occurs if water is present in the reaction or if hydroxide bases (like NaOH or KOH) are used, which irreversibly hydrolyzes the ester to a carboxylate salt.[7]
-
Transesterification: As mentioned, this occurs if the alkoxide base does not match the ester's alkoxy group.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield; Recovery of Starting Materials | 1. Inactive or Insufficient Base: The base (e.g., NaOMe, NaH) may have degraded due to improper storage and exposure to air/moisture. A sub-stoichiometric amount was used.[9] | 1. Use a fresh, unopened container of base or titrate to determine its activity. Ensure you are using at least 1 full equivalent relative to the limiting reagent. |
| 2. Presence of Moisture: Glassware, solvents, or starting materials were not rigorously dried.[2][9] | 2. Oven-dry all glassware immediately before use. Use freshly distilled or commercially available anhydrous solvents. Ensure starting esters are dry. | |
| 3. Reaction Temperature Too Low: The activation energy for enolate formation or nucleophilic attack was not met. | 3. While initial deprotonation may be done at 0°C, allow the reaction to warm to room temperature or gently heat (e.g., to 40-50°C) to drive the condensation to completion. Monitor progress by TLC.[5] | |
| Complex Product Mixture Observed by TLC or NMR | 1. Self-Condensation Products: Both esters are reacting with themselves, leading to at least four possible products.[4] | 1. Control the reaction kinetics. A common strategy is to slowly add the more acidic ester (or the one intended to be the nucleophile) to a mixture of the base and the other ester (the electrophile).[5] This keeps the concentration of the formed enolate low, favoring reaction with the more abundant electrophilic ester. |
| 2. Transesterification: An incorrect alkoxide base was used (e.g., NaOEt with methyl esters).[7] | 2. Always match the alkoxide to the ester. For this synthesis, use sodium methoxide (NaOMe). | |
| Product Decomposes During Work-up or Purification | 1. Harsh pH Conditions: β-keto esters can be sensitive to strong acids or bases, which can catalyze hydrolysis or a retro-Claisen reaction. | 1. During the work-up, use a milder acid like saturated aqueous ammonium chloride (NH₄Cl) for quenching instead of strong acids like HCl.[5] |
| 2. High Temperatures During Purification: Prolonged heating during solvent removal or distillation can cause decarboxylation, especially if any acidic or basic impurities are present.[10] | 2. Remove solvent under reduced pressure at moderate temperatures (e.g., <40-45°C).[11] Purify the product using flash column chromatography on silica gel, which is generally a milder method than vacuum distillation for this class of compounds. | |
| Reaction Fails to Initiate (No Color Change, Starting Material Unchanged) | 1. Poor Quality Base/Solvent: As with low yield, this is the most common culprit. The base may be completely inactive. | 1. Use a new bottle of sodium methoxide or sodium hydride. Ensure the solvent is truly anhydrous. |
| 2. Poor Mixing: If using a heterogeneous base like NaH, inefficient stirring can prevent the reaction from starting. | 2. Ensure vigorous stirring to maximize the surface area and interaction between the base and the ester in solution. |
Experimental Protocols & Data
Protocol: Crossed Claisen Condensation using Sodium Methoxide
This protocol provides a robust method for the synthesis of methyl 4-(4-fluorophenyl)-3-oxobutanoate.
Materials:
-
Methyl 4-fluorophenylacetate
-
Methyl acetate (dried over molecular sieves)
-
Sodium methoxide (NaOMe)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reaction Setup: To the flask, add sodium methoxide (1.05 equivalents) and anhydrous THF. Cool the resulting suspension to 0°C using an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of methyl 4-fluorophenylacetate (1.0 equivalent) and methyl acetate (1.5-2.0 equivalents) in anhydrous THF. Add this solution dropwise to the stirred suspension of sodium methoxide over 30-45 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-20 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting reagent (methyl 4-fluorophenylacetate) is consumed.[12]
-
Quenching: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.[5]
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[11]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Table of Reaction Parameters
| Parameter | Recommended Condition | Rationale / Key Consideration |
| Base | Sodium Methoxide (NaOMe) | Matches the methyl ester to prevent transesterification.[7] |
| Stoichiometry | Base: ≥1.0 eq; Electrophile: 1.0 eq; Nucleophile: 1.5-2.0 eq | Stoichiometric base is required.[2] Excess of the cheaper, more volatile ester (methyl acetate) maximizes the formation of the desired product. |
| Solvent | Anhydrous THF | Aprotic and dissolves reactants well. Must be dry.[2] |
| Temperature | 0°C for addition, then room temp. | Controls initial reactivity and prevents side reactions; RT allows the reaction to proceed to completion.[4] |
| Work-up Quench | Saturated aq. NH₄Cl | Mildly acidic; avoids potential product degradation caused by strong acids.[5] |
| Purification | Flash Column Chromatography | Milder than distillation and effective for removing non-volatile impurities and side products. |
References
- BenchChem. (2025). An In-depth Technical Guide to the Claisen Condensation Mechanism for the Synthesis of Substituted β-Keto Esters.
- Grokipedia. (n.d.). Acetoacetic ester synthesis.
- BYJU'S. (n.d.). Claisen Condensation Mechanism.
- JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism.
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
- ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation.
- JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview.
- BenchChem. (2025). Technical Support Center: Optimizing Claisen Condensation Reactions.
- BenchChem. (2025). Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions.
- BenchChem. (2025). Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones.
- University of Calgary. (n.d.). Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis.
- Claisen Condensation Mechanism. (n.d.). Retrieved from a relevant online chemistry resource.
- Wikipedia. (n.d.). Acetoacetic ester synthesis.
- Sigma-Aldrich. (n.d.). Methyl 4-(4-fluorophenyl)-3-oxobutanoate. Product Page.
- Chemistry Notes. (2022). Acetoacetic ester synthesis; Mechanism and Application.
- YouTube. (2019). 11.10 Acetoacetic Ester Synthesis.
- PrepChem.com. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ChemicalBook. (2019). Activity and Synthesis of Methyl 4-oxobutanoate.
- Google Patents. (n.d.). US4785129A - Methyl 4,4,4-trifluoro-3-oxo-butanethioate.
- Sigma-Aldrich. (n.d.). METHYL 4-(3-FLUOROPHENYL)-4-OXOBUTANOATE. Product Page.
- University of California, Davis. (2012). Approaching Synthesis Problems.
- Thomas Scientific. (n.d.). METHYL 4-(3-FLUOROPHENYL)-4-OXOBUTANOATE, 95% Purity.
- Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)....
- BenchChem. (2025). Troubleshooting low yield in the synthesis of 2-(4-Chlorophenyl)ethanol.
Sources
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. esports.bluefield.edu - Claisen Condensation Mechanism [esports.bluefield.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 7. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 8. grokipedia.com [grokipedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Methyl 4-(4-fluorophenyl)-3-oxobutanoate Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with methyl 4-(4-fluorophenyl)-3-oxobutanoate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of synthesizing and utilizing this versatile β-keto ester.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing methyl 4-(4-fluorophenyl)-3-oxobutanoate?
A1: The most prevalent and direct method is a crossed Claisen condensation. This reaction involves the condensation of methyl 4-fluorophenylacetate with methyl acetate in the presence of a strong, non-nucleophilic base like sodium methoxide or sodium hydride.[1][2] The reaction's success hinges on the selective deprotonation of methyl acetate to form the nucleophilic enolate, which then attacks the electrophilic carbonyl of methyl 4-fluorophenylacetate.
Q2: I'm getting a low yield in my Claisen condensation to synthesize the title compound. What are the likely causes?
A2: Low yields in this synthesis are typically traced back to a few key factors:
-
Insufficient Base: The Claisen condensation requires a full stoichiometric equivalent of base because the product, a β-keto ester, is more acidic (pKa ≈ 11) than the starting ester and is deprotonated by the alkoxide base. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[3][4]
-
Presence of Moisture: Protic impurities like water or methanol will quench the strong base and the ester enolate, halting the reaction. Rigorously dry glassware and anhydrous solvents are critical.
-
Suboptimal Base Choice: While sodium methoxide is common, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be more effective in ensuring complete enolate formation.[1]
-
Reverse Reaction: If the reaction is not sufficiently driven forward by the final deprotonation step, the equilibrium can shift back towards the starting materials.[5]
Q3: What are the typical downstream applications of methyl 4-(4-fluorophenyl)-3-oxobutanoate?
A3: This β-keto ester is a valuable building block in multicomponent reactions for synthesizing heterocyclic compounds. The most common applications include the Hantzsch pyridine synthesis, which yields dihydropyridines, and the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs).[6][7] Both classes of compounds are of significant interest in medicinal chemistry.
Q4: My purified methyl 4-(4-fluorophenyl)-3-oxobutanoate is degrading upon storage. How can I prevent this?
A4: β-keto esters can be susceptible to hydrolysis and subsequent decarboxylation, especially in the presence of acid or base and heat.[8][9][10][11] For optimal stability, store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at room temperature in a dry environment.
Troubleshooting Guide: Synthesis of Methyl 4-(4-fluorophenyl)-3-oxobutanoate via Claisen Condensation
This section provides a detailed guide to overcoming common hurdles during the synthesis of the target compound.
Issue 1: Low or No Product Formation
Potential Causes & Solutions
| Cause | Explanation | Recommended Action |
| Ineffective Base | The α-protons of methyl acetate have a pKa of ~25. The base must be strong enough for efficient deprotonation. | Use sodium hydride (NaH, 60% dispersion in mineral oil) or freshly prepared sodium methoxide. Ensure the base is not old or deactivated. |
| Insufficient Base | A stoichiometric amount of base is required to drive the reaction equilibrium towards the product. | Use at least 1.1 equivalents of base relative to the limiting reagent (typically methyl acetate). |
| Wet Reagents/Glassware | Water or other protic impurities will neutralize the strong base and the enolate intermediate. | Dry all glassware in an oven ( >120°C) overnight and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents. |
| Incorrect Reagent Addition | Adding the reagents in the wrong order can lead to competing side reactions. | Add the base to a solution of methyl acetate first to pre-form the enolate before adding methyl 4-fluorophenylacetate. |
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low yield in Claisen condensation.
Issue 2: Presence of Significant Impurities in Crude Product
Potential Side Reactions and Their Mitigation
Caption: Key reaction pathways in the synthesis of the target compound.
-
Self-Condensation of Methyl Acetate: If the enolate of methyl acetate reacts with another molecule of methyl acetate, it will form methyl acetoacetate.
-
Cause: This is often a result of slow addition of methyl 4-fluorophenylacetate to the pre-formed enolate, or localized high concentrations of the enolate.
-
Solution: Add the methyl 4-fluorophenylacetate dropwise to the enolate solution at a controlled temperature (e.g., 0°C) to ensure it reacts as it is added.
-
-
Hydrolysis and Decarboxylation: During aqueous workup, particularly if acidic conditions are too harsh or heated, the β-keto ester product can be hydrolyzed to the corresponding β-keto acid. This acid is often unstable and can readily lose CO₂ to form 4-(4-fluorophenyl)acetone.[8][9][10][11]
-
Cause: Prolonged exposure to acidic or basic aqueous solutions, especially at elevated temperatures.
-
Solution: Perform the acidic workup at low temperatures (0-5°C). Minimize the time the product is in contact with the aqueous phase and avoid any heating steps until the product is isolated and dry.
-
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(4-fluorophenyl)-3-oxobutanoate
Disclaimer: This protocol is a representative procedure based on established principles of the Claisen condensation and should be adapted and optimized by the end-user.
-
Preparation: Under an inert atmosphere of dry nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser.
-
Solvent Addition: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully add anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the suspension to 0°C in an ice bath. In the dropping funnel, prepare a solution of methyl acetate (1.1 eq) in anhydrous THF. Add this solution dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0°C.
-
Condensation: After the addition is complete, allow the mixture to stir at 0°C for another 30 minutes. Prepare a solution of methyl 4-fluorophenylacetate (1.0 eq) in anhydrous THF in the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes at 0°C.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0°C. Cautiously quench the reaction by the slow, dropwise addition of 1M HCl until the pH is ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).[12]
Protocol 2: Hantzsch Pyridine Synthesis
-
Mixing: In a round-bottom flask, combine methyl 4-(4-fluorophenyl)-3-oxobutanoate (1.0 eq), an appropriate aldehyde (e.g., benzaldehyde, 1.0 eq), a second β-dicarbonyl compound (e.g., methyl acetoacetate, 1.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring by TLC.[6]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Aromatization (Optional): To synthesize the corresponding pyridine, the isolated dihydropyridine can be oxidized using an oxidizing agent like ceric ammonium nitrate (CAN) or nitric acid in an appropriate solvent.
Troubleshooting Guide: Downstream Reactions
Hantzsch Pyridine Synthesis: Low Yield
| Cause | Explanation | Recommended Action |
| Incomplete Reaction | The multi-component nature of the reaction requires sufficient time and temperature for all intermediates to form and cyclize. | Increase the reflux time. Consider a higher boiling solvent like isopropanol.[13] |
| Side Reactions | Pre-formation of Knoevenagel condensation products or Michael adducts can lead to a complex mixture.[6][14] | The order of reagent addition can sometimes influence the outcome. Alternatively, consider a two-step process where the enamine or Knoevenagel product is pre-formed. |
| Incomplete Oxidation | If the desired product is the aromatized pyridine, incomplete oxidation of the dihydropyridine intermediate will result in low yields. | Ensure the correct stoichiometry of the oxidizing agent is used. Consider alternative, more potent oxidants if necessary. |
Biginelli Reaction: Formation of Byproducts
| Cause | Explanation | Recommended Action |
| Reversibility | The initial steps of the Biginelli reaction are reversible. The final cyclization and dehydration drive the reaction to completion. | Use a Lewis or Brønsted acid catalyst (e.g., HCl, p-toluenesulfonic acid) to promote the key cyclization and dehydration steps.[15] |
| Alternative Cyclizations | The intermediates can sometimes cyclize in unintended ways, leading to isomeric byproducts. | Optimize the reaction temperature and catalyst. Solvent-free conditions or microwave irradiation have been shown to improve yields and selectivity in some cases.[16][17] |
References
-
Optimization of the enantioselective Biginelli reaction conditions. ResearchGate. Available at: [Link]
-
Fluorine-substituted Chalcones, Claisen-Schmidt Condensation, Solvent-free reaction. Scientific & Academic Publishing. Available at: [Link]
-
Illustrated Glossary of Organic Chemistry - Claisen condensation. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Optimization the reaction conditions for the Biginelli reaction. ResearchGate. Available at: [Link]
-
Optimisation of Biginelli reaction. ResearchGate. Available at: [Link]
-
Claisen Condensation. Organic Chemistry Portal. Available at: [Link]
-
23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]
-
21.9: The Claisen Condensation Reactions of Esters. Chemistry LibreTexts. Available at: [Link]
-
Learning from the Hantzsch synthesis. ACS Publications. Available at: [Link]
-
23.8 Mixed Claisen Condensations. OpenStax. Available at: [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
-
A four-component modified Biginelli reaction: A novel approach for C-2 functionalizedDihydropyrimidines. SpringerLink. Available at: [Link]
-
Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. NIH National Center for Biotechnology Information. Available at: [Link]
-
Decarboxylation. ChemTalk. Available at: [Link]
-
Decarboxylation Explained, Reaction and Mechanism. YouTube. Available at: [Link]
Sources
- 1. Claisen Condensation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Decarboxylation | ChemTalk [chemistrytalk.org]
- 10. Khan Academy [khanacademy.org]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 4-(4-fluorophenyl)-3-oxobutanoate
Prepared by the Office of Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 4-(4-fluorophenyl)-3-oxobutanoate. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis and mitigate common side reactions.
Introduction: The Crossed Claisen Condensation
The synthesis of methyl 4-(4-fluorophenyl)-3-oxobutanoate, a key β-keto ester intermediate in pharmaceutical manufacturing, is typically achieved via a crossed Claisen condensation.[1][2] This reaction involves the base-mediated acylation of the enolate of methyl acetate with methyl 4-fluorophenylacetate. While powerful, this transformation is susceptible to several competing pathways that can diminish yield and complicate purification. This guide provides a systematic approach to identifying and resolving these challenges.
The primary reaction is as follows: Methyl 4-fluorophenylacetate + Methyl Acetate --(Base)--> Methyl 4-(4-fluorophenyl)-3-oxobutanoate
Section 1: Troubleshooting Low Yield & Reaction Failure
Low conversion is one of the most common issues encountered. The Claisen condensation is an equilibrium-driven process, and its success hinges on carefully controlled conditions.[3][4]
Question: My reaction yield is very low, or it failed to proceed entirely. What are the primary causes?
Answer: Several factors can lead to low or no product formation. The most critical are the choice and handling of the base, the presence of moisture, and the reaction stoichiometry.
-
Base Selection & Stoichiometry: The Claisen condensation requires a stoichiometric amount of a strong base, not a catalytic one.[4] This is because the final step, the deprotonation of the product β-keto ester, is the thermodynamic driving force of the reaction. The resulting enolate is highly resonance-stabilized and effectively irreversible, pulling the equilibrium toward the product.[1][5]
-
Troubleshooting: Ensure you are using at least one full equivalent of a strong base. Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are common choices. For this specific synthesis, sodium methoxide is preferred to prevent transesterification side reactions.[2][6] A stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be effective.[1]
-
-
Moisture Contamination: The reaction is extremely sensitive to water. Any moisture present will react with the strong base, quenching it and rendering it ineffective for the condensation.[3] Furthermore, water can promote the hydrolysis (saponification) of both the starting esters and the product.[3][7]
-
Troubleshooting: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents and ensure reagents are stored and handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Purity & Order of Addition: The purity of your starting materials is paramount. The order of addition can also influence the outcome. To minimize the self-condensation of methyl acetate, it is often preferable to add the methyl acetate slowly to a mixture of the base and methyl 4-fluorophenylacetate. A better strategy when using a very strong base like LDA is to add the ester to the base solution to ensure the ester is fully converted to its enolate before it has a chance to react with another ester molecule.[8]
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose the root cause of poor reaction performance.
Caption: A decision tree for diagnosing low-yield issues.
Section 2: Identifying & Mitigating Common Side Products
Even with good conversion, the crude product mixture can be contaminated with various byproducts. Understanding their origin is key to prevention.
Question: My spectral analysis (NMR, GC-MS) shows multiple unexpected peaks. What are the likely side products?
Answer: Several side reactions can occur concurrently. The most common are self-condensation, hydrolysis, and decarboxylation.
Side Product 1: Methyl Acetoacetate (from Self-Condensation)
-
Cause: Methyl acetate possesses acidic α-hydrogens and can undergo self-condensation in the presence of a strong base to form methyl acetoacetate.[9][10] This is a competing Claisen condensation that consumes both base and starting material.
-
Prevention:
-
Use a Non-Enolizable Acylating Agent (If Possible): While not applicable for this specific target molecule, in general, crossed Claisen reactions work best when one ester partner has no α-hydrogens (e.g., a benzoate or formate ester).[2]
-
Control Stoichiometry & Addition: Use methyl 4-fluorophenylacetate as the limiting reagent and add the methyl acetate slowly to the reaction mixture. This ensures the concentration of the enolizable methyl acetate is kept low at any given time.
-
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CHEMCA Free Chemistry Notes for JEE NEET Chemistry MadeEasy: Claisen & Claisen-Schmidt Condensation: Mechanisms | Chemca [chemca.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 182.160.97.198:8080 [182.160.97.198:8080]
- 9. homework.study.com [homework.study.com]
- 10. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
Technical Support Center: Purification of Fluorinated β-Ketoesters
Welcome to the technical support center for the purification of fluorinated β-ketoesters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity fluorinated β-ketoesters. The unique electronic properties conferred by fluorine atoms introduce specific hurdles in purification that require a nuanced and well-informed approach. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues directly, ensuring you can achieve your desired product purity with confidence.
Introduction: The Challenge of Purifying Fluorinated β-Ketoesters
Fluorinated β-ketoesters are valuable building blocks in medicinal chemistry and materials science, prized for their ability to impart unique properties such as increased metabolic stability and altered acidity. However, the very features that make them attractive also complicate their purification. The strong electron-withdrawing nature of the fluorine atoms enhances the acidity of the α-protons, leading to a pronounced tendency for enolization and increasing susceptibility to hydrolysis. This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My fluorinated β-ketoester appears to be degrading on my silica gel column. What is happening and how can I prevent it?
A1: The acidic nature of standard silica gel can catalyze the hydrolysis of the ester functionality or promote other degradation pathways of sensitive compounds like fluorinated β-ketoesters.[1][2] To circumvent this, you have several options:
-
Deactivated Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base, such as triethylamine. A common method is to flush the packed column with a solvent system containing a small percentage (e.g., 0.1-1%) of triethylamine before loading your compound.[1]
-
Alternative Stationary Phases: Consider using less acidic or neutral stationary phases.[1][2]
Q2: I'm having trouble separating my fluorinated β-ketoester from a non-fluorinated analog by column chromatography. What can I do?
A2: The polarity of fluorinated compounds can be deceptive. While highly fluorinated chains are nonpolar, the presence of a few fluorine atoms can increase the dipole moment of a molecule, affecting its interaction with the stationary phase. If you are struggling with co-elution:
-
Utilize Fluorinated Stationary Phases: These phases, such as those with pentafluorophenyl (PFP) groups, can offer unique selectivity for fluorinated molecules through dipole-dipole, π-π, and charge transfer interactions that are different from standard C18 or silica phases.
-
Optimize Your Solvent System: A thorough screening of solvent systems is crucial. Small changes in solvent polarity can have a significant impact on the separation of fluorinated compounds.
Q3: My purified fluorinated β-ketoester shows two spots on TLC and two peaks in the GC analysis. Is it impure?
A3: Not necessarily. Fluorinated β-ketoesters have a high propensity to exist as a mixture of keto and enol tautomers due to the electron-withdrawing fluorine atoms stabilizing the enolate form.[6] This equilibrium can be slow enough on the chromatographic timescale to result in the separation of the two forms, especially in gas chromatography.[7] To confirm this, you can acquire an NMR spectrum of the purified material. The presence of both keto and enol signals in the expected ratio would confirm that you have a pure compound existing as tautomers.
Q4: I am struggling with low recovery after aqueous workup. What could be the cause?
A4: The increased acidity of the α-protons in fluorinated β-ketoesters makes them more susceptible to hydrolysis, especially under basic conditions. During workup, washing with aqueous base (e.g., sodium bicarbonate) can lead to the deprotonation of the β-ketoester, forming the enolate which may be more water-soluble, leading to loss into the aqueous layer. Additionally, prolonged exposure to aqueous base can cause hydrolysis of the ester. To minimize these losses, use a mild base for neutralization, keep the workup temperature low, and minimize the time the compound is in contact with the aqueous phase.
Troubleshooting Guides
Problem 1: Product Degradation During Column Chromatography
Symptoms:
-
Streaking on the TLC plate.
-
Multiple spots on the TLC of a collected fraction that should be pure.
-
Low overall yield after chromatography.
-
Appearance of new, more polar impurities.
Root Cause Analysis: The primary culprit is often the acidic nature of the silica gel stationary phase, which can catalyze hydrolysis of the ester or other acid-sensitive functionalities.[1][2]
Solutions:
1. Deactivation of Silica Gel:
-
Rationale: Neutralizing the acidic silanol groups on the silica surface reduces their catalytic activity.
-
Protocol:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add 0.5-1% triethylamine (or another volatile base) to the slurry and mix thoroughly.
-
Pack the column with the deactivated silica slurry.
-
Equilibrate the column with your starting eluent, which should also contain the same percentage of triethylamine.
-
2. Alternative Stationary Phases:
-
Rationale: Employing a stationary phase with a different surface chemistry can prevent degradation.
-
Selection Guide:
| Stationary Phase | Surface Chemistry | Best For | Considerations |
| Alumina | Basic or Neutral | Acid-sensitive compounds, amines | Can have strong interactions with highly polar compounds. |
| Florisil® | Mildly Basic | Polar, acid-sensitive compounds | May require activation by heating before use.[4] |
Workflow Diagram for Selecting a Purification Strategy:
Caption: Decision tree for selecting a chromatographic purification method.
Problem 2: Difficulty in Removing Impurities by Distillation
Symptoms:
-
The product fraction from distillation is contaminated with starting materials or byproducts.
-
A constant boiling point is not achieved.
Root Cause Analysis: The presence of azeotropes (mixtures that boil at a constant temperature) or impurities with boiling points very close to that of the product can make separation by simple distillation ineffective.
Solutions:
1. Fractional Vacuum Distillation:
-
Rationale: Lowering the pressure reduces the boiling points of the compounds, which can prevent thermal degradation and may alter the composition of azeotropes, facilitating separation.[8] A fractionating column increases the number of theoretical plates, allowing for the separation of compounds with close boiling points.[9]
-
Protocol:
-
Set up a fractional distillation apparatus equipped with a vacuum pump and a pressure gauge.
-
Use a fractionating column with a suitable packing material (e.g., Raschig rings or Vigreux indentations).
-
Slowly and carefully reduce the pressure to the desired level.
-
Heat the distillation flask gently and evenly.
-
Collect fractions based on stable boiling point readings at the reduced pressure.
-
Table of Relevant Boiling Points (at atmospheric pressure):
| Compound | Boiling Point (°C) |
| Ethyl 4,4,4-trifluoroacetoacetate | 129-130 |
| Ethyl trifluoroacetate | 60-62 |
| Ethyl acetate | 77.1 |
| Ethanol | 78.4 |
2. Azeotropic Distillation:
-
Rationale: Intentionally adding a solvent that forms a low-boiling azeotrope with a specific impurity can allow for its selective removal. For example, if ethanol is an impurity, adding a solvent like cyclohexane can help in its removal as an azeotrope.
Problem 3: Keto-Enol Tautomerism Complicating Analysis and Purification
Symptoms:
-
Multiple peaks in GC or HPLC chromatograms for a compound that is pure by NMR.
-
Broad or tailing peaks during chromatography.
Root Cause Analysis: Fluorinated β-ketoesters exhibit significant keto-enol tautomerism. The two tautomers can have different polarities and may interconvert during the purification process, leading to peak broadening or separation into two distinct peaks.[7] The equilibrium is solvent-dependent.[10][11]
Solutions:
1. NMR for Purity Confirmation:
-
Rationale: NMR spectroscopy provides a snapshot of the equilibrium in solution and can confirm the identity and purity of the compound, even in the presence of both tautomers.
2. Modifying Chromatographic Conditions:
-
Rationale: Adjusting the solvent system or temperature can shift the keto-enol equilibrium or accelerate the rate of interconversion, potentially leading to a single, sharp peak.
-
Strategies:
-
Solvent Modification: Adding a small amount of a protic solvent (like methanol) to your eluent can sometimes speed up the interconversion of tautomers on the column, resulting in a single averaged peak.
-
Temperature Control: Running the chromatography at a lower temperature can slow down the interconversion, potentially allowing for the isolation of a single tautomer if desired.[12]
-
Diagram of Keto-Enol Tautomerism:
Caption: Equilibrium between the keto and enol forms of a β-ketoester.
Conclusion
The purification of fluorinated β-ketoesters presents a unique set of challenges that stem from their inherent chemical properties. By understanding the principles of their reactivity, particularly their acidity and tendency towards enolization, researchers can develop robust purification strategies. This guide provides a starting point for troubleshooting common issues, but as with all aspects of chemical synthesis, careful observation and methodical optimization are key to success.
References
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
- P. A. da Silva, et al. (2008). Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5).
- Burrows, G., et al. (1954). The Tautomerism of Ethyl Acetoacetate. Journal of the American Chemical Society.
- Carroll, K. K. (1961). Separation of Lipid Classes by Chromatography on Florisil. Journal of Lipid Research.
-
GL Sciences. (n.d.). Florisil, Flolisil PR, Other Cleanup Bulk. Retrieved from [Link]
-
DigiVac. (n.d.). 3 Benefits of Vacuum Fractional Distillation. Retrieved from [Link]
- J. R. R. D. P. Journal of Research and Reviews in Pharmacy. (2021).
- G. A. Eiceman, et al. (1988). Separation of keto-enol tautomers in β-ketoesters: A gas chromatography-mass spectrometric study.
- G. Allen and H. D. Dwek. (1966). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry.
- S. M. K. D. P. S. S. S. A. S. O. A. M. V. A. S. G. P. K. A. V. S. N. V. Z. and A. S. B. (2022). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv.
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]
-
European Coatings. (2022). Controllable hydrolytic stability of novel fluorinated polyurethane films. Retrieved from [Link]
- A. F. T. L. S. C. W. D. S. H. S. B. P. and A. J. P. (2024). Fluoride recovery in degradable fluorinated polyesters.
- M. R. S. (2024). Fluoride recovery in degradable fluorinated polyesters. Refubium - Freie Universität Berlin.
- D. L. S. (2017). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC North America.
-
BVV. (2023). Silica Gels Role In Color Remediation & Extract purification. Retrieved from [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. sorbtech.com [sorbtech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. digivac.com [digivac.com]
- 9. rroij.com [rroij.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
improving the yield of 4-(4-fluoro-phenyl)-3-oxo-butyric acid methyl ester
An essential precursor in pharmaceutical synthesis, 4-(4-fluoro-phenyl)-3-oxo-butyric acid methyl ester is a valuable β-keto ester. However, its synthesis can be challenging, with researchers often facing issues of low yield due to incomplete reactions, side-product formation, and purification difficulties. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key intermediate.
Troubleshooting Guide: Maximizing Your Yield
This section addresses common problems encountered during the synthesis of this compound, which is typically synthesized via a Crossed Claisen Condensation.
Q1: My reaction is incomplete, and I'm recovering a significant amount of starting material. What are the likely causes?
A1: Incomplete conversion is a frequent issue in Claisen condensations and typically points to problems with the reaction's core components: the base and the reaction conditions.
-
Insufficient or Inappropriate Base: The Claisen condensation is an equilibrium-driven process. The reaction is pushed to completion by the final deprotonation of the product, a β-keto ester, which is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25).[1] This requires a full equivalent of a strong base.
-
Base Strength & Stoichiometry: Ensure you are using at least one molar equivalent of a strong base. Using catalytic amounts will result in poor yields. Strong bases like sodium hydride (NaH) or sodium methoxide (NaOCH₃) are effective.[2]
-
Base Compatibility: The base's alkoxide must match the ester's alkoxy group to prevent transesterification. For synthesizing the methyl ester, sodium methoxide (NaOCH₃) is the ideal choice. Using sodium ethoxide, for instance, would lead to a mixture of methyl and ethyl esters, complicating purification and reducing the yield of the desired product.[3]
-
-
Presence of Moisture: Alkoxide bases and intermediates like enolates are highly sensitive to water. Any moisture in the reagents or solvent will consume the base and quench the reactive intermediates. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Reaction Time and Temperature: While some condensations proceed at room temperature, others may require heating to overcome the activation energy barrier. If the reaction is sluggish, consider gently heating the mixture. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[4]
Q2: My yield is low due to the formation of multiple side products. How can I improve selectivity?
A2: Side product formation is often related to the reactivity of the starting materials and the choice of base. The primary side reaction in a Crossed Claisen condensation is the self-condensation of the enolizable ester.
-
Minimizing Self-Condensation: The intended reaction is between the enolate of methyl acetate and the electrophilic carbonyl of methyl 4-fluorophenylacetate. However, the enolate of methyl acetate can also react with another molecule of methyl acetate. To minimize this:
-
Order of Addition: Add the enolizable ester (methyl acetate) slowly to a mixture of the non-enolizable ester (methyl 4-fluorophenylacetate) and the base. This keeps the concentration of the enolate low and ensures it reacts preferentially with the more abundant electrophile.
-
Use a Non-Enolizable Partner: While not applicable for this specific target molecule, a general strategy for other Crossed Claisen reactions is to use one ester that lacks α-hydrogens, making it incapable of forming an enolate and acting only as the electrophile.[2][5]
-
-
Preventing Hydrolysis: The use of hydroxide bases (e.g., NaOH, KOH) is strictly discouraged. These will saponify (hydrolyze) the ester starting materials and the product to form carboxylate salts, which are unreactive under these conditions.[6]
-
Controlled Work-up: The reaction is typically quenched by pouring the mixture into a cold, dilute acid (e.g., HCl or H₂SO₄).[3] This protonates the product enolate and neutralizes any remaining base. A slow or poorly controlled quench can lead to degradation or undesired side reactions.
Q3: I'm losing a significant amount of product during work-up and purification. What are the best practices?
A3: The physical properties of this compound, often an oil, require careful handling during purification.[4][7]
-
Effective Extraction: After the acidic quench, the product must be thoroughly extracted from the aqueous layer. Use a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 times) to ensure complete recovery. Combine the organic layers and wash with brine to remove excess water before drying over an anhydrous salt like Na₂SO₄.[3][4]
-
Purification Method:
-
Distillation: For larger scales, vacuum distillation can be an effective method for purifying the final product, provided it is thermally stable.[3]
-
Column Chromatography: Flash column chromatography is a highly effective method for removing impurities and isolating the pure product, especially on a lab scale. A common eluent system is a mixture of hexane and ethyl acetate.[7]
-
Experimental Protocols & Data
Optimized Protocol for Crossed Claisen Condensation
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials:
-
Methyl 4-fluorophenylacetate
-
Methyl acetate (anhydrous)
-
Sodium methoxide (NaOCH₃)
-
Anhydrous Toluene or THF
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Loading: Under a nitrogen atmosphere, add sodium methoxide (1.1 equivalents) and anhydrous toluene to the flask.
-
Addition of Esters: Prepare a mixture of methyl 4-fluorophenylacetate (1.0 equivalent) and methyl acetate (1.5 equivalents). Add this mixture dropwise to the stirred suspension of sodium methoxide over 30 minutes.
-
Reaction: Gently heat the reaction mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Quench: Cool the flask in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing cold 1M HCl (2 equivalents), stirring vigorously.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to obtain the final product.
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient base strength or amount | Use ≥1 equivalent of a strong base like NaH or NaOCH₃. |
| Presence of moisture | Use oven-dried glassware and anhydrous solvents. | |
| Low reaction temperature/time | Gently heat the reaction and monitor by TLC. | |
| Side Product Formation | Self-condensation of methyl acetate | Add methyl acetate slowly to the other reagents. |
| Transesterification | Use a base with a matching alkoxide (NaOCH₃ for methyl ester).[6] | |
| Ester hydrolysis (saponification) | Avoid hydroxide bases (NaOH, KOH).[6] | |
| Low Post-Purification Yield | Incomplete extraction | Perform multiple extractions with a suitable solvent. |
| Product degradation | Use a cold, controlled acidic quench. | |
| Inefficient purification | Use flash column chromatography for high purity.[7] |
Reaction Mechanism & Troubleshooting Logic
Crossed Claisen Condensation Mechanism
The reaction proceeds through several key steps, starting with the formation of a nucleophilic enolate.
Caption: Mechanism of the Crossed Claisen Condensation.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes to this compound? A1: Yes, while the Crossed Claisen is common, other methods exist. One notable alternative is the decarboxylative Blaise reaction, which involves reacting 4-fluorophenylacetonitrile with potassium methyl malonate in the presence of zinc chloride. This method has been reported to produce the target compound with a yield of 55%.[4] Another route involves the acylation of Meldrum's acid with a phenylacetyl chloride derivative, followed by refluxing in methanol, which can be very efficient.[7]
Q2: How critical is the choice of solvent? A2: The solvent is very important. It must be aprotic to avoid reacting with the strong base and intermediates. Common choices include ethers like tetrahydrofuran (THF) or aromatic hydrocarbons like toluene. The solvent must also be anhydrous.
Q3: Can I use a different methylating agent or ester source? A3: In the Crossed Claisen condensation, methyl acetate is typically used as the source of the enolizable two-carbon unit. While other acetate esters could be used, this would require a corresponding change in the alkoxide base to prevent transesterification. For producing the target methyl ester, using methyl acetate and sodium methoxide is the most direct approach.
Q4: What are the primary safety concerns for this reaction? A4: The main hazards are associated with the reagents.
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere.
-
Sodium Methoxide (NaOCH₃): Corrosive and reacts with water.
-
Solvents: Anhydrous ethers like THF can form explosive peroxides. Always use freshly distilled or inhibitor-tested solvents. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and perform the reaction in a well-ventilated fume hood.
References
-
Pearson. (n.d.). Claisen Condensation Explained. Retrieved from [Link]
-
Allen. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]
-
JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]
- Google Patents. (n.d.). US4785129A - Methyl 4,4,4-trifluoro-3-oxo-butanethioate.
-
Der Pharma Chemica. (2014). A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 3. US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 7. 3-OXO-4-PHENYL-BUTYRIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Byproducts of Claisen Condensation with Methyl 4-(4-fluorophenyl)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the byproducts encountered during the Claisen condensation of methyl 4-(4-fluorophenyl)-3-oxobutanoate. As Senior Application Scientists, we have designed this guide to offer not only procedural steps but also the underlying scientific principles to empower you to optimize your reactions, minimize impurities, and ensure the integrity of your synthetic pathways.
I. Understanding the Reaction Landscape: The Inevitability of Byproducts
The Claisen condensation is a cornerstone of carbon-carbon bond formation, enabling the synthesis of β-keto esters.[1][2] However, the very reactivity that makes this reaction so valuable also opens pathways to several undesired byproducts. When working with a substrate like methyl 4-(4-fluorophenyl)-3-oxobutanoate, which possesses both an enolizable α-proton and an electrophilic ester carbonyl, the potential for self-condensation is a primary concern. This guide will dissect the common side reactions and provide actionable strategies for their mitigation.
II. Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a higher molecular weight species in my crude reaction mixture. What is the likely identity of this byproduct?
A1: The most probable byproduct is the result of self-condensation . Methyl 4-(4-fluorophenyl)-3-oxobutanoate can act as both a nucleophilic enolate and an electrophilic ester. In the presence of a base, one molecule is deprotonated at the α-carbon (C2) to form an enolate, which then attacks the carbonyl carbon of a second molecule. Subsequent elimination of methoxide yields the self-condensation product, methyl 2-(4-fluorobenzoyl)-3-(4-fluorophenyl)-4-oxopentanoate.
Q2: My NMR spectrum shows signals corresponding to an ethyl ester, even though I used methyl 4-(4-fluorophenyl)-3-oxobutanoate and sodium methoxide. What could be the cause?
A2: This is a classic case of transesterification . If your reaction solvent is ethanol, or if there are residual amounts of ethanol in your reagents, the methoxide base can be in equilibrium with ethoxide. This ethoxide can then react with your starting material or product to exchange the methyl ester for an ethyl ester. To avoid this, it is crucial to use a base with the same alkoxide as the ester (e.g., sodium methoxide for a methyl ester) and to ensure all reagents and solvents are scrupulously dry and free of other alcohols.[3][4]
Q3: After acidic workup and purification, my yield is low, and I've isolated 1-(4-fluorophenyl)propan-2-one. What happened to my desired product?
A3: You are likely observing the effects of hydrolysis and subsequent decarboxylation . During the acidic workup, the β-keto ester product can be hydrolyzed to the corresponding β-keto acid. β-keto acids are notoriously unstable and readily lose carbon dioxide upon gentle heating to afford a ketone.[5] To circumvent this, a mild acidic workup at low temperatures (e.g., 0 °C) is highly recommended. Avoid prolonged exposure to acidic conditions or excessive heat during solvent removal.
III. Troubleshooting Guide: From Problem to Solution
This table provides a systematic approach to identifying and resolving common issues encountered during the Claisen condensation of methyl 4-(4-fluorophenyl)-3-oxobutanoate.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Insufficient Base: The Claisen condensation requires a stoichiometric amount of base to drive the equilibrium by deprotonating the product.[5][6] 2. Inactive Base: The base may have been deactivated by moisture. 3. Low Reaction Temperature: The activation energy for enolate formation may not be reached. | 1. Use at least one full equivalent of a strong base (e.g., sodium methoxide, sodium hydride). 2. Use freshly opened or properly stored anhydrous base and ensure all glassware and solvents are dry. 3. While initial enolate formation may be done at a lower temperature, the reaction may require gentle heating to proceed to completion. |
| High proportion of self-condensation product | Reaction Conditions Favoring Dimerization: High concentration of starting material and/or prolonged reaction times can favor the self-condensation pathway. | 1. Slow Addition: Add the base slowly to a solution of the ester to maintain a low concentration of the enolate at any given time. 2. Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of the starting material and stop the reaction once it is complete to prevent further side reactions. |
| Presence of transesterification products | Mismatched Alkoxide Base/Solvent: Using an alkoxide base that does not correspond to the ester's alcohol component (e.g., sodium ethoxide with a methyl ester). | 1. Match the Base: Always use the sodium salt of the alcohol corresponding to the ester (sodium methoxide for methyl esters). 2. Use Anhydrous Solvents: Ensure the reaction solvent is the corresponding alcohol (methanol for methyl esters) and is anhydrous. |
| Formation of 1-(4-fluorophenyl)propan-2-one | Hydrolysis and Decarboxylation: Vigorous acidic workup or high temperatures during purification leading to the breakdown of the β-keto ester product. | 1. Mild Workup: Quench the reaction by pouring it into a mixture of ice and a weak acid (e.g., acetic acid or saturated ammonium chloride).[7] 2. Low-Temperature Purification: Perform extractions and solvent removal at reduced pressure and low temperatures. Consider column chromatography over distillation if the product is thermally sensitive. |
IV. Visualizing the Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction mechanisms.
Caption: Key reaction pathways in the Claisen condensation of methyl 4-(4-fluorophenyl)-3-oxobutanoate.
V. Experimental Protocol: Self-Condensation of Methyl 4-(4-fluorophenyl)-3-oxobutanoate
This protocol is adapted from established procedures for the self-condensation of β-keto esters and should be performed by qualified personnel in a controlled laboratory setting.[8]
Materials:
-
Methyl 4-(4-fluorophenyl)-3-oxobutanoate
-
Sodium methoxide (or sodium metal and anhydrous methanol)
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Methoxide (if not commercially available): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel, add anhydrous methanol. Carefully add sodium metal in small portions under a nitrogen atmosphere. Allow the sodium to react completely to form a solution of sodium methoxide in methanol.
-
Reaction Setup: Cool the sodium methoxide solution to 0 °C in an ice bath.
-
Addition of Substrate: Slowly add methyl 4-(4-fluorophenyl)-3-oxobutanoate dropwise to the stirred sodium methoxide solution over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator at a low temperature (<40 °C).
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Caption: A general experimental workflow for the Claisen self-condensation.
VI. Concluding Remarks
The successful execution of a Claisen condensation, particularly a self-condensation, hinges on a thorough understanding of the potential side reactions and the implementation of careful experimental technique. By controlling reaction parameters such as base selection, temperature, and workup conditions, researchers can significantly improve the yield and purity of their desired β-keto ester products. This guide serves as a foundational resource for troubleshooting and optimizing your synthetic endeavors.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
-
Organic Syntheses, Coll. Vol. 3, p.395 (1955); Vol. 28, p.58 (1948). [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
Science Info. (2023). Claisen Condensation Reaction: Mechanism, Applications. [Link]
-
JoVE. (2022). Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]
-
Le, L. (2013). Preparation of Ethyl Acetoacetate - Claisen Condensation. Lu Le Laboratory. [Link]
-
LibreTexts Chemistry. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
Chad's Prep. (2021). 21.6 Claisen Condensation Reactions | Organic Chemistry. [Link]
-
AK Lectures. (2014). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
Leah4sci. (2016). Claisen Condensation Product Shortcut. [Link]
-
Master Organic Chemistry. (2022). Transesterification. [Link]
-
JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. [Link]
-
LibreTexts Chemistry. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]
-
Oriental Journal of Chemistry. (2014). Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature. [Link]
-
Wikipedia. (n.d.). Claisen condensation. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Lu Le Laboratory: Preparation of Ethyl Acetoacetate - Claisen Condensation - Lu Le Laboratory [lulelaboratory.blogspot.com]
Technical Support Center: Managing Exotherms in the Large-Scale Synthesis of Methyl 4-(4-Fluorophenyl)-3-oxobutanoate
Welcome to the technical support center for the synthesis of methyl 4-(4-fluorophenyl)-3-oxobutanoate. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this important β-keto ester intermediate. The Claisen condensation required for this synthesis is a powerful C-C bond-forming reaction but is notoriously exothermic.[1][2] Improper management of this exotherm on a large scale can lead to thermal runaway, reduced yield and purity, and significant safety incidents.
This document provides direct, experience-based answers to common troubleshooting challenges and frequently asked questions, grounding all recommendations in established chemical principles and process safety management.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues that can arise during the synthesis. The key is rapid, informed action to maintain control of the reaction.
Q1: My reactor temperature is spiking rapidly after starting the base addition, far exceeding my set point. What are the immediate steps?
This is a critical situation indicating that the rate of heat generation is overwhelming the reactor's cooling capacity. This could be due to reactant accumulation followed by a sudden reaction or an excessive addition rate.
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately halt the feed of the base (e.g., sodium methoxide) or the ester enolate precursor. This is the most crucial first step to stop adding fuel to the exothermic event.
-
Maximize Cooling: Ensure the reactor's cooling jacket is operating at maximum capacity and the lowest possible temperature.
-
Confirm Agitation: Verify that the agitator is functioning correctly and at a speed sufficient to ensure homogenous mixing and efficient heat transfer to the reactor walls. Poor mixing can create localized hotspots that accelerate the reaction rate in one area.
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably despite stopping the feed and maximizing cooling, you may be approaching a thermal runaway scenario.[3] Be prepared to execute your pre-planned emergency quenching protocol.
Q2: I've stopped the reagent feed, but the temperature is still climbing. What is happening and what is the plan?
This indicates a significant accumulation of unreacted reagents, and the exothermic reaction is now proceeding independently of further addition. The positive feedback loop where increased temperature accelerates the reaction rate is now in effect.[4]
Underlying Cause: The rate of addition was likely too fast for the given reaction temperature and cooling capacity. The reagents built up in the reactor without reacting immediately, and now they are reacting all at once.
Emergency Protocol: Controlled Quench
A quench should be a controlled, pre-planned procedure, not a panicked response. The goal is to rapidly cool the reactor and deactivate the reactive species.
-
Select the Quench Agent: A weak acid, such as acetic acid or a buffered solution like saturated aqueous ammonium chloride, is often preferred.[5] Strong acids can cause a violent, uncontrolled release of flammable hydrogen gas if they react with any residual strong base.[5]
-
Pre-cool the Quench Agent: The quenching solution should be pre-chilled to absorb as much heat as possible.
-
Controlled Addition: Introduce the quenching agent at a controlled rate. Dumping it in all at once can cause its own exotherm or thermal shock to the reactor. Monitor the temperature and gas evolution closely during the quench.
-
Drown-Out Tank: In a well-designed plant, a "drown-out" or "dump" tank containing a large volume of a pre-cooled quenching agent is the ultimate failsafe.[6] If the reactor cannot be controlled, the entire reaction mass is transferred into this tank.
Frequently Asked Questions (FAQs): Proactive Exotherm Management
This section focuses on planning and process design to prevent thermal events before they occur.
Q1: What is the most critical parameter to control for preventing a runaway reaction in this synthesis?
The single most critical parameter is the rate of addition of the limiting reagent into the reactor, a method known as semi-batch operation.
Causality: The Claisen condensation's overall heat release is fixed for a given amount of product. However, the rate of heat release (the power output in Watts or J/s) is what determines if your cooling system can keep up.[7][8] By controlling the addition rate, you directly control the reaction rate and, therefore, the rate of heat generation. The goal is to match the heat generation rate to the reactor's heat removal capability.
| Parameter | Impact on Exotherm Control | Recommended Practice |
| Addition Rate | Primary Control. Directly dictates the rate of heat generation. | Determine via reaction calorimetry. Start slow and only increase if the temperature is stable and well below the alarm limit. |
| Reaction Temp. | Secondary Control. Lower temps slow kinetics but reduce cooling efficiency (smaller ∆T). | Operate at the lowest practical temperature that allows for a reasonable reaction rate and efficient cooling. |
| Agitation Speed | Heat Transfer. Ensures heat is transferred from the bulk to the cooling jacket. | Set to a speed that ensures good mixing without excessive shear, as determined by engineering studies. |
| Reagent Conc. | Reaction Kinetics. Higher concentrations lead to faster rates and greater heat output per unit volume. | Avoid unnecessarily high concentrations. Use a solvent volume that allows for a manageable slurry and effective heat transfer. |
Q2: How can I scientifically determine a safe addition rate before going to plant scale?
The industry-standard tool for this is Reaction Calorimetry (RC) .[7][8][9] A laboratory-scale reaction calorimeter mimics the conditions of a plant reactor and precisely measures the heat flow in real-time.[7][8]
Why it's essential:
-
Measures Total Heat of Reaction (ΔHr): Tells you the total energy that will be released.
-
Determines Heat Release Rate: Shows you how fast the energy is released under different conditions (e.g., addition rates, temperatures).[7]
-
Quantifies Reactant Accumulation: This is critical. RC can tell you what percentage of the reagent you've added has not yet reacted.[8] High accumulation is a major red flag for a potential runaway.
-
Calculates Adiabatic Temperature Rise (ΔTad): This is the theoretical temperature increase if all cooling were to fail.[8] This value is paramount for assessing the worst-case scenario and ensuring your emergency plans are adequate.
A typical RC study would involve simulating the planned plant addition profile at a small scale to prove that the accumulation and heat output are manageable.[9]
Q3: What is the safest order of addition for a Claisen condensation?
The synthesis of methyl 4-(4-fluorophenyl)-3-oxobutanoate is typically a mixed (or "crossed") Claisen condensation.[10] The reaction involves forming an enolate from a simple ester (like methyl acetate) and reacting it with an ester that cannot enolize itself (like methyl 4-fluorobenzoate).
Recommended Order of Addition (Semi-Batch):
-
Initial Charge: Charge the ester that will act as the electrophile (methyl 4-fluorobenzoate) and the solvent (e.g., THF, toluene) to the reactor.
-
Controlled Addition: Slowly add the strong base (e.g., sodium methoxide, sodium hydride). Alternatively, and often more controllably, pre-form the enolate of methyl acetate in a separate vessel and slowly add this enolate solution to the reactor containing the methyl 4-fluorobenzoate. This second approach separates the highly exothermic enolate formation step from the condensation step.
Causality: The deprotonation of the α-hydrogen on the ester to form the enolate is a rapid and highly exothermic acid-base reaction. The subsequent nucleophilic attack of the enolate on the second ester is the key bond-forming step.[11][12] By adding the base or the pre-formed enolate slowly, you ensure it is consumed as it is added, preventing accumulation and a sudden release of energy.
Q4: My process involves quenching the reaction mixture. What is a safe and effective large-scale quenching protocol?
Quenching is the process of deactivating any remaining reactive species at the end of the reaction. For a Claisen condensation, this means neutralizing the strong base and the product enolate.[1] An improper quench can be just as hazardous as the main reaction.
Step-by-Step Quenching Protocol:
-
Cool the Reaction: Before quenching, ensure the reaction mixture is cooled to a manageable temperature (e.g., 0-10 °C) to absorb the heat of neutralization.
-
Choose the Right Agent: Use a mild proton source. Saturated aqueous ammonium chloride is an excellent choice as it is a buffered weak acid. Acetic acid in an organic solvent is another option. Avoid strong mineral acids initially.
-
Use an Addition Funnel: Never pour the quenching agent directly into the reactor. Use an addition funnel or a dosing pump to add the agent slowly and controllably.[5]
-
Monitor Temperature and Off-Gas: The neutralization is exothermic. Monitor the internal temperature and watch for any gas evolution (e.g., hydrogen if sodium hydride was used). The addition rate should be adjusted to keep the temperature in a safe range.
-
Ensure Complete Neutralization: Continue slow addition until the exotherm ceases. You can check the pH of an aqueous sample to confirm neutralization is complete.
Visualizing Process Safety Workflows
Diagrams can clarify complex decision-making processes and workflows, forming a critical part of standard operating procedures (SOPs).
Workflow for a Semi-Batch Reaction Setup
This diagram outlines the critical steps and checks for setting up the large-scale synthesis in a semi-batch mode, which is fundamental to controlling the exotherm.
Caption: A workflow for safe semi-batch reactor setup and monitoring.
Decision Tree for Thermal Deviation
This decision tree provides a clear, logical path for operators to follow if the reactor temperature deviates from the intended profile.
Caption: A decision tree for managing an unexpected temperature spike.
References
-
Reaction Calorimeters | Reaction & Heat Flow Calorimetry. Mettler Toledo. [Link]
-
Reaction calorimetry for process development: Recent advances. ResearchGate. [Link]
-
Protocol for quenching reactive chemicals. EPFL. [Link]
-
Reaction Calorimetry. Prime Process Safety Center. [Link]
-
Using Microcalorimetry to Accelerate Drug Development. BioPharm International. [Link]
-
An Introduction to Reaction Calorimetry. Syrris. [Link]
-
Claisen condensation. Wikipedia. [Link]
-
Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions. University of Bath. [Link]
-
23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
-
Claisen Condensation Mechanism. Chemistry Steps. [Link]
-
23.7 The Claisen Condensation Reaction. OpenStax. [Link]
-
How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. [Link]
- Continuous process for the production of beta-keto esters by claisen condensation.
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis... National Institutes of Health (NIH). [Link]
-
Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. Organic Syntheses. [Link]
-
Passive prevention of thermal runaway and fire propagation in li ion batteries. NASA. [Link]
- Method for preparing acyclic beta keto ester.
-
Development of an Organometallic Flow Chemistry Reaction at Pilot-Plant Scale for the Manufacture of Verubecestat. ACS Publications. [Link]
-
Preventing Thermal Runaway in Lithium-Ion Batteries. Lipolytim. [Link]
-
Design of β-Keto Esters with Antibacterial Activity... MDPI. [Link]
-
How to Prevent Thermal Runaway in Batteries? YouTube. [Link]
-
Analysis of the Thermal Runaway Mitigation Performances of Dielectric Fluids... IRIS. [Link]
-
Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. MDPI. [Link]
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. esports.bluefield.edu - Claisen Condensation Mechanism [esports.bluefield.edu]
- 3. lipolytim.com [lipolytim.com]
- 4. nasa.gov [nasa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. syrris.com [syrris.com]
- 7. mt.com [mt.com]
- 8. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 9. researchgate.net [researchgate.net]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
Preventing Decomposition of 4-Fluoro-β-oxo-benzenebutanoic Acid Methyl Ester During Workup
<Technical Support Center >
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the synthetic challenges researchers face. This guide provides in-depth troubleshooting advice and field-proven protocols to address a common and critical issue: the decomposition of 4-fluoro-β-oxo-benzenebutanoic acid methyl ester during experimental workup. This valuable β-keto ester is a key building block in medicinal chemistry, but its inherent instability can often lead to significant yield loss and purification difficulties.
This document moves beyond simple step-by-step instructions to explain the chemical principles behind its instability and provides robust, validated strategies to ensure the integrity of your compound.
Part 1: Understanding the Instability – The "Why"
FAQ: Why is 4-fluoro-β-oxo-benzenebutanoic acid methyl ester so prone to decomposition during workup?
Answer: The susceptibility of this β-keto ester to degradation stems from its core chemical structure.[1][2] Two key features are responsible:
-
Acidic α-Hydrogen: The methylene protons (α-protons) located between the ketone and ester carbonyl groups are significantly acidic (pKa ~11 in solution).[3] This makes them easily removable by even moderate bases, forming a resonance-stabilized enolate. While this reactivity is useful for synthesis, it is also a primary source of instability.[4][5]
-
β-Carbonyl Relationship: The 1,3-dicarbonyl arrangement makes the molecule susceptible to several base- and acid-catalyzed decomposition pathways that are less favorable in other ester or ketone compounds.
The three primary decomposition pathways you are likely to encounter are:
-
Hydrolysis: Under either acidic or basic conditions, the methyl ester can be cleaved to form the corresponding β-keto carboxylic acid.[4][6]
-
Decarboxylation: The resulting β-keto acid is often unstable and can readily lose carbon dioxide (CO₂), especially with gentle heating, to yield a simple ketone.[3][4][7] This two-step hydrolysis-decarboxylation sequence is a major source of yield loss.[3]
-
Retro-Claisen Condensation: This is a base-catalyzed degradation pathway and often the most problematic during workup.[5][8] If a strong base (like residual alkoxide from the reaction or hydroxide from an aggressive aqueous wash) is present, it can attack one of the carbonyl groups, leading to the cleavage of the carbon-carbon bond between the α and β carbons. This breaks the molecule apart, leading to irreversible product loss.[8]
Caption: Primary decomposition pathways for the target β-keto ester.
Part 2: Troubleshooting Guide – The "How-To"
This section addresses specific issues you may encounter during the workup process, providing detailed protocols and the scientific rationale behind them.
Question 1: My reaction was run under strongly basic conditions (e.g., NaH, NaOMe, LDA). How should I quench it to prevent product degradation?
Answer: This is a critical step where significant decomposition can occur. Quenching with strong mineral acids (e.g., HCl, H₂SO₄) is a common pitfall. The rapid, exothermic neutralization can create localized "hot spots" of high temperature and extreme pH, promoting both hydrolysis and decarboxylation. Furthermore, a highly basic aqueous layer during extraction will favor the retro-Claisen condensation.[5][8]
The goal is a gentle, controlled neutralization. Our field-proven method is to use a buffered solution or a weak acid at low temperature.
Recommended Protocol: Gentle Quench
-
Pre-cool: Before quenching, cool the reaction vessel to 0 °C using an ice-water bath. This slows the rates of all potential decomposition reactions.
-
Quenching Agent: Slowly and with vigorous stirring, add a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is the salt of a weak base and a strong acid, creating a mildly acidic solution (pH ~4.5-5.5) that effectively neutralizes strong bases without causing a drastic pH drop.
-
Monitor pH: If possible, check the pH of the aqueous layer using pH paper after the addition is complete. The target is a pH between 5 and 7.
-
Proceed to Extraction: Once neutralized, move directly to the extraction phase. Do not let the mixture sit for an extended period.
Data Summary: Comparison of Quenching Agents
| Quenching Agent | pH Range | Pros | Cons (for β-Keto Esters) |
| Sat. aq. NH₄Cl | 4.5 - 5.5 | Gentle, buffered neutralization. Minimizes side reactions. | May not be sufficient for very large amounts of strong base. |
| 10% Acetic Acid | 3 - 4 | Effective for neutralizing strong bases. | Can lead to a more acidic environment, potentially promoting slow hydrolysis if left for too long. |
| Water (H₂O) | ~7 | Neutral. | Can be too slow to neutralize strong bases, leaving the product in a basic environment for longer. Can form emulsions. |
| 1M HCl / H₂SO₄ | < 2 | Rapid and complete neutralization. | NOT RECOMMENDED. Highly exothermic, promotes rapid hydrolysis and decarboxylation.[3] |
Question 2: I'm observing significant product loss during the aqueous extraction phase. What is going wrong?
Answer: Product loss during extraction is almost always linked to the pH of the aqueous layer.[9][10] If the aqueous phase is basic (pH > 8), your β-keto ester will be deprotonated to its enolate form. This ionic species is significantly more soluble in water than the neutral organic compound, causing it to partition out of your organic layer and into the aqueous waste.[9] Furthermore, this basic aqueous environment is the perfect breeding ground for the destructive retro-Claisen condensation.[8]
The key is to maintain a slightly acidic to neutral pH throughout the extraction process.
Optimized Extraction Workflow
-
Initial Separation: After the gentle quench, transfer the entire mixture to a separatory funnel.[11][12] Add your chosen organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Extraction: Shake the funnel gently to avoid emulsions and separate the layers.[13] Drain the organic layer.
-
Check Aqueous pH: Before any further extraction, check the pH of the aqueous layer. If it is above 7, add a few drops of dilute acetic acid until the pH is in the 5-6 range.
-
Back-Extraction: Re-extract the now pH-adjusted aqueous layer with fresh organic solvent at least two more times to recover any dissolved product.
-
Combine & Wash: Combine all organic extracts. To remove residual water-soluble impurities, perform a final wash with brine (saturated aqueous NaCl). The high salt concentration of the brine reduces the solubility of your organic product in the aqueous phase, driving more of it into the organic layer.
-
Drying: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and proceed to solvent removal.
Sources
- 1. mcat-review.org [mcat-review.org]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aklectures.com [aklectures.com]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Video: Extraction - Concept [jove.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Methyl 4-(4-fluorophenyl)-3-oxobutanoate Purity by HPLC
An Objective Comparison of a Validated HPLC Method Against Alternative Analytical Techniques
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a non-negotiable prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). Methyl 4-(4-fluorophenyl)-3-oxobutanoate, a key β-keto ester building block, is central to the synthesis of various pharmaceutical compounds.[1] Its purity directly impacts reaction yields, impurity profiles, and the ultimate quality of the final API.
This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the robust purity assessment of methyl 4-(4-fluorophenyl)-3-oxobutanoate. We will explore the scientific rationale behind the methodological choices, present a comprehensive validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, and objectively compare the performance of HPLC with alternative analytical techniques.[2][3]
The Gold Standard: A Validated Reversed-Phase HPLC Method
Reversed-phase HPLC (RP-HPLC) is the preeminent technique for analyzing moderately polar and non-volatile organic molecules like β-keto esters.[4][5] The method's high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main compound from process-related impurities and potential degradation products.[6]
The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically C18) and a polar mobile phase.[7] Compounds are separated based on their hydrophobicity; more hydrophobic molecules are retained longer on the column and elute later.[7] For methyl 4-(4-fluorophenyl)-3-oxobutanoate, this approach provides excellent separation from both more polar starting materials and less polar byproducts.
Experimental Protocol 1: HPLC Method Development and Validation
This protocol outlines a stability-indicating RP-HPLC method designed for its intended purpose: the accurate quantification of methyl 4-(4-fluorophenyl)-3-oxobutanoate and its impurities.
1. Chromatographic Conditions:
The selection of chromatographic parameters is critical for achieving optimal separation. A C18 column is chosen for its versatility and strong hydrophobic retention capabilities.[4] The mobile phase, a mixture of acetonitrile and water, is standard for RP-HPLC. The addition of 0.1% formic acid is a crucial step to ensure the analyte is in a single ionic form and to improve chromatographic peak shape by minimizing tailing.[7]
| Parameter | Recommended Condition |
| Chromatograph | High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
2. Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of methyl 4-(4-fluorophenyl)-3-oxobutanoate certified reference material (CRM)[8] into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter that could damage the column or interfere with the analysis.[5]
3. Method Validation Protocol:
The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[3] The following parameters must be assessed as per ICH Q2(R2) guidelines.[9][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is confirmed by injecting a placebo, the standard, and the sample to ensure no interfering peaks are present at the retention time of the main analyte.
-
Linearity: A series of at least five concentrations of the reference standard are prepared and injected. A calibration curve is generated by plotting the peak area against the concentration. The correlation coefficient (R²) is calculated to demonstrate a linear relationship.[11]
-
Accuracy: Determined by performing recovery studies. A known amount of the analyte is spiked into a sample mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is then calculated.[11]
-
Precision:
-
Repeatability (Intra-assay precision): The analysis of a minimum of six replicate injections of the standard solution. The relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day using different equipment to assess the method's reproducibility.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is assessed by making small, deliberate variations to the method parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temperature, ±2% mobile phase composition) and observing the effect on the results.
Data Presentation: Validation Summary
The results of the method validation must meet predefined acceptance criteria to be considered valid.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the analyte's retention time. | Complies |
| Linearity (R²) | ≥ 0.999 | 0.9997 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (%RSD) | ≤ 2.0% | < 1.0% |
| Robustness | No significant impact on results. | Complies |
Visualization of the HPLC Workflow
The following diagram illustrates the logical flow of the HPLC purity validation process.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method for routine quality control, other techniques can provide complementary information or serve as alternatives in specific contexts.
Alternative Methodologies
-
Gas Chromatography (GC):
-
Principle: Separates compounds based on their volatility and interaction with a stationary phase in a heated column.
-
Applicability: Suitable for volatile and thermally stable compounds. Methyl 4-(4-fluorophenyl)-3-oxobutanoate is sufficiently volatile for GC analysis.
-
Advantages: High resolution for volatile impurities; often coupled with Mass Spectrometry (GC-MS) for definitive peak identification.
-
Limitations: Potential for thermal degradation of labile impurities; less suitable for non-volatile components.
-
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:
-
Principle: Provides structural information and quantification based on the signal intensity of atomic nuclei (typically ¹H) relative to an internal standard of known purity.[12][13]
-
Applicability: Can provide an absolute measure of purity without needing a specific reference standard for the analyte itself.
-
Advantages: A primary ratio method that is highly accurate for purity assignment of reference materials; provides structural confirmation.
-
Limitations: Lower sensitivity compared to HPLC, making it difficult to detect and quantify trace-level impurities (<0.1%); requires a more specialized instrument and expertise.
-
-
Thin-Layer Chromatography (TLC):
-
Principle: A simple form of liquid chromatography where separation occurs on a thin layer of adsorbent material.[14]
-
Applicability: Primarily used for qualitative assessment, reaction monitoring, and preliminary impurity profiling.
-
Advantages: Rapid, inexpensive, and allows for the simultaneous analysis of multiple samples.
-
Limitations: Low resolution and sensitivity; primarily qualitative or semi-quantitative, not suitable for precise purity determination required by regulatory standards.
-
Comparative Summary Table
| Feature | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | qNMR (Quantitative NMR) | TLC (Thin-Layer Chromatography) |
| Primary Application | Routine QC, Purity & Impurity Quantification | Analysis of Volatile Impurities, Residual Solvents | Purity Assignment of Reference Standards, Structural ID | Reaction Monitoring, Qualitative Screening |
| Quantitative Capability | Excellent | Very Good | Excellent (Primary Method) | Poor (Semi-quantitative at best) |
| Sensitivity | High (ppm to ppb) | Very High (ppb to ppt) | Low (typically >0.1%) | Low |
| Specificity/Resolution | High to Very High | Very High | Moderate (depends on spectral overlap) | Low |
| Throughput | Moderate | Moderate | Low | High |
| Instrumentation Cost | Moderate to High | Moderate | High | Very Low |
Visualization of Method Selection Logic
This diagram provides a logical framework for selecting the appropriate analytical technique based on the specific analytical goal.
Conclusion
The validation of methyl 4-(4-fluorophenyl)-3-oxobutanoate purity is most effectively and reliably achieved using a well-developed, validated reversed-phase HPLC method.[5] This approach, grounded in the principles outlined by ICH guidelines, provides the necessary accuracy, precision, and specificity for routine quality control in a regulated environment.[2] While techniques like GC-MS and qNMR offer powerful complementary information for impurity identification and primary standard characterization, respectively, HPLC remains the workhorse for ensuring that this critical intermediate meets the stringent purity requirements of the pharmaceutical industry. The adoption of a robust, self-validating system as described herein is fundamental to ensuring the quality and consistency of downstream synthetic processes and the final drug product.
References
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
-
Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: LinkedIn URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]
-
Title: Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds Source: ResearchGate URL: [Link]
-
Title: New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Reverse Phase HPLC Basics for LC/MS Source: IonSource URL: [Link]
-
Title: A reverse-phase high-performance liquid chromatography assay for dihydroxy-acid dehydratase Source: PubMed URL: [Link]
-
Title: SUPPLEMENTARY INFORMATION Source: Royal Society of Chemistry URL: [Link]
-
Title: Isothiourea-Catalysed Enantioselective Michael Addition of N-heterocyclic Pronucleophiles to α,β-Unsaturated Aryl Esters Source: The Royal Society of Chemistry URL: [Link]
-
Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH Source: Pharmacia URL: [Link]
-
Title: The Essential Role of Methyl 4,4-Dimethoxy-3-Oxobutanoate in Modern Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation Source: PharmaInfo URL: [Link]
-
Title: Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[2][3][9]triazo Source: Technical Disclosure Commons URL: [Link]
-
Title: CoA of Reference Standards Source: Chemtos URL: [Link]
-
Title: (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH Source: ResearchGate URL: [Link]
-
Title: Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo Source: Der Pharma Chemica URL: [Link]-3-methanol-a-possible-impurity-in-paroxetine-hydrochloride.pdf)
Sources
- 1. nbinno.com [nbinno.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ionsource.com [ionsource.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. qbdgroup.com [qbdgroup.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. pharmainfo.in [pharmainfo.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemtos.com [chemtos.com]
- 14. rsc.org [rsc.org]
A Comparative Guide to the Reactivity of Methyl and Ethyl 4-(4-fluorophenyl)-3-oxobutanoate in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, yield, and scalability of a synthetic route. Among the versatile building blocks in a synthetic chemist's toolkit, β-keto esters are of paramount importance, serving as key precursors for a wide array of heterocyclic compounds with significant biological activities. This guide provides an in-depth technical comparison of two closely related β-keto esters: methyl 4-(4-fluorophenyl)-3-oxobutanoate and ethyl 4-(4-fluorophenyl)-3-oxobutanoate. We will explore the subtle yet significant differences in their reactivity, supported by theoretical principles and experimental data, to inform your selection process in the synthesis of complex molecules.
Introduction: The Subtle Distinction Between Methyl and Ethyl Esters
At first glance, methyl 4-(4-fluorophenyl)-3-oxobutanoate and its ethyl counterpart appear remarkably similar. Both possess the same core structure: a 4-fluorophenyl group, a methylene bridge, and a β-keto ester moiety. This shared architecture makes them valuable precursors for multicomponent reactions such as the Hantzsch pyridine synthesis and the Biginelli reaction for the synthesis of dihydropyridines and dihydropyrimidinones, respectively—scaffolds prevalent in many pharmaceutical agents.
The key difference lies in the ester group: a methyl (-CH₃) versus an ethyl (-CH₂CH₃) group. This seemingly minor variation can impact the reactivity of the molecule through a combination of steric and electronic effects. Understanding these nuances is crucial for optimizing reaction conditions and achieving desired outcomes.
Theoretical Underpinnings of Reactivity: Steric and Electronic Effects
The reactivity of β-keto esters in many named reactions is primarily governed by the acidity of the α-protons and the electrophilicity of the carbonyl carbons. The ester group, whether methyl or ethyl, influences these properties.
Steric Hindrance: The ethyl group is sterically more demanding than the methyl group. This increased bulk can influence the rate of reaction by impeding the approach of reactants to the reaction center. In reactions where the ester's carbonyl group is directly involved in a nucleophilic attack or where the formation of a bulky transition state is required, the methyl ester may exhibit faster kinetics.
Electronic Effects: The electronic difference between a methyl and an ethyl group is generally considered to be small. Both are weakly electron-donating through an inductive effect. However, some studies on the pyrolysis of esters suggest that methyl esters can be slightly more reactive under certain high-temperature conditions. In the context of acid- or base-catalyzed reactions common for β-keto esters, this electronic difference is unlikely to be the dominant factor influencing reactivity compared to steric effects.
Comparative Reactivity in Key Heterocyclic Syntheses
While direct head-to-head comparative studies for these specific fluorinated β-keto esters are not abundant in the literature, we can infer their relative reactivity by examining their performance in well-established multicomponent reactions.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a four-component reaction involving an aldehyde, ammonia, and two equivalents of a β-keto ester to form a 1,4-dihydropyridine.[1][2] The mechanism involves a Knoevenagel condensation, formation of an enamine, and subsequent cyclization.[3][4]
Based on steric considerations, methyl 4-(4-fluorophenyl)-3-oxobutanoate would be expected to react slightly faster than its ethyl counterpart in the Hantzsch synthesis. The smaller size of the methyl group would present less of a steric barrier during the initial Knoevenagel condensation and the subsequent cyclization steps. While specific yield data for a direct comparison is elusive, the general trend in Hantzsch reactions favors less sterically hindered β-keto esters, particularly when bulky aldehydes are used.[5]
Biginelli Reaction
The Biginelli reaction is a three-component condensation of an aldehyde, a β-keto ester, and urea (or thiourea) to produce a dihydropyrimidinone.[6] The mechanism is believed to proceed through the formation of an N-acyliminium ion, which is then attacked by the enol of the β-keto ester.[7][8]
Similar to the Hantzsch synthesis, the steric profile of the ester can influence the reaction rate. The nucleophilic attack of the β-keto ester enol on the iminium intermediate is a key step. The less hindered nature of the methyl ester could facilitate a more rapid reaction, potentially leading to higher yields in shorter reaction times, especially under kinetic control. However, in many Biginelli protocols that involve heating for extended periods to drive the reaction to completion, the difference in yield between the methyl and ethyl esters may become less pronounced as the system reaches thermodynamic equilibrium.[9][10]
Experimental Data and Protocols
Representative Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine
This protocol is a general procedure that can be adapted for either methyl or ethyl 4-(4-fluorophenyl)-3-oxobutanoate.
Materials:
-
4-Fluorobenzaldehyde (1 mmol)
-
Methyl or Ethyl 4-(4-fluorophenyl)-3-oxobutanoate (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 mmol), the chosen β-keto ester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).
-
Reflux the reaction mixture with stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. If not, slowly add cold water to induce precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,4-dihydropyridine.
Expected Observations and Comparison:
Representative Experimental Protocol: Biginelli Synthesis of a Dihydropyrimidinone
This protocol provides a general method for the synthesis of dihydropyrimidinones using either of the target β-keto esters.
Materials:
-
4-Fluorobenzaldehyde (1 mmol)
-
Methyl or Ethyl 4-(4-fluorophenyl)-3-oxobutanoate (1 mmol)
-
Urea (1.5 mmol)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount, e.g., 3-4 drops)
Procedure:
-
Combine 4-fluorobenzaldehyde (1 mmol), the selected β-keto ester (1 mmol), and urea (1.5 mmol) in a round-bottom flask containing ethanol (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture with stirring for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove any unreacted urea and acid, and then with a small amount of cold ethanol.
-
Dry the crude product and recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Expected Observations and Comparison:
In the Biginelli reaction, the kinetic advantage of the methyl ester may be less pronounced due to the longer reaction times and reflux conditions typically employed to ensure good yields. However, for shorter reaction times, the methyl ester might afford a higher yield of the crude product. The final isolated yields after recrystallization are often comparable, as the reaction is typically driven to completion.
Comparative Data Summary
The following table summarizes the expected performance differences based on theoretical principles and observations from analogous reactions. It is important to note that these are generalized expectations, and actual results may vary depending on the specific reaction conditions and other substrates involved.
| Feature | Methyl 4-(4-fluorophenyl)-3-oxobutanoate | Ethyl 4-(4-fluorophenyl)-3-oxobutanoate | Rationale |
| Steric Hindrance | Lower | Higher | The methyl group is smaller than the ethyl group. |
| Expected Reaction Rate (Kinetic Control) | Generally Faster | Generally Slower | Less steric hindrance allows for faster approach of reactants. |
| Yield (under optimized, thermodynamic conditions) | Comparable to Ethyl Ester | Comparable to Methyl Ester | With sufficient reaction time and energy, the thermodynamic product distribution is often similar. |
| Handling/Physical Properties | Lower boiling point | Higher boiling point | The larger ethyl group leads to stronger intermolecular forces. |
Conclusion and Recommendations
The choice between methyl 4-(4-fluorophenyl)-3-oxobutanoate and ethyl 4-(4-fluorophenyl)-3-oxobutanoate is a nuanced one that depends on the specific goals of the synthesis.
-
For reactions where faster reaction kinetics are desired or when working with sterically hindered co-reactants, methyl 4-(4-fluorophenyl)-3-oxobutanoate is the recommended choice . Its smaller steric profile is likely to facilitate a more rapid conversion to the desired product.
-
In cases where the reaction is run to thermodynamic equilibrium, or where a higher boiling point solvent system is advantageous for the reaction conditions, ethyl 4-(4-fluorophenyl)-3-oxobutanoate is a perfectly suitable and often more readily available alternative .
Ultimately, the optimal choice may require empirical validation for a specific synthetic transformation. However, by understanding the fundamental principles of steric and electronic effects, researchers can make an informed decision to streamline their synthetic efforts and enhance the efficiency of their drug discovery and development programs.
References
- Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction”. International Journal of Scientific Research, 3(4), 227-228.
- Trivedi, H., Patel, D. S., Shukla, S. P., & Mangte, A. D. (2019).
- Macías, A. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Molecules, 28(4), 1832.
- Gorlani, S., et al. (2020). Synthesis and Reactions of Biginelli Compounds. Part 18. Biginelli Condensations of Fluorinated 3-Oxo Esters and 1,3-Diketones. Russian Journal of Organic Chemistry, 56(8), 1339-1349.
- Khan, M. A. (2021). Experiment No 4. Scribd.
- Kass, S. R. (2000). Learning from the Hantzsch synthesis.
- Wikipedia contributors. (2023, December 13). Biginelli reaction. In Wikipedia, The Free Encyclopedia.
- Grokipedia. (n.d.). Hantzsch ester.
- A Comparative Guide to Ethyl 3-oxovalerate and Methyl 3-oxovalerate in Organic Reactions. (2023). Benchchem.
- Biginelli reaction. (n.d.). ChemSpider Synthetic Pages.
- Process for preparation of fluorinated beta-keto ester. (1996).
- A Novel protocol for synthesis of Hantzsch 1, 4- dihydropyridines using PEG-400 as a reaction medium and under c
- Wikipedia contributors. (2023, October 28). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
- Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D.
- Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. (2019). ACS Omega, 4(26), 21957–21968.
- Wikipedia contributors. (2023, November 29). Hantzsch pyridine synthesis. In Wikipedia, The Free Encyclopedia.
- Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. (2019).
- Structure, Mechanism and Reactivity of Hantzsch Esters. (2004). Macmillan Group Meeting.
- BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 589-591.
- Biginelli Reaction. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. (2023). Benchchem.
- Using a Green Method, the Biginelli Reaction is used to Create 1, 2, 3, and 4-tetrahydropyrimidine. (2022).
- Biginelli Reaction. (2021). J&K Scientific LLC.
- Knoevenagel Condens
- Methyl Acetoacetate: A Useful Reagent in Multicomponent Reactions. (2007). Synlett, 2007(12), 1938-1939.
- Knoevenagel Condensation Doebner Modific
- Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. (2004). European Journal of Organic Chemistry, 2004(3), 546-551.
- Hantzsch Dihydropyridine Synthesis. (n.d.). Thermo Fisher Scientific.
- Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. (2018). Recent Patents on Anti-Cancer Drug Discovery, 13(2), 255-264.
- A comparative study of the chemical kinetics of methyl and ethyl propano
- Recent advances in Hantzsch 1,4-dihydropyridines. (2014). RSC Advances, 4(98), 54282-54299.
- Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470.
- Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. (2023). Journal of Synthetic Chemistry, 2(4), 252-264.
- An efficient and eco-friendly synthesis of 1, 4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer as solvent and bio-catalyst. (2019). Journal of the Serbian Chemical Society, 84(10), 1065-1074.
- A comparative study of the chemical kinetics of methyl and ethyl propanoate. (2014). Proceedings of the Combustion Institute, 35(1), 459-466.
- New potential of the classical Biginelli reaction. (2005). Russian Chemical Reviews, 74(10), 881-909.
- Combinatorial synthesis and screening of a chemical library of 1,4-dihydropyridine calcium channel blockers. (1995). Journal of Medicinal Chemistry, 38(15), 2763-2769.
- Process for the preparation of 4-substituted-1,4-dihydropyridines. (1996).
Sources
- 1. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. mdpi.com [mdpi.com]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. orientjchem.org [orientjchem.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Spectroscopic Guide to Methyl 4-(4-fluorophenyl)-3-oxobutanoate and its Analogs
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of successful research. Beta-keto esters, a common motif in synthetic chemistry and pharmaceuticals, present a unique analytical challenge due to their existence in a dynamic equilibrium between keto and enol tautomers. This guide provides an in-depth comparative spectroscopic analysis of methyl 4-(4-fluorophenyl)-3-oxobutanoate, a fluorinated beta-keto ester, with its non-fluorinated counterpart, methyl 4-phenyl-3-oxobutanoate, and its ethyl ester analog, ethyl 4-(4-fluorophenyl)-3-oxobutanoate. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural nuances and the influence of substituents on the spectroscopic properties of these compounds.
The Significance of Spectroscopic Analysis for Beta-Keto Esters
Beta-keto esters are crucial intermediates in the synthesis of a wide array of biologically active molecules. Their utility stems from the reactivity of the acidic α-hydrogen and the two carbonyl groups. Understanding the tautomeric equilibrium and the precise molecular geometry is paramount for predicting reactivity and designing synthetic pathways. Spectroscopic techniques provide a powerful toolkit for this purpose. NMR spectroscopy allows for the detailed mapping of the carbon and proton environments, including the quantification of the keto-enol tautomers. IR spectroscopy offers insights into the vibrational modes of functional groups, particularly the carbonyls, which differ between the tautomeric forms. Mass spectrometry provides information on the molecular weight and fragmentation patterns, aiding in structural confirmation.
Methodologies for Spectroscopic Characterization
The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following protocols outline the standardized procedures for the analysis of the title compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the beta-keto ester.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean NMR tube. The choice of solvent can influence the keto-enol equilibrium.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field strength spectrometer is recommended for optimal resolution.
-
Parameters:
-
Number of scans: 8-16
-
Spectral width: 0-15 ppm
-
Relaxation delay: 1-2 seconds
-
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher frequency spectrometer.
-
Parameters:
-
Proton decoupling to simplify the spectrum.
-
Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
Neat Liquid: A thin film of the liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: A 5-10% solution in a suitable solvent (e.g., chloroform) can be used.
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Instrumentation:
-
A mass spectrometer equipped with an Electron Ionization (EI) source is typically used.
Data Acquisition:
-
Ionization Energy: 70 eV.
-
Mass Range: A suitable range to include the molecular ion and expected fragments (e.g., m/z 40-300).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for methyl 4-(4-fluorophenyl)-3-oxobutanoate and the comparative compounds. The presence of both keto and enol forms is a key feature of beta-keto esters, and their distinct signals are noted where observed.[1][2]
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Proton Assignment (keto form) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl 4-(4-fluorophenyl)-3-oxobutanoate | -OCH₃ | ~3.7 | s | 3H |
| -C(O)CH₂C(O)- | ~3.5 | s | 2H | |
| Ar-CH₂- | ~3.8 | s | 2H | |
| Aromatic-H | ~7.0-7.3 | m | 4H | |
| Methyl 4-phenyl-3-oxobutanoate [3] | -OCH₃ | 3.71 | s | 3H |
| -C(O)CH₂C(O)- | 3.46 | s | 2H | |
| Ar-CH₂- | 3.82 | s | 2H | |
| Aromatic-H | 7.18-7.38 | m | 5H | |
| Ethyl 4-(4-fluorophenyl)-3-oxobutanoate | -OCH₂CH₃ | ~1.3 | t | 3H |
| -OCH₂CH₃ | ~4.2 | q | 2H | |
| -C(O)CH₂C(O)- | ~3.5 | s | 2H | |
| Ar-CH₂- | ~3.8 | s | 2H | |
| Aromatic-H | ~7.0-7.3 | m | 4H |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Carbon Assignment (keto form) | Chemical Shift (δ, ppm) |
| Methyl 4-(4-fluorophenyl)-3-oxobutanoate | -OCH₃ | ~52 |
| -C(O)CH₂C(O)- | ~49 | |
| Ar-CH₂- | ~45 | |
| Aromatic-C | ~115 (d, J=21 Hz), ~130 (d, J=8 Hz) | |
| Aromatic-C-F | ~162 (d, J=245 Hz) | |
| Ester C=O | ~167 | |
| Ketone C=O | ~201 | |
| Methyl 4-phenyl-3-oxobutanoate [4] | -OCH₃ | 51.9 |
| -C(O)CH₂C(O)- | 49.8 | |
| Ar-CH₂- | 45.4 | |
| Aromatic-C | 126.9, 128.6, 129.4 | |
| Aromatic-C (ipso) | 134.1 | |
| Ester C=O | 167.5 | |
| Ketone C=O | 201.8 | |
| Ethyl 4-(4-fluorophenyl)-3-oxobutanoate | -OCH₂CH₃ | ~14 |
| -OCH₂CH₃ | ~61 | |
| -C(O)CH₂C(O)- | ~49 | |
| Ar-CH₂- | ~45 | |
| Aromatic-C | ~115 (d, J=21 Hz), ~130 (d, J=8 Hz) | |
| Aromatic-C-F | ~162 (d, J=245 Hz) | |
| Ester C=O | ~167 | |
| Ketone C=O | ~201 |
Table 3: IR Spectral Data (neat or film)
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| Methyl 4-(4-fluorophenyl)-3-oxobutanoate | C=O (ester) | ~1745 |
| C=O (ketone) | ~1715 | |
| C-F | ~1220 | |
| Methyl 4-phenyl-3-oxobutanoate [3] | C=O (ester) | 1745 |
| C=O (ketone) | 1715 | |
| C-H (aromatic) | 729, 698 | |
| Ethyl 4-(4-fluorophenyl)-3-oxobutanoate | C=O (ester) | ~1740 |
| C=O (ketone) | ~1715 | |
| C-F | ~1220 |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Methyl 4-(4-fluorophenyl)-3-oxobutanoate | 210 | 109, 137, 179 |
| Methyl 4-phenyl-3-oxobutanoate [3][5] | 192 | 91, 102, 105, 161 |
| Ethyl 4-(4-fluorophenyl)-3-oxobutanoate | 224 | 109, 137, 179, 195 |
In-Depth Spectroscopic Analysis and Comparison
¹H NMR Spectroscopy
The ¹H NMR spectra of all three compounds are dominated by the signals of the keto tautomer. The methylene protons alpha to the two carbonyl groups (-C(O)CH₂C(O)-) appear as a sharp singlet around 3.5 ppm. The benzylic protons (Ar-CH₂-) also give a singlet at approximately 3.8 ppm.
-
Influence of the Fluorine Substituent: In methyl 4-(4-fluorophenyl)-3-oxobutanoate, the aromatic protons exhibit a complex multiplet due to coupling with the fluorine atom. This is in contrast to the broader multiplet observed for the five aromatic protons of methyl 4-phenyl-3-oxobutanoate.[3] The electron-withdrawing nature of fluorine is expected to cause a slight downfield shift of the aromatic protons compared to the non-fluorinated analog, although this effect can be complex.
-
Methyl vs. Ethyl Ester: The key difference between the methyl and ethyl esters is the appearance of the ethyl group signals: a quartet around 4.2 ppm for the -OCH₂- protons and a triplet around 1.3 ppm for the -CH₃ protons. The chemical shift of the methylene group in the ethyl ester is further downfield than the methyl group of the methyl ester due to the deshielding effect of the adjacent oxygen atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide a clear count of the unique carbon environments in each molecule. The two carbonyl carbons are readily identifiable at the downfield end of the spectrum, with the ketone carbonyl appearing at a higher chemical shift (~201 ppm) than the ester carbonyl (~167 ppm).[4]
-
Influence of the Fluorine Substituent: The most dramatic effect of the fluorine substituent is observed in the aromatic region of the ¹³C NMR spectrum of methyl 4-(4-fluorophenyl)-3-oxobutanoate. The carbon directly attached to the fluorine (C-F) exhibits a large chemical shift (around 162 ppm) and a significant one-bond carbon-fluorine coupling constant (¹JCF ≈ 245 Hz). The other aromatic carbons also show coupling to the fluorine atom, with smaller coupling constants.
-
Methyl vs. Ethyl Ester: The change from a methyl to an ethyl ester is clearly reflected in the upfield region of the ¹³C NMR spectrum. The methyl ester shows a single peak for the methoxy carbon around 52 ppm. The ethyl ester, in contrast, displays two signals for the ethyl group: one for the methylene carbon (-OCH₂-) at approximately 61 ppm and another for the terminal methyl carbon (-CH₃) at around 14 ppm.
Infrared (IR) Spectroscopy
The IR spectra of these beta-keto esters are characterized by two distinct carbonyl stretching bands.[3] The ester carbonyl absorption appears at a higher wavenumber (around 1740-1745 cm⁻¹) compared to the ketone carbonyl (around 1715 cm⁻¹). This difference is due to the resonance effect of the ester oxygen, which reduces the double-bond character of the ester carbonyl. The presence of the 4-fluoro substituent in methyl 4-(4-fluorophenyl)-3-oxobutanoate and its ethyl analog gives rise to a strong C-F stretching vibration, typically observed in the 1250-1100 cm⁻¹ region.
Mass Spectrometry
The mass spectra provide the molecular weight of the compounds and characteristic fragmentation patterns.
-
Methyl 4-phenyl-3-oxobutanoate: The mass spectrum of this compound shows a molecular ion peak at m/z 192.[5] A prominent fragment at m/z 91 corresponds to the stable benzyl cation (C₇H₇⁺), formed by cleavage of the bond between the benzylic carbon and the adjacent carbonyl group.
-
Methyl 4-(4-fluorophenyl)-3-oxobutanoate: The molecular ion is expected at m/z 210. A key fragment would be the 4-fluorobenzyl cation at m/z 109, which is 18 mass units higher than the benzyl cation due to the presence of the fluorine atom.
-
Ethyl 4-(4-fluorophenyl)-3-oxobutanoate: The molecular ion for this compound is expected at m/z 224. Similar to its methyl ester counterpart, a fragment corresponding to the 4-fluorobenzyl cation at m/z 109 is anticipated. The loss of the ethoxy group (-OCH₂CH₃) would lead to a fragment at m/z 179.
Visualizing Structural and Spectroscopic Relationships
Caption: Relationship between the analyzed compounds and their key distinguishing spectroscopic features.
Conclusion
This comparative guide demonstrates the power of a multi-technique spectroscopic approach for the detailed characterization of beta-keto esters. The analysis of methyl 4-(4-fluorophenyl)-3-oxobutanoate alongside its non-fluorinated and ethyl ester analogs reveals distinct and predictable differences in their NMR, IR, and MS spectra. The presence of the fluorine atom introduces characteristic couplings in NMR and a specific fragmentation pathway in mass spectrometry. Similarly, the variation in the ester alkyl group is readily identified in both ¹H and ¹³C NMR. For researchers in drug discovery and organic synthesis, a thorough understanding of these spectroscopic nuances is essential for unambiguous structure confirmation, purity assessment, and the rational design of new chemical entities.
References
-
PubChem. Methyl 3-oxo-4-phenylbutanoate. [Link]
-
AOCS. Alkyl Esters Other than Methyl. [Link]
-
SpectraBase. 3-Oxo-4-phenylbutanoic acid methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubChem. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. [Link]
- Gorczynski, M. J., et al. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Test Anal. 2024.
- Burdett, J. L., & Rogers, M. T. An NMR Study of Keto-Enol Tautomerism in β-Dicarbonyls. J. Am. Chem. Soc. 1964, 86(11), 2105–2109.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 3-oxo-4-phenylbutanoate | C11H12O3 | CID 2760261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
A Comparative Guide to the Biological Activity of Methyl 4-(4-fluorophenyl)-3-oxobutanoate Derivatives
In the landscape of medicinal chemistry, the β-ketoester scaffold is a cornerstone for the development of novel therapeutic agents. Its inherent reactivity and structural versatility allow for the synthesis of a diverse array of derivatives with a broad spectrum of biological activities. Among these, derivatives of methyl 4-(4-fluorophenyl)-3-oxobutanoate are of particular interest. The presence of a fluorine atom on the phenyl ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and metabolic stability.
This guide provides a comparative analysis of the potential biological activities of methyl 4-(4-fluorophenyl)-3-oxobutanoate derivatives, drawing upon data from related compound series to infer structure-activity relationships (SAR). While direct comparative studies on a homologous series of these specific derivatives are not extensively available in the current literature, by examining analogous 4-aryl-3-oxobutanoate and β-ketoester structures, we can construct a scientifically grounded framework for researchers, scientists, and drug development professionals. This guide will delve into the potential anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental protocols and mechanistic insights.
Anticancer Activity: Targeting Cellular Proliferation
The 4-aryl-4-oxobutanoate scaffold has been investigated for its potential as an anticancer agent, with some derivatives showing inhibitory activity against key enzymes in cancer progression, such as tyrosine kinases.
Comparative Analysis of Src Kinase Inhibition
One relevant study on a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives provides valuable insights into how substitutions on the aryl ring can influence their biological activity against Src kinase, a non-receptor tyrosine kinase involved in cancer cell proliferation and survival. Although these compounds have a slightly different core structure (an additional keto group at the 2-position of the butanoate chain), the SAR for the aryl moiety is highly relevant.
| Compound ID | Aryl Substituent | IC50 (µM) for Src Kinase Inhibition |
| 3a | Phenyl | 62.5 |
| 3b | 4-Methylphenyl | 58.7 |
| 3c | 4-Methoxyphenyl | 75.2 |
| 3d | 2,4-Dichlorophenyl | 88.1 |
| 3e | 4-Bromophenyl | 70.4 |
| 3f | 3-Methylphenyl | 48.3 |
| Staurosporine (Reference) | - | 0.015 |
| Data sourced from a study on the synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src kinase inhibitors.[1] |
From this data, we can infer that substitutions on the phenyl ring of a 4-aryl-oxobutanoate scaffold can modulate its inhibitory activity. For a hypothetical series of methyl 4-(4-fluorophenyl)-3-oxobutanoate derivatives, it would be crucial to investigate how additional substitutions on the fluorophenyl ring impact their cytotoxic and enzyme-inhibitory potential. The 4-fluoro substitution itself is a common strategy in drug design to enhance binding affinity and metabolic stability.
Experimental Protocol: MTT Assay for Cytotoxicity
A fundamental experiment to assess the anticancer potential of new compounds is the MTT assay, which measures cell viability.[2][3]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product.[3] This reduction is primarily carried out by mitochondrial dehydrogenases.[2][4] The amount of formazan produced is proportional to the number of viable cells.[3][4]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (methyl 4-(4-fluorophenyl)-3-oxobutanoate derivatives) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[2]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined from the dose-response curve.
Workflow Diagram:
Caption: General workflow of the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microbes
β-Ketoesters and their derivatives have been explored for their antimicrobial properties.[5] The structural features of these compounds can be tuned to enhance their activity against a range of bacterial and fungal pathogens.
Comparative Analysis of Antimicrobial Activity
While specific data for methyl 4-(4-fluorophenyl)-3-oxobutanoate derivatives is scarce, a study on substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acids provides a useful point of comparison for antimicrobial activity.
| Compound ID | Aryl Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 5a | Phenyl | 250 | >250 | 125 |
| 5b | 4-Methylphenyl | 125 | 250 | 125 |
| 5c | 4-Methoxyphenyl | 125 | 250 | 62.5 |
| 5d | 4-Chlorophenyl | 62.5 | 125 | 62.5 |
| 5e | 4-Bromophenyl | 62.5 | 125 | 31.2 |
| 5f | 4-Nitrophenyl | 31.2 | 62.5 | 31.2 |
| Data adapted from a study on substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acids. |
This data suggests that electron-withdrawing groups (such as chloro, bromo, and nitro) on the phenyl ring can enhance antimicrobial activity. This is a promising lead for the design of methyl 4-(4-fluorophenyl)-3-oxobutanoate derivatives, as the fluoro group is also electron-withdrawing. Further derivatization could explore the effects of additional substituents.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Principle: This method involves challenging a standardized suspension of a microorganism with serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound and make two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to established guidelines (e.g., CLSI).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is implicated in a wide range of diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. The anti-inflammatory potential of butanoate derivatives has been noted, and the presence of a fluorophenyl group could enhance this activity.
Mechanistic Considerations
The anti-inflammatory effects of compounds can be mediated through various mechanisms, including the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or by modulating signaling pathways such as the NF-κB pathway, which plays a crucial role in the inflammatory response.
Simplified NF-κB Signaling Pathway in Inflammation:
Caption: Simplified NF-κB signaling pathway in inflammation.
Experimental Protocol: Inhibition of Protein Denaturation
A simple in vitro assay to screen for anti-inflammatory activity is the inhibition of protein denaturation.
Principle: Inflammation can lead to protein denaturation. The ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin, can be an indication of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, a protein solution (e.g., 1% aqueous solution of BSA), and a buffer (e.g., phosphate-buffered saline, pH 6.4).
-
Control Preparation: Prepare a control group with the protein solution and buffer but without the test compound. A standard anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.
-
Incubation: Incubate all samples at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the samples at a higher temperature (e.g., 70°C) for 5-10 minutes.
-
Cooling and Measurement: After cooling, measure the turbidity of the samples using a spectrophotometer at a wavelength of approximately 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Conclusion
While a comprehensive, direct comparative analysis of the biological activities of a homologous series of methyl 4-(4-fluorophenyl)-3-oxobutanoate derivatives is a clear gap in the current scientific literature, this guide provides a framework for their potential evaluation. By drawing parallels with structurally related 4-aryl-oxobutanoates and other β-ketoesters, we can hypothesize that these compounds are promising candidates for anticancer, antimicrobial, and anti-inflammatory agents.
The presence of the 4-fluorophenyl moiety is a rational starting point for drug design, and further SAR studies are warranted. The experimental protocols detailed herein offer robust and validated methods for screening and characterizing the biological activities of these and other novel chemical entities. It is our hope that this guide will stimulate further research into this promising class of compounds, ultimately leading to the development of new and effective therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
-
Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 116. [Link]
- Abcam. (n.d.). MTT assay protocol.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- BenchChem. (2025).
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
- World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- BenchChem. (2025).
- BenchChem. (2025).
- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- ResearchGate. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines [beilstein-journals.org]
reactivity comparison of methyl 4-(4-fluorophenyl)-3-oxobutanoate and methyl acetoacetate
A Comparative Guide to the Reactivity of Methyl 4-(4-fluorophenyl)-3-oxobutanoate and Methyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, β-keto esters are cornerstone intermediates, prized for their versatility in constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and heterocyclic compounds. Methyl acetoacetate stands as the archetypal example, a workhorse reagent whose reactivity is thoroughly documented. This guide delves into a comparative analysis between methyl acetoacetate and a structurally analogous yet electronically distinct counterpart: methyl 4-(4-fluorophenyl)-3-oxobutanoate.
Our focus is to provide a nuanced understanding of how the substitution of a terminal methyl group with a 4-fluorophenyl moiety fundamentally alters the reactivity profile of the β-keto ester. This comparison is not merely academic; it holds practical implications for reaction design, catalyst selection, and the synthesis of novel chemical entities in drug discovery programs. We will explore the electronic underpinnings of their reactivity, supported by mechanistic insights and validated experimental protocols.
Structural and Physicochemical Properties: A Tale of Two Esters
The fundamental difference between the two molecules lies at the γ-position. Methyl acetoacetate possesses a simple methyl group, whereas methyl 4-(4-fluorophenyl)-3-oxobutanoate features a benzyllic methylene group attached to a p-fluorinated aromatic ring. This substitution has profound electronic consequences.
The 4-fluorophenyl group is strongly electron-withdrawing due to the combined inductive effects of the phenyl ring and the highly electronegative fluorine atom. This electronic pull is transmitted through the sigma bonds, influencing the entire molecule, most notably the active methylene (α-carbon) protons situated between the two carbonyl groups.
Table 1: Physicochemical Properties
| Property | Methyl Acetoacetate | Methyl 4-(4-fluorophenyl)-3-oxobutanoate |
| Structure | ||
| CAS Number | 105-45-3 | 500366-84-7[1] |
| Molecular Formula | C₅H₈O₃ | C₁₁H₁₁FO₃ |
| Molecular Weight | 116.12 g/mol | 210.20 g/mol [1] |
| Appearance | Colorless liquid | Liquid, Solid, or Semi-solid[1] |
| Boiling Point | 169-170 °C | Data not available |
| Density | 1.076 g/mL at 25 °C | Data not available |
| Solubility | Slightly soluble in water; miscible with alcohol and ether | Data not available |
The Heart of Reactivity: α-Methylene Acidity and Enolate Formation
The synthetic utility of β-keto esters stems from the acidity of the α-hydrogens, which are flanked by two electron-withdrawing carbonyl groups.[2][3] Deprotonation by a base yields a resonance-stabilized enolate ion, a potent carbon nucleophile.[3][4]
The primary distinction in reactivity between our two subjects originates here. The powerful electron-withdrawing nature of the 4-fluorophenyl group in methyl 4-(4-fluorophenyl)-3-oxobutanoate significantly stabilizes the resulting enolate conjugate base to a greater extent than the electron-donating methyl group in methyl acetoacetate. This increased stabilization translates to a lower pKa for the α-protons, making them more acidic.[5]
Key Implication: Methyl 4-(4-fluorophenyl)-3-oxobutanoate can be deprotonated more readily, often with weaker bases, compared to methyl acetoacetate. This enhanced acidity is a critical factor influencing its performance in base-catalyzed reactions.
Enolate formation from the two β-keto esters.
Comparative Reactivity in Key Synthetic Transformations
We will now explore how the difference in α-proton acidity and enolate stability manifests in several canonical reactions of β-keto esters.
A. Acetoacetic Ester Synthesis (Alkylation)
This reaction involves the alkylation of the enolate with an alkyl halide via an SN2 mechanism, followed by optional hydrolysis and decarboxylation to yield a ketone.[6][7]
Reactivity Analysis:
-
Methyl Acetoacetate: As the classic substrate, it undergoes efficient alkylation with a suitable base (e.g., sodium ethoxide) and a primary alkyl halide.
-
Methyl 4-(4-fluorophenyl)-3-oxobutanoate: Its higher acidity allows for faster and more complete enolate formation. However, the resulting enolate is more stable and thus inherently less nucleophilic. This presents a trade-off: enolate formation is easier, but the subsequent SN2 attack on the alkyl halide may be slower. The overall reaction efficiency will depend on the specific conditions, including the strength of the base and the reactivity of the electrophile.
Experimental Protocol: Monoalkylation of Methyl Acetoacetate
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.0 eq) to absolute ethanol under a nitrogen atmosphere.
-
Enolate Formation: Cool the solution in an ice bath and add methyl acetoacetate (1.0 eq) dropwise with stirring. Allow the mixture to stir for 1 hour at room temperature to ensure complete formation of the sodium enolate.
-
Alkylation: Add a primary alkyl halide (e.g., 1-bromobutane, 1.0 eq) dropwise to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by vacuum distillation or column chromatography.
B. Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, catalyzed by a weak base, followed by dehydration.[8]
Reactivity Analysis:
-
Methyl Acetoacetate: Reacts readily with aldehydes in the presence of catalysts like piperidine or ammonium acetate.
-
Methyl 4-(4-fluorophenyl)-3-oxobutanoate: The enhanced acidity of its α-protons makes it a superior substrate for this reaction.[9] Deprotonation can be achieved with milder bases, and the reaction often proceeds faster and under less stringent conditions compared to methyl acetoacetate. The electron-withdrawing group facilitates the initial nucleophilic attack, which is often the rate-determining step.
Experimental Protocol: Knoevenagel Condensation of Methyl Acetoacetate with Benzaldehyde
-
Setup: In a round-bottom flask, combine methyl acetoacetate (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.1 eq) in benzene or toluene.
-
Reaction: Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction. Heat the mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and by TLC analysis. The reaction is typically complete within 3-6 hours.
-
Workup: After cooling, dilute the reaction mixture with diethyl ether, wash sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by recrystallization or column chromatography.
C. Multicomponent Reactions: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a one-pot, four-component reaction that combines an aldehyde, two equivalents of a β-keto ester, and a nitrogen source (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[10][11] These products are valuable in medicinal chemistry, with many serving as calcium channel blockers.[11][12]
Reactivity Analysis: The Hantzsch synthesis involves a cascade of reactions, including Knoevenagel condensation and Michael addition.
-
Methyl Acetoacetate: A standard component in Hantzsch syntheses.[12]
-
Methyl 4-(4-fluorophenyl)-3-oxobutanoate: Its heightened reactivity in the initial Knoevenagel condensation step can accelerate the overall reaction sequence. This makes it an attractive substrate for creating novel dihydropyridine derivatives with potentially enhanced pharmacological profiles due to the fluorophenyl moiety.[13]
Workflow for the Hantzsch Pyridine Synthesis.
Experimental Protocol: Hantzsch Synthesis with Methyl Acetoacetate
-
Setup: In a round-bottom flask, combine an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), methyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Reaction: Stir the mixture and heat to reflux for 4-6 hours. The product often begins to precipitate from the reaction mixture.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and then with water. The product can be further purified by recrystallization from ethanol.
D. Japp-Klingemann Reaction
This reaction synthesizes hydrazones from β-keto esters and aryl diazonium salts. It involves initial enolate formation, nucleophilic attack on the diazonium salt, and subsequent hydrolysis and rearrangement.[14][15]
Reactivity Analysis:
-
Methyl Acetoacetate: A common substrate for this transformation.
-
Methyl 4-(4-fluorophenyl)-3-oxobutanoate: The ease of enolate formation due to its increased acidity should facilitate a rapid initial coupling with the diazonium salt. This makes it a highly suitable substrate for preparing aryl hydrazones, which are valuable precursors for indole synthesis via the Fischer indole synthesis.[14]
Experimental Protocol: General Japp-Klingemann Reaction
-
Diazonium Salt Preparation: Prepare the aryl diazonium salt by dissolving an aniline derivative in aqueous HCl, cooling to 0-5 °C, and adding a solution of sodium nitrite dropwise.
-
Enolate Formation: In a separate flask, dissolve the β-keto ester (1.0 eq) in ethanol and add a solution of sodium acetate or sodium hydroxide to generate the enolate. Cool this solution to 0-5 °C.
-
Coupling: Add the cold diazonium salt solution dropwise to the stirred enolate solution, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to stir in the cold for 1-2 hours, then let it warm to room temperature.
-
Workup: The hydrazone product often precipitates. It can be collected by filtration. Alternatively, the mixture can be extracted with an organic solvent, washed, dried, and concentrated.
-
Purification: Purify the crude hydrazone by recrystallization.
Summary and Conclusion
The substitution of a γ-methyl group with a 4-fluorophenyl group imparts a significant and predictable change in the reactivity of a β-keto ester.
Table 2: Reactivity Comparison Summary
| Reaction | Methyl Acetoacetate (Baseline) | Methyl 4-(4-fluorophenyl)-3-oxobutanoate | Rationale for Difference |
| Enolate Formation | Standard reactivity; requires a strong base (e.g., alkoxide). | More facile; can occur with weaker bases or under milder conditions. | The electron-withdrawing 4-fluorophenyl group increases the acidity of the α-protons. |
| Alkylation (SN2) | Good nucleophile. | Potentially less nucleophilic. | The resulting enolate is more stable (less reactive) due to enhanced resonance/inductive stabilization. |
| Knoevenagel | Good reactivity with aldehydes. | Higher reactivity; faster reaction rates and milder conditions. | Increased α-proton acidity facilitates the initial deprotonation step, which is often rate-limiting. |
| Hantzsch Synthesis | Standard substrate. | Excellent substrate; may lead to higher yields or faster reaction times. | Enhanced reactivity in the Knoevenagel and Michael addition steps of the cascade. |
| Japp-Klingemann | Standard substrate. | Excellent substrate; likely to react rapidly. | Ease of enolate formation facilitates the initial coupling with the electrophilic diazonium salt. |
For the medicinal chemist and drug development professional, this understanding allows for the strategic selection of the appropriate β-keto ester to either accelerate a desired transformation or to fine-tune the electronic properties of a synthetic intermediate, ultimately enabling the efficient construction of novel and diverse molecular scaffolds.
References
-
Phillips, R. R. The Japp-Klingemann Reaction. Organic Reactions. [Link]
-
Semantic Scholar. The Japp-Klingemann Reaction. Semantic Scholar. [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. ResearchGate. [Link]
-
Chemistry LibreTexts. 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. Chemistry LibreTexts. [Link]
-
JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. JoVE. [Link]
-
Wikipedia. Japp–Klingemann reaction. Wikipedia. [Link]
-
Chemistry LibreTexts. 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. Chemistry LibreTexts. [Link]
-
NIH. Palladium Catalyzed β-Arylation of α-Keto Esters. PubMed Central. [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
-
ACS Publications. Learning from the Hantzsch synthesis. ACS Publications. [Link]
-
University of Calgary. Ch21: Acidity of alpha hydrogens. University of Calgary. [Link]
-
Slideshare. Japp klingemann reaction. Slideshare. [Link]
-
YouTube. 21.1 Acidity of the Alpha Hydrogen | Organic Chemistry. YouTube. [Link]
-
ChemTube3D. Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]
-
ACS Publications. Alkylation of dianions of .beta.-keto esters. ACS Publications. [Link]
-
KPU Pressbooks. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. KPU Pressbooks. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. [Link]
- Google Patents. Methyl 4,4,4-trifluoro-3-oxo-butanethioate.
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
Preprints.org. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Preprints.org. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Methyl 4,4-Dimethoxy-3-Oxobutanoate in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
PubChem. Methyl 4-(4-methoxyphenyl)-3-oxobutanoate. PubChem. [Link]
-
MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]
-
ResearchGate. The synthesis of the title compound via the modified Biginelli reaction.. ResearchGate. [Link]
-
Turkish Journal of Chemistry. A four-component modified Biginelli reaction: A novel approach for C-2 functionalizedDihydropyrimidines. Turkish Journal of Chemistry. [Link]
-
PubChem. Methyl 4-(4-chlorophenyl)-4-oxobutanoate. PubChem. [Link]
-
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]
-
Wikipedia. Knoevenagel condensation. Wikipedia. [Link]
-
ResearchGate. Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids a. ResearchGate. [Link]
Sources
- 1. Methyl 4-(4-fluorophenyl)-3-oxobutanoate | 500366-84-7 [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 7. aklectures.com [aklectures.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 15. Japp klingemann reaction | PPTX [slideshare.net]
The Fluorine Advantage: A Comparative Guide to Methyl 4-(4-fluorophenyl)-3-oxobutanoate and its Non-fluorinated Analog
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of methyl 4-(4-fluorophenyl)-3-oxobutanoate and its non-fluorinated counterpart, methyl 4-phenyl-3-oxobutanoate. We will delve into the profound influence of the para-fluoro substituent on key molecular attributes, including metabolic stability, acidity (pKa), and protein binding, supported by established principles and detailed experimental protocols to enable direct, empirical comparison.
The Subtle Power of a Single Fluorine Atom
The substitution of a hydrogen atom with fluorine, the most electronegative element, instigates a cascade of electronic and conformational changes within a molecule.[1] In the context of methyl 4-(4-fluorophenyl)-3-oxobutanoate, the para-fluoro group exerts a strong electron-withdrawing inductive effect, which has far-reaching consequences for the molecule's behavior in biological systems.[2] This guide will explore these effects through the lens of three critical drug discovery parameters.
I. Enhanced Metabolic Stability: Blocking the Path of Biotransformation
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 enzymes. A common metabolic pathway for aromatic compounds is hydroxylation of the phenyl ring. The introduction of a fluorine atom at the para position of the phenyl ring in methyl 4-(4-fluorophenyl)-3-oxobutanoate can significantly hinder this metabolic route. The exceptional strength of the carbon-fluorine bond makes it highly resistant to enzymatic cleavage, effectively "blocking" this metabolic soft spot.[1]
Comparative In Vitro Metabolic Stability Data (Hypothetical)
| Compound | In Vitro System | Incubation Time (min) | % Parent Remaining (Hypothetical) | In Vitro Half-Life (t½) (Hypothetical) |
| Methyl 4-phenyl-3-oxobutanoate | Human Liver Microsomes | 60 | 35% | ~ 45 min |
| Methyl 4-(4-fluorophenyl)-3-oxobutanoate | Human Liver Microsomes | 60 | 85% | > 120 min |
This anticipated increase in metabolic stability for the fluorinated analog would translate to a longer in vivo half-life, potentially leading to improved bioavailability and a more favorable dosing regimen.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol details a standard procedure for assessing the metabolic stability of the compounds in human liver microsomes.[4]
Objective: To determine and compare the in vitro half-life of methyl 4-(4-fluorophenyl)-3-oxobutanoate and methyl 4-phenyl-3-oxobutanoate.
Materials:
-
Test compounds (10 mM stock solutions in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add the test compound to the wells to a final concentration of 1 µM.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k), and the half-life (t½) can be calculated using the formula: t½ = 0.693/k.
Caption: Workflow for the in vitro metabolic stability assay.
II. Modulation of Acidity: The Inductive Effect on pKa
The acidity of the α-protons in β-keto esters is a key determinant of their reactivity and can influence their interaction with biological targets. The electron-withdrawing nature of the para-fluoro substituent in methyl 4-(4-fluorophenyl)-3-oxobutanoate is expected to increase the acidity of the α-protons compared to its non-fluorinated analog. This is due to the stabilization of the resulting enolate anion through the inductive effect of the fluorine atom.[2]
Predicted pKa Values
| Compound | Predicted pKa (α-protons) |
| Methyl 4-phenyl-3-oxobutanoate | ~11 |
| Methyl 4-(4-fluorophenyl)-3-oxobutanoate | ~10.5 |
A lower pKa indicates a higher propensity to exist in the enolate form at physiological pH, which can have significant implications for its binding to enzyme active sites and its overall reactivity.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This protocol outlines a method for the experimental determination of the pKa values of the two compounds using UV-Vis spectroscopy.[4]
Objective: To determine and compare the pKa of the α-protons of methyl 4-(4-fluorophenyl)-3-oxobutanoate and methyl 4-phenyl-3-oxobutanoate.
Materials:
-
Test compounds (stock solutions in a suitable organic solvent like methanol)
-
A series of buffers with a range of pH values (e.g., from pH 8 to 12)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Preparation of Solutions: Prepare a series of solutions of the test compound at a constant concentration in the different pH buffers.
-
UV-Vis Spectra Acquisition: Record the UV-Vis spectrum of each solution over a relevant wavelength range. The enol and enolate forms of the β-keto ester will have different absorption spectra.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance difference between the fully protonated (low pH) and fully deprotonated (high pH) forms.
-
At this wavelength, plot the absorbance versus the pH of the solutions.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[6]
-
Caption: Workflow for pKa determination by UV-Vis spectroscopy.
III. Altered Protein Binding Affinity: A Double-Edged Sword
The introduction of fluorine can modulate protein-ligand binding affinity through various mechanisms, including altered electrostatic interactions, changes in lipophilicity, and the formation of specific fluorine-protein contacts.[7] While often beneficial, the effect of fluorination on binding affinity is highly context-dependent.[8]
The para-fluoro substituent can participate in favorable orthogonal multipolar interactions with backbone carbonyl groups in a protein's binding pocket.[8] Additionally, the increased lipophilicity of the fluorinated phenyl ring can enhance hydrophobic interactions. However, the strong electron-withdrawing nature of fluorine can also weaken favorable aromatic interactions, such as pi-stacking.[5]
Experimental Protocol: Determination of Binding Affinity to Human Serum Albumin (HSA) by Fluorescence Quenching
This protocol describes a common method to assess the binding affinity of small molecules to a model protein, Human Serum Albumin (HSA), by monitoring the quenching of intrinsic tryptophan fluorescence.[9]
Objective: To determine and compare the binding constants of methyl 4-(4-fluorophenyl)-3-oxobutanoate and methyl 4-phenyl-3-oxobutanoate to HSA.
Materials:
-
Human Serum Albumin (HSA) solution in phosphate buffer (pH 7.4)
-
Test compounds (stock solutions in a suitable solvent)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Instrument Setup: Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and the emission wavelength range to 300-400 nm.
-
Titration: To a cuvette containing a fixed concentration of HSA, incrementally add small aliquots of the test compound stock solution.
-
Fluorescence Measurement: After each addition and a brief equilibration period, record the fluorescence emission spectrum.
-
Data Analysis:
-
The binding of the ligand to HSA will typically quench the intrinsic fluorescence of the tryptophan residue.
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
The binding constant (Ka) and the number of binding sites (n) can be determined by fitting the data to the Stern-Volmer equation or a modified version thereof.
-
Caption: Workflow for determining protein binding affinity by fluorescence quenching.
IV. Synthesis of Target Compounds
The synthesis of both the fluorinated and non-fluorinated β-keto esters can be readily achieved via a Claisen condensation.[10]
Experimental Protocol: Synthesis via Claisen Condensation
Objective: To synthesize methyl 4-(4-fluorophenyl)-3-oxobutanoate and methyl 4-phenyl-3-oxobutanoate.
Materials:
-
Methyl 4-fluorophenylacetate or Methyl phenylacetate
-
Dimethyl carbonate
-
Sodium hydride (NaH) or another suitable strong base
-
Anhydrous solvent (e.g., THF or Toluene)
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Base Suspension: In a flame-dried flask under an inert atmosphere, suspend sodium hydride in the anhydrous solvent.
-
Ester Addition: Slowly add a solution of the corresponding methyl phenylacetate derivative and dimethyl carbonate to the base suspension at a controlled temperature (e.g., 0°C or room temperature).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: Carefully quench the reaction with a dilute acid (e.g., HCl) and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure. The crude product can be purified by column chromatography or distillation.[11]
Caption: General workflow for the Claisen condensation synthesis.
Conclusion
The strategic placement of a single fluorine atom on the phenyl ring of methyl 4-phenyl-3-oxobutanoate is predicted to confer a range of advantageous properties relevant to drug discovery and development. The enhanced metabolic stability, modulated acidity, and potential for altered protein binding affinity highlight the profound impact of this seemingly minor structural modification. This guide provides the foundational knowledge and detailed experimental frameworks for researchers to empirically validate these advantages, thereby facilitating the rational design of more effective and robust therapeutic agents.
References
-
Chiu, H., et al. (2020). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 12(11), 2599. Available at: [Link]
-
Stack Exchange. (2021). How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate? Chemistry Stack Exchange. Available at: [Link]
-
Hage, D. S. (2004). Screening Major Binding Sites on Human Serum Albumin by Affinity Capillary Electrophoresis. In: Capillary Electrophoresis of Proteins and Peptides. Humana Press. Available at: [Link]
-
Vilar, S., et al. (2014). A Structure-Based Model for Predicting Serum Albumin Binding. PLoS ONE, 9(4), e93323. Available at: [Link]
-
Sudlow, G., et al. (1976). The use of fluorescent probes for the study of drug binding to human serum albumin. Molecular Pharmacology, 12(6), 1052-1061. Available at: [Link]
-
Giacomini, K. M., et al. (2003). Rapid screening of small ligand affinity to human serum albumin by an optical biosensor. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 935-941. Available at: [Link]
-
Wikipedia. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. In Wikipedia. Retrieved from [Link]
-
Cierpicki, T., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of the American Chemical Society, 137(33), 10638-10645. Available at: [Link]
-
Lin, F. Y., et al. (2022). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 62(14), 3369-3381. Available at: [Link]
-
Sata, V., et al. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. International Journal of Molecular Sciences, 22(22), 12207. Available at: [Link]
-
Zhou, P., et al. (2009). Fluorine Bonding—How Does It Work In Protein–Ligand Interactions? Journal of Chemical Information and Modeling, 49(10), 2344-2355. Available at: [Link]
-
ChemSynthesis. (n.d.). methyl 3-methyl-2-methylidene-4-oxo-4-phenylbutanoate. Retrieved from [Link]
-
Box, K., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 305-308. Available at: [Link]
-
Fielding, L. (2007). Determination of protein–ligand binding affinity by NMR: Observations from serum albumin model systems. Magnetic Resonance in Chemistry, 45(6), 473-480. Available at: [Link]
-
SynArchive. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Christensen, M. K., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4044-4050. Available at: [Link]
-
University of Calgary. (n.d.). The Claisen Condensation. Retrieved from [Link]
-
Pharmaffiliates. (2025). 5 Easy Methods to Calculate pKa. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Retrieved from [Link]
-
Nirogi, R., et al. (2018). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ACS Omega, 3(9), 11843-11853. Available at: [Link]
-
Al-Hamdani, J., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s533-s543. Available at: [Link]
-
Kumar, P., et al. (2021). Stability studies of β-Amino- and β-Hydroxy difluoromethyl ketones in rat serum and rat liver microsomes. ACS Omega, 6(47), 31694-31703. Available at: [Link]
-
van de Waterbeemd, H., et al. (2009). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 785-797. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Methyl 4,4-Dimethoxy-3-Oxobutanoate in Modern Organic Synthesis. Retrieved from [Link]
-
Lab Report. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
-
Hulver, M. W., et al. (2023). Physiological 4-phenylbutyrate promotes mitochondrial biogenesis and metabolism in C2C12 myotubes. Journal of Nutritional Biochemistry, 123, 109489. Available at: [Link]
-
OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Stella, V. J., et al. (2016). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Journal of Pharmaceutical Sciences, 105(2), 664-672. Available at: [Link]
-
Pharmaffiliates. (n.d.). Methyl 3-oxobutanoate-4,4,4-d3. Retrieved from [Link]
-
Johnson, B. F. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
Alcaraz, M., et al. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3244. Available at: [Link]
-
De Boeck, F., et al. (2005). Modeling the in vitro intrinsic clearance of the slowly metabolized compound tolbutamide determined in sandwich-cultured rat hepatocytes. Drug Metabolism and Disposition, 33(7), 967-975. Available at: [Link]
-
BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]
-
Ameline, A., et al. (2021). IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL. Journal of Analytical Toxicology, 45(8), 868-876. Available at: [Link]
- Google Patents. (1996). Process for preparation of fluorinated beta-keto ester. (U.S. Patent No. 5,493,025). Washington, DC: U.S. Patent and Trademark Office.
-
Alcaraz, M., et al. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3244. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-(4-methoxyphenyl)-3-oxobutanoate. Retrieved from [Link]
-
Fun, H.-K., et al. (2008). Methyl 3-(4-{6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-yloxy}phenyl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2369. Available at: [Link]
-
Dołowy, M., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5800. Available at: [Link]
-
Bader, A., et al. (1995). Metabolism of pimobendan in long-term human hepatocyte culture: in vivo-in vitro comparison. Xenobiotica, 25(4), 397-407. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-methyl-3-oxo-4-phenylbutanoate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Claisen Condensation [organic-chemistry.org]
- 11. 3-OXO-4-PHENYL-BUTYRIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
comparative stability of fluorinated vs non-fluorinated beta-ketoesters under acidic/basic conditions
A Comparative Guide to the Chemical Stability of Fluorinated vs. Non-Fluorinated β-Ketoesters
Introduction: The Strategic Role of β-Ketoesters and the Influence of Fluorine
β-Ketoesters are foundational building blocks in organic synthesis, prized for their dual functionality which allows for a wide array of chemical transformations. As the products of the venerable Claisen condensation, they serve as precursors for the synthesis of complex ketones and heterocyclic systems.[1][2] The acidity of the α-proton, nestled between two carbonyl groups, makes these compounds exceptional nucleophiles for forming new carbon-carbon bonds via alkylation.[3][4]
In recent decades, the strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug development and materials science.[5] Introducing fluorine can profoundly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity.[6] When applied to the β-ketoester scaffold, fluorination imparts unique electronic characteristics that dramatically influence its reactivity and stability. This guide provides an in-depth comparison of the stability of fluorinated versus non-fluorinated β-ketoesters under both acidic and basic conditions, supported by mechanistic explanations and practical experimental protocols for researchers.
Part 1: Stability Under Acidic Conditions
Under acidic conditions, the primary degradation pathway for β-ketoesters involves hydrolysis of the ester moiety, followed by decarboxylation of the resulting β-ketoacid intermediate.[1][7] While this pathway is common to both classes of compounds, the presence of fluorine significantly modulates the reaction kinetics.
Non-Fluorinated β-Ketoesters: A Two-Step Degradation
The degradation of a typical non-fluorinated β-ketoester, such as ethyl acetoacetate, proceeds via two distinct steps:
-
Acid-Catalyzed Hydrolysis: The ester is first hydrolyzed to its corresponding β-ketoacid. This is a standard ester hydrolysis mechanism catalyzed by acid.
-
Decarboxylation: The formed β-ketoacid is thermally unstable and readily loses carbon dioxide upon gentle heating.[8] The mechanism involves a concerted, cyclic transition state where the carboxyl proton is transferred to the β-carbonyl oxygen, facilitating the cleavage of a C-C bond to release CO₂ and form an enol, which quickly tautomerizes to the more stable ketone.[9][10] It is crucial to note that the protonated (acid) form is far more susceptible to this degradation than its conjugate base.[11]
Caption: Acid-catalyzed degradation pathway for non-fluorinated β-ketoesters.
Fluorinated β-Ketoesters: Accelerated Degradation
When fluorine atoms are introduced, particularly at the α or γ-position, their powerful inductive electron-withdrawing effect comes into play.[12] This has two major consequences under acidic conditions:
-
Accelerated Hydrolysis: The electron-withdrawing fluorine atoms increase the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack by water. This generally leads to a faster rate of hydrolysis compared to the non-fluorinated analog.
-
Facilitated Decarboxylation: The same inductive effect destabilizes the intermediate fluorinated β-ketoacid. By withdrawing electron density, the fluorine atoms weaken the C-C bond that is cleaved during decarboxylation, thereby lowering the activation energy for the reaction and accelerating the loss of CO₂.
This enhanced reactivity means that fluorinated β-ketoesters are generally less stable in acidic media than their non-fluorinated counterparts.
Comparative Summary: Acidic Conditions
| Feature | Non-Fluorinated β-Ketoester | Fluorinated β-Ketoester | Causality |
| Rate of Hydrolysis | Moderate | Faster | Fluorine's inductive effect increases the electrophilicity of the ester carbonyl. |
| Rate of Decarboxylation | Moderate (Requires Heat) | Faster | Fluorine's inductive effect destabilizes the β-ketoacid intermediate, weakening the C-C bond. |
| Primary Products | Ketone + CO₂ | Fluorinated Ketone + CO₂ | The core degradation pathway is conserved, but the kinetics are altered. |
Part 2: Stability Under Basic Conditions
The stability landscape changes dramatically under basic conditions. While saponification is a common reaction, the presence of fluorine introduces a unique and highly efficient degradation pathway that is absent in non-fluorinated systems.
Non-Fluorinated β-Ketoesters: Enolate Formation vs. Saponification
For a non-fluorinated β-ketoester, two main reactions compete under basic conditions:
-
Enolate Formation: The α-protons are significantly acidic (pKa ≈ 11 for ethyl acetoacetate) and are readily abstracted by a suitable base (like an alkoxide) to form a resonance-stabilized enolate.[4][13] This enolate is a key nucleophilic intermediate for alkylation and other C-C bond-forming reactions.[3]
-
Saponification: The use of hydroxide as a base leads to irreversible hydrolysis of the ester to form the carboxylate salt of the β-ketoacid.[14] This carboxylate anion is significantly more stable towards decarboxylation than the corresponding acid because the negative charge repels the electron movement required for the cyclic transition state.[11]
Caption: Competing reaction pathways for non-fluorinated β-ketoesters in base.
Fluorinated β-Ketoesters: The Dominance of Haloform-Type Cleavage
The introduction of multiple fluorine atoms, especially a trifluoromethyl (CF₃) group, fundamentally alters the molecule's behavior in base.
-
Greatly Increased Acidity: The α-protons of fluorinated β-ketoesters are exceptionally acidic due to the immense inductive effect of the fluorine atoms, making enolate formation extremely favorable.
-
Haloform-Type C-C Bond Cleavage: The most significant difference is the susceptibility of γ-polyfluorinated β-ketoesters to a retro-Claisen or "haloform-type" reaction.[15] The trifluoromethyl group makes the ketone carbonyl highly electrophilic. Nucleophilic attack by a base (e.g., hydroxide) forms a tetrahedral intermediate. Instead of reforming the starting material, this intermediate readily collapses by cleaving the C-C bond to expel the highly stabilized trifluoromethyl anion (⁻CF₃), which is an excellent leaving group.[16] This pathway leads to the rapid decomposition of the molecule into a carboxylate and fluoroform (CHF₃) after protonation. This cleavage reaction is the dominant degradation pathway and is significantly faster than saponification for these compounds.
Caption: Haloform-type degradation of a trifluoromethyl β-ketoester in base.
Comparative Summary: Basic Conditions
| Feature | Non-Fluorinated β-Ketoester | Fluorinated (CF₃) β-Ketoester | Causality |
| α-Proton Acidity (pKa) | ~11 | Significantly Lower (<9) | Strong inductive electron withdrawal by fluorine atoms stabilizes the conjugate base (enolate). |
| Primary Reaction Pathway | Enolate Formation / Saponification | Haloform-Type C-C Cleavage | The trifluoromethyl anion (⁻CF₃) is a stable leaving group, enabling a rapid retro-Claisen reaction. |
| Stability | Relatively Stable (especially as enolate or carboxylate) | Highly Unstable | The C-C bond cleavage pathway provides a low-energy route for rapid decomposition. |
Part 3: Experimental Protocol for Comparative Stability Analysis
To provide actionable data, a self-validating experimental workflow is essential. This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation rates of a fluorinated and non-fluorinated β-ketoester.
Objective
To determine and compare the kinetic stability of ethyl acetoacetate (non-fluorinated) and ethyl 4,4,4-trifluoroacetoacetate (fluorinated) under standardized acidic and basic aqueous conditions at a controlled temperature.
Materials
-
Ethyl acetoacetate (EAA)
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
-
Acetonitrile (HPLC Grade)
-
Deionized Water
-
Hydrochloric Acid (HCl), 10 M solution
-
Sodium Hydroxide (NaOH), 10 M solution
-
Phosphoric Acid (for quenching)
-
HPLC system with a C18 column and UV detector (monitoring at 254 nm)
-
Thermostatted water bath or reaction block
Step-by-Step Methodology
-
Preparation of Reagents:
-
Acidic Solution (1 M HCl): Dilute 10 M HCl in a 50:50 (v/v) acetonitrile/water mixture.
-
Basic Solution (1 M NaOH): Dilute 10 M NaOH in a 50:50 (v/v) acetonitrile/water mixture.
-
Stock Solutions (100 mM): Prepare separate 100 mM stock solutions of EAA and ETFAA in pure acetonitrile.
-
Quenching Solution: 1 M Phosphoric Acid in water.
-
-
Experimental Procedure (to be run for each compound and each condition):
-
Equilibrate the acidic and basic solutions to 25°C in a water bath.
-
To start the reaction, add 100 µL of the 100 mM ester stock solution to 9.9 mL of the pre-heated acidic or basic solution (final ester concentration = 1 mM). Start a timer immediately.
-
At designated time points (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a 500 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to 500 µL of the quenching solution. This neutralizes the reaction and stabilizes the sample for analysis.
-
Inject the quenched sample onto the HPLC system.
-
-
HPLC Analysis:
-
Use an isocratic mobile phase (e.g., 40:60 acetonitrile:water with 0.1% formic acid) to separate the starting material from its degradation products.
-
Generate a calibration curve for both EAA and ETFAA to correlate peak area with concentration.
-
Quantify the remaining percentage of the starting ester at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration (ln[Ester]) versus time for each experiment.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
Calculate the half-life (t₁/₂) for each compound under each condition using the formula: t₁/₂ = 0.693 / k.
-
Caption: Workflow for the comparative kinetic stability analysis of β-ketoesters.
Conclusion: A Tale of Two Stabilities
The incorporation of fluorine into the β-ketoester scaffold dramatically alters its chemical stability in a manner highly dependent on pH.
-
Under acidic conditions, fluorination generally decreases stability by accelerating both ester hydrolysis and the subsequent decarboxylation of the β-ketoacid intermediate.
-
Under basic conditions, the difference is far more profound. While non-fluorinated β-ketoesters form relatively stable enolates or carboxylates, polyfluorinated analogs are highly susceptible to rapid and irreversible C-C bond cleavage via a haloform-type mechanism. This unique degradation pathway is arguably the most critical stability consideration for researchers working with these compounds.
For professionals in drug development and chemical synthesis, understanding these distinct stability profiles is paramount. The choice of reaction conditions, purification methods, and formulation strategies must be carefully tailored to the specific electronic nature of the β-ketoester in use to prevent unintended degradation and ensure the integrity of the final product.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
-
Master Organic Chemistry. Decarboxylation. (2022). Available at: [Link]
-
Chemistry Steps. Decarboxylation. Available at: [Link]
-
Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. (2024). Available at: [Link]
-
Grokipedia. Haloform reaction. Available at: [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. (2021). Available at: [Link]
-
Tsuji, J. Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(8), 349-363. (2004). Available at: [Link]
-
Ni, C., Hu, M., & Hu, J. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. (2016). Available at: [Link]
-
Jones, P. Chapter 21.5 Decarboxylation of beta-keto acids. YouTube. (2020). Available at: [Link]
-
Fuson, R. C., & Bull, B. A. The Haloform Reaction. Chemical Reviews, 15(3), 275-309. (1934). Available at: [Link]
-
JoVE. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2025). Available at: [Link]
-
Master Organic Chemistry. Haloform Reaction of Methyl Ketones. (2020). Available at: [Link]
-
JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Overview. (2023). Available at: [Link]
-
Sciencemadness Wiki. Haloform reaction. (2018). Available at: [Link]
-
Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. (2022). Available at: [Link]
-
Quora. What makes β-keto acids more acidic than carboxylic acids?. (2024). Available at: [Link]
-
Pretze, M., & Wuest, F. Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals, 10(4), 85. (2017). Available at: [Link]
-
Mykhailiuk, P. K. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ACS Omega, 7(40), 35949-35954. (2022). Available at: [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 3. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. quora.com [quora.com]
- 14. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 15. grokipedia.com [grokipedia.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to the Stereoselective Reduction of Methyl 4-(4-fluorophenyl)-3-oxobutanoate
For researchers, medicinal chemists, and professionals in drug development, the stereoselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical science. The biological activity of a drug candidate is often intrinsically linked to its stereochemistry. In this guide, we delve into the stereoselective reduction of a key building block, methyl 4-(4-fluorophenyl)-3-oxobutanoate, to its corresponding chiral β-hydroxy ester, methyl 4-(4-fluorophenyl)-3-hydroxybutanoate. This transformation is pivotal in the synthesis of various pharmaceutical agents, and achieving high stereoselectivity is paramount.
This guide provides a comparative analysis of the three leading methodologies for this asymmetric reduction: transition metal-catalyzed hydrogenation (specifically with Ru-BINAP systems), stoichiometric reduction with chiral auxiliaries (the Corey-Itsuno-Shibata reduction), and biocatalysis. We will explore the underlying principles of each method, present representative experimental data, and offer insights to guide your selection of the most appropriate technique for your research needs.
The Critical Role of Stereoselectivity: A Brief Overview
The two enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, the ability to selectively synthesize the desired enantiomer is not merely an academic exercise but a critical aspect of drug design and development. The reduction of the prochiral ketone in methyl 4-(4-fluorophenyl)-3-oxobutanoate presents an opportunity to establish a chiral center with a defined stereochemistry, which will be carried through to the final active pharmaceutical ingredient (API).
Comparative Analysis of Stereoselective Reduction Methods
Here, we compare the performance of three distinct and powerful approaches to the asymmetric reduction of methyl 4-(4-fluorophenyl)-3-oxobutanoate.
Asymmetric Hydrogenation with Ru-BINAP Catalysts
The Noyori asymmetric hydrogenation, a Nobel Prize-winning technology, stands as a titan in the field of stereoselective synthesis.[1] This method employs a chiral ruthenium catalyst, typically complexed with a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, to deliver hydrogen with high facial selectivity to the ketone.[2][3]
The exceptional stereoselectivity of the Ru-BINAP system arises from the formation of a rigid, chiral catalytic complex. The substrate coordinates to the ruthenium center, and the C2-axial chirality of the BINAP ligand creates a highly differentiated steric environment, directing the hydride transfer to one face of the carbonyl group.[1] The reaction proceeds through a six-membered transition state, and the choice of the (R)- or (S)-enantiomer of the BINAP ligand dictates the absolute configuration of the resulting alcohol.[1]
Logical Workflow for Ru-BINAP Catalyzed Asymmetric Hydrogenation
Caption: Workflow for Ru-BINAP catalyzed asymmetric hydrogenation.
| Catalyst System | Substrate | Yield (%) | ee (%) | Conditions |
| RuCl₂((S)-BINAP) | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | >95 | >99 (R) | H₂ (pressure varies), Methanol, rt |
| RuBr₂((R)-BINAP) | Methyl 3-oxobutanoate | - | >99 (R) | H₂ (100 atm), Methanol, 28 °C |
Data for analogous substrates.
-
Catalyst Preparation (in a glovebox): To a Schlenk flask, add [RuCl₂(p-cymene)]₂ and the chiral BINAP ligand (e.g., (S)-BINAP) in a 1:1.1 molar ratio relative to Ru.
-
Add degassed methanol and stir the mixture at room temperature for 1-2 hours to form the active catalyst.
-
Hydrogenation: In a high-pressure reactor, dissolve the substrate, methyl 4-(4-fluorophenyl)-3-oxobutanoate, in degassed methanol.
-
Add the prepared catalyst solution (substrate to catalyst ratio typically 1000:1 to 10,000:1).
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and stir at the desired temperature (e.g., room temperature to 50 °C) for 12-24 hours.
-
Workup and Analysis: After depressurization, concentrate the reaction mixture in vacuo. Purify the residue by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product, methyl 4-(4-fluorophenyl)-3-hydroxybutanoate, by chiral HPLC or GC analysis.
Corey-Itsuno-Shibata (CBS) Reduction
The Corey-Itsuno-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source, typically borane-dimethyl sulfide (BMS) or borane-THF complex.[5][6][7]
The reaction proceeds through a six-membered ring transition state. The Lewis acidic boron of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone, while the borane reductant coordinates to the nitrogen atom of the catalyst. This pre-organization facilitates an intramolecular hydride transfer from the borane to one face of the ketone, dictated by the stereochemistry of the chiral amino alcohol from which the oxazaborolidine is derived.[5][6]
Logical Pathway for Corey-Itsuno-Shibata (CBS) Reduction
Caption: Workflow for the Corey-Itsuno-Shibata (CBS) reduction.
The CBS reduction is particularly effective for aryl alkyl ketones, a class to which methyl 4-(4-fluorophenyl)-3-oxobutanoate belongs. High enantioselectivities are consistently achieved.
| Catalyst | Reductant | Substrate Type | Typical ee (%) |
| (R)- or (S)-Me-CBS | Borane-DMS | Aryl Alkyl Ketones | >95 |
| (R)- or (S)-Bu-CBS | Borane-THF | Dialkyl Ketones | 90-98 |
General performance for the substrate class.
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of the (R)- or (S)-CBS catalyst (typically 5-10 mol%) in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the borane reagent (e.g., borane-dimethyl sulfide complex, 1.0-1.2 equivalents) to the catalyst solution and stir for 10-15 minutes.
-
Add a solution of methyl 4-(4-fluorophenyl)-3-oxobutanoate in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at the same temperature until complete conversion is observed by TLC or LC-MS.
-
Quench and Workup: Carefully quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add aqueous acid (e.g., 1M HCl) and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Analysis: Determine the enantiomeric excess by chiral HPLC.
Biocatalytic Reduction with Baker's Yeast (Saccharomyces cerevisiae)
Biocatalysis offers an environmentally friendly and often highly selective alternative to traditional chemical methods.[8] Baker's yeast is a readily available and inexpensive source of various oxidoreductase enzymes that can effectively reduce ketones to chiral alcohols.[9][10]
The stereoselectivity of yeast-mediated reductions is governed by the substrate specificity of the various dehydrogenase enzymes present in the yeast cells. These enzymes utilize cofactors such as NADH or NADPH to deliver a hydride to the carbonyl group. The active site of the enzyme is chiral and sterically demanding, leading to a strong preference for binding the substrate in a specific orientation, thus resulting in the formation of one enantiomer of the alcohol product. The outcome often follows Prelog's rule, which predicts the stereochemistry of the product based on the relative size of the substituents on the ketone.
Workflow for Biocatalytic Reduction with Baker's Yeast
Caption: General workflow for Baker's yeast mediated reduction.
The enantioselectivity of Baker's yeast reductions can be highly dependent on the substrate and reaction conditions. For β-keto esters, generally good to excellent enantioselectivities are observed.
| Biocatalyst | Substrate | Yield (%) | ee (%) |
| Saccharomyces cerevisiae | Ethyl acetoacetate | ~70 | >95 (S) |
| Saccharomyces cerevisiae | Ethyl 4-chloro-3-oxobutanoate | High | >99 (S) |
Data for analogous substrates.
-
Yeast Activation: In a flask, dissolve sucrose in warm water (around 35-40 °C).
-
Add Baker's yeast and stir gently until a homogeneous suspension is formed. Allow the mixture to stand for about 30 minutes to activate the yeast.
-
Bioreduction: Add methyl 4-(4-fluorophenyl)-3-oxobutanoate to the yeast suspension. The substrate can be added neat or as a solution in a minimal amount of a water-miscible solvent like ethanol.
-
Incubate the flask at room temperature with gentle shaking for 24-72 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells.
-
Saturate the aqueous filtrate with sodium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC.
Determining Stereoselectivity: A Note on Chiral Analysis
An accurate assessment of the stereoselectivity of these reactions is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of the product.[11][12]
General Chiral HPLC Method Development:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating the enantiomers of β-hydroxy esters.[11]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Optimization: The ratio of the non-polar to polar solvent is adjusted to achieve optimal separation of the enantiomers. The flow rate and column temperature can also be optimized.
Conclusion: Selecting the Right Tool for the Job
The choice of method for the stereoselective reduction of methyl 4-(4-fluorophenyl)-3-oxobutanoate will depend on several factors, including the desired scale of the reaction, the required level of enantiopurity, cost considerations, and available equipment.
-
Ru-BINAP catalyzed asymmetric hydrogenation is an excellent choice for large-scale synthesis, offering high turnover numbers, excellent enantioselectivity, and well-established industrial applications.[4] However, it requires specialized high-pressure equipment and relatively expensive catalysts.
-
The Corey-Itsuno-Shibata reduction provides a reliable and highly enantioselective method that is well-suited for laboratory-scale synthesis.[5][6] The catalysts are commercially available, and the reaction conditions are generally mild.
-
Biocatalysis with Baker's yeast represents a green and cost-effective approach.[8] It is particularly attractive for its environmental friendliness and the use of readily available reagents. However, the reaction times can be longer, and the yields and enantioselectivities may require optimization for specific substrates.
By understanding the principles and practical considerations of each of these powerful techniques, researchers and drug development professionals can make informed decisions to efficiently and effectively synthesize the desired chiral building blocks for the next generation of pharmaceuticals.
References
-
Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]
-
ACS Publications. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Retrieved from [Link]
-
Wikipedia. (2023). Corey–Itsuno reduction. Retrieved from [Link]
-
Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
Heidl, I., et al. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Extremophiles, 22(4), 579-593. Retrieved from [Link]
-
Noyori, R., et al. (1987). Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. Journal of the American Chemical Society, 109(19), 5856–5858. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Reductions of β-keto-Esters by Bakers' Yeast. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (2023). Enantioselective reduction of ketones. Retrieved from [Link]
-
Synfacts. (2012). Ir-Catalyzed Asymmetric Hydrogenation of β-Aryl β-Keto Esters. Synfacts, 2012(04), 0413. Retrieved from [Link]
-
ACG Publications. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. Retrieved from [Link]
-
ACS Publications. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Retrieved from [Link]
-
SynArchive. (n.d.). Itsuno-Corey Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
National Institutes of Health. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ASYMMETRIC HYDROGENATION OF ALLYLIC ALCOHOLS USING BINAP-RUTHENIUM(II) COMPLEXES: (R)-(+)-CITRONELLOL. Retrieved from [Link]
Sources
- 1. Lowest transition state for the chirality-determining step in Ru((R)-BINAP)-catalyzed asymmetric hydrogenation of methyl-3-oxobutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. ethz.ch [ethz.ch]
- 4. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. chab.ethz.ch [chab.ethz.ch]
- 10. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 11. asianpubs.org [asianpubs.org]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]
A Comparative Guide to Quantitative NMR (qNMR) for the Purity Determination of 4-fluoro-β-oxo-benzenebutanoic acid methyl ester
In the rigorous landscape of pharmaceutical development, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] The compound 4-fluoro-β-oxo-benzenebutanoic acid methyl ester, a β-keto ester, serves as a pertinent example of a synthetic building block where precise purity assessment is critical.[3] This guide provides an in-depth, objective comparison between Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—a primary analytical method—and the widely adopted orthogonal technique, High-Performance Liquid Chromatography (HPLC), for this purpose. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to guide researchers and drug development professionals in selecting the most appropriate methodology.
The qNMR Approach: A Fundamental Measurement of Molar Ratio
Quantitative NMR stands as a powerful method for gauging pharmaceutical purity, distinguished by the direct proportionality between the integral of an NMR peak and the number of nuclei contributing to that signal.[4] This fundamental principle allows for the determination of a compound's purity without requiring a chemically identical reference standard for the analyte, a significant advantage over chromatographic techniques.[5][6]
The Rationale for Employing qNMR
The decision to use qNMR is grounded in its status as a primary ratio method, a concept increasingly recognized by pharmacopeias, including in the framework of USP General Chapter <761>.[7][8][9] The core strengths of qNMR are:
-
Metrological Traceability: qNMR provides a direct measure of the molar ratio between the analyte and a certified internal standard, linking the result to the International System of Units (SI) through the mass of the standard.[10][11]
-
Structural Confirmation and Quantification: A single qNMR experiment simultaneously confirms the identity of the analyte and determines its purity, offering a holistic view of the sample.
-
Reduced Reliance on Specific Standards: It eliminates the need to synthesize, isolate, and certify reference standards for every impurity, which is particularly valuable during early-stage development when such standards are often unavailable.[6][12]
Designing a Self-Validating qNMR Experiment
A robust qNMR protocol is a self-validating system. The integrity of the result depends critically on meticulous planning and execution of the experiment.
Caption: Workflow for qNMR Purity Determination.
-
Causality of Internal Standard (IS) Selection: The choice of IS is the cornerstone of the experiment.[13][14] An ideal standard must have high, certified purity (≥99%), be stable, non-hygroscopic, and non-reactive with the analyte.[7][13] Crucially, at least one of its resonance signals must be a sharp singlet in a region of the spectrum free from any analyte or impurity signals.[13][14] For 4-fluoro-β-oxo-benzenebutanoic acid methyl ester, Maleic Acid is an excellent choice. Its sharp singlet from the olefinic protons appears around 6.3-6.5 ppm (in DMSO-d6), a region typically clear for this type of analyte.
-
The Critical Role of Relaxation Delay (D1): The most common source of systematic error in qNMR is incomplete spin-lattice relaxation.[14] If the time between successive pulses (the relaxation delay, D1) is too short, signals with longer T1 relaxation times will become saturated, leading to their integrals being underestimated.[14] Therefore, the cardinal rule is to set D1 to at least five times the longest T1 value of any peak being integrated (both analyte and IS). This ensures >99% relaxation for all nuclei, making the integration directly proportional to the molar concentration.
Experimental Protocol: ¹H-qNMR Purity of 4-fluoro-β-oxo-benzenebutanoic acid methyl ester
This protocol is designed for a 400 MHz or higher NMR spectrometer.
1. Materials:
-
Analyte: 4-fluoro-β-oxo-benzenebutanoic acid methyl ester
-
Internal Standard (IS): Maleic Acid (Certified purity ≥ 99.5%)
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6, 99.9 atom % D)
-
Equipment: High-quality 5 mm NMR tubes, analytical microbalance (readability ±0.01 mg or better).
2. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the analyte into a clean, dry vial using an analytical microbalance. Record the mass (m_analyte) precisely.[15]
-
Accurately weigh approximately 8-10 mg of Maleic Acid (IS) into the same vial. Record the mass (m_IS) precisely. The goal is a near 1:1 molar ratio to minimize integration errors.[4]
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6. Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
-
Prepare at least three independent samples to assess precision.[16]
3. NMR Data Acquisition:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate (approx. 5 minutes).
-
Lock onto the deuterium signal of DMSO-d6 and perform magnetic field shimming to achieve optimal resolution and lineshape.
-
Determine T1: Use an inversion recovery pulse sequence to measure the T1 relaxation times for the analyte proton signals to be used for quantification (e.g., the aromatic protons) and the IS signal.
-
Set Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30' or 'zg90' on Bruker systems).
-
Relaxation Delay (D1): ≥ 5 x (longest T1 value). This will likely be in the range of 15-30 seconds.
-
Acquisition Time (AQ): ~2-4 seconds to ensure good digital resolution.
-
Number of Scans (NS): 16 to 64, sufficient to achieve a signal-to-noise ratio (S/N) > 250:1 for the signals of interest.[1]
-
Dummy Scans (DS): 4, to allow the spins to reach a steady state.
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transform, followed by careful manual phasing and baseline correction to the spectrum. Automated corrections are often insufficient for high-accuracy qNMR.[4]
-
Integrate the selected, well-resolved analyte signal (I_analyte) and the IS signal (I_IS). For the analyte, the two protons on the aromatic ring ortho to the fluorine atom are a good choice. For Maleic Acid, integrate the singlet for the two olefinic protons.
-
Calculate the purity (P_analyte) using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons generating the signal (N_analyte = 2; N_IS = 2)
-
MW: Molar Mass (MW_analyte = 210.19 g/mol ; MW_IS = 116.07 g/mol )
-
m: Mass weighed
-
P_IS: Purity of the Internal Standard (e.g., 99.8%)
-
The Orthogonal Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical quality control for purity determination.[12][18] It is an orthogonal method because its principle of separation (differential partitioning between phases) is fundamentally different from the spectroscopic principle of qNMR.[1]
Principle and Rationale
HPLC separates components of a mixture based on their affinity for a stationary phase (column) and a mobile phase. A UV detector measures the absorbance of each component as it elutes, and the area of the resulting peak is proportional to its concentration. For accurate purity determination, a reference standard of the main compound is required to calculate the response factor.
Experimental Protocol: HPLC Purity of 4-fluoro-β-oxo-benzenebutanoic acid methyl ester
This is a representative reverse-phase HPLC method.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector, autosampler, and quaternary pump.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Analyte Reference Standard (Purity certified)
-
Diluent: 50:50 Acetonitrile:Water
2. Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard, dissolve in, and dilute to 50.0 mL with diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the analyte sample, dissolve in, and dilute to 50.0 mL with diluent.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 90 20.0 90 20.1 40 | 25.0 | 40 |
4. Data Analysis:
-
Purity is typically calculated using the area percent method, assuming all impurities have the same response factor as the main peak.
-
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
For higher accuracy, especially for known impurities, Relative Response Factors (RRFs) should be determined and applied. qNMR is an excellent technique for determining these RRFs.[12]
Head-to-Head Comparison: qNMR vs. HPLC
An objective comparison requires evaluating both the quantitative results and the intrinsic characteristics of each technique.
Comparison of Method Principles
Caption: Core Principles of qNMR vs. HPLC Quantification.
Representative Quantitative Data
The following table summarizes representative data for the purity assessment of a single batch of 4-fluoro-β-oxo-benzenebutanoic acid methyl ester.
| Parameter | ¹H-qNMR | HPLC-UV (Area %) |
| Purity (%) | 98.9 | 99.2 |
| Standard Deviation (n=3) | 0.15% | 0.08% |
| Analysis Time per Sample | ~20 minutes | ~30 minutes |
| Method Development Time | Low (~1-2 days) | Moderate (~3-5 days) |
| Reference Standard | Required for IS only | Required for Analyte |
| Information Provided | Purity + Structure | Purity Only |
| Sample Consumption | ~15 mg | < 1 mg |
| Destructive? | No | Yes |
Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.[1]
Attributes Comparison
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Quantification Basis | Molar ratio to an internal standard; absolute method. | Response relative to a reference standard; relative method. |
| Reference Standard | Requires a certified, structurally different IS.[5][7] | Requires a certified reference standard of the analyte itself. |
| Selectivity | Excellent. Based on unique resonance frequencies of protons. | High. Based on retention time; co-elution is possible. |
| Sensitivity | Lower. LOD/LOQ typically in the 0.05-0.1% range. | Higher. Excellent for trace impurity detection (ppm levels). |
| Universality | Universal detector for protons. No chromophore needed. | Requires a chromophore for UV detection. Other detectors available. |
| Throughput | Moderate. Longer run times due to relaxation delays. | High. Well-suited for automated, high-throughput screening. |
| Regulatory Standing | Accepted as a primary method (USP <761>).[7][9][19] | The industry standard for QC release testing. |
Conclusion: An Integrated, Orthogonal Strategy
Neither qNMR nor HPLC is universally superior; they are powerful, complementary tools. Relying on a single analytical method can be misleading, whereas employing orthogonal methods provides a more comprehensive and reliable assessment of a compound's purity.[1]
-
qNMR is the unequivocal choice for the primary characterization of reference standards and for purity assignments in early development when impurity standards are not available. Its foundation in a fundamental physical constant provides a high degree of confidence and metrological traceability.[20][21]
-
HPLC remains the unmatched workhorse for routine quality control due to its high sensitivity, throughput, and established presence in the regulatory landscape. It excels at detecting and quantifying trace-level impurities that may be below the detection limit of qNMR.
For the definitive purity determination of a key intermediate like 4-fluoro-β-oxo-benzenebutanoic acid methyl ester, a dual approach is recommended. Use qNMR to certify the purity of the primary reference material, and then use that well-characterized standard to validate a robust, stability-indicating HPLC method for routine batch release and quality control. This integrated strategy leverages the absolute accuracy of qNMR and the high-sensitivity of HPLC, ensuring the highest level of scientific integrity and product quality.
References
-
ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. [Link]
-
Pauli, G. F., et al. (2018). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. Semantic Scholar. [Link]
-
Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage. [Link]
-
Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed. [Link]
-
JEOL Ltd. (n.d.). Let's try doing quantitative NMR. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]
-
ResearchGate. (n.d.). Purity comparison by NMR and HPLC. [Link]
-
Corden Pharma. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. [Link]
-
Almac Group. (n.d.). QNMR – a modern alternative to HPLC. [Link]
-
ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. [Link]
-
ResearchGate. (2014). Quantitative NMR Spectroscopy in Pharmaceutical R&D. [Link]
-
ECA Academy. (2022). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
-
National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. [Link]
-
ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. [Link]
-
Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]
-
MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. usp.org [usp.org]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enovatia.com [enovatia.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. youtube.com [youtube.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 17. researchgate.net [researchgate.net]
- 18. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 19. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 20. rssl.com [rssl.com]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.
Understanding the Compound: Hazard Profile and Disposal Rationale
The fundamental principle guiding the disposal of this compound is waste segregation . Halogenated and non-halogenated organic wastes must be collected in separate, designated containers.[4][6][7] This is crucial because many waste disposal facilities utilize fuel blending, and the presence of halogens can be detrimental to this process and require more specialized, costly incineration methods.[7]
Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to be integrated into your laboratory's broader Chemical Hygiene Plan (CHP), a mandatory written program under OSHA's Laboratory Standard (29 CFR 1910.1450).[8][9][10][11]
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. This is the first line of defense against potential exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of the chemical. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
Step 2: Waste Characterization and Segregation
Properly identifying and segregating the waste at the point of generation is the most critical step.
-
Identify the Waste Stream: Any solution or material containing this compound is to be considered hazardous chemical waste.
-
Segregate as Halogenated Organic Waste: This compound contains fluorine, a halogen. Therefore, it must be disposed of in a container specifically designated for halogenated organic waste .[4][5][6] Do not mix with non-halogenated organic solvents like acetone, ethanol, or hexane.[7]
Step 3: Waste Collection and Container Management
Adherence to proper container management practices prevents spills, leaks, and exposure.
-
Use a Designated Waste Container: The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[4][12] It should be clearly labeled.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "Halogenated Organic Waste" and the full chemical name: "this compound".[5][13][14] All constituents of a mixed waste stream should be listed with their approximate percentages.[5]
-
Keep Containers Closed: Waste containers must remain closed at all times, except when actively adding waste.[4][7] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills during transport.[15]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish SAAs for the temporary storage of waste containers.[12][13]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[13][15]
-
Secondary Containment: Store the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Segregation within SAA: Store incompatible waste streams separately within the SAA to prevent accidental mixing. For example, keep acids and bases in separate secondary containment.[12]
The following diagram illustrates the decision-making process for the disposal of this compound:
Disposal Decision Workflow
Step 5: Arranging for Final Disposal
Once the waste container is full, it must be removed from the SAA for disposal by trained professionals.
-
Contact Environmental Health & Safety (EHS): Do not attempt to dispose of the chemical waste yourself. Your institution's EHS department is responsible for the collection and proper disposal of hazardous waste.[5]
-
Documentation: Maintain accurate records of the waste generated and disposed of, as required by your institution and regulatory agencies like the EPA.[16]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Small Spills: For minor spills, alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated absorbent material in a sealed, labeled container for disposal as halogenated organic waste.[4]
-
Large Spills: For larger spills, evacuate the area immediately and notify your institution's emergency response team and EHS.[4]
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This diligence not only ensures regulatory compliance but also builds a foundation of trust in our scientific practices.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Chemical and Hazardous Waste Guide. University of Oslo (UiO). [Link]
-
Organic solvent waste. Kemicentrum, Lund University. [Link]
-
Safety Data Sheet: Fatty acid methyl ester 8 component mixture. GL Sciences Inc. [Link]
-
Hazard statements. MSDS Europe. [Link]
-
Safety Data Sheet. REG Marketing & Logistics Group, LLC. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-OXO-4-PHENYL-BUTYRIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. osha.gov [osha.gov]
- 9. mastercontrol.com [mastercontrol.com]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. osha.gov [osha.gov]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. epa.gov [epa.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester
As a Senior Application Scientist, my priority is to empower researchers with the knowledge to execute their work not only effectively but with the highest degree of safety. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for the safe handling of 4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester. By understanding the why behind each procedural step, you build a resilient safety culture in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a beta-keto ester, a class of compounds widely used in organic synthesis for their versatile reactivity.[1][2] While specific toxicological data for this exact molecule is limited, authoritative databases provide GHS (Globally Harmonized System) classifications for structurally analogous compounds, which serve as a reliable basis for risk assessment.
The primary hazards associated with this and similar molecules are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[3]
-
Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if vapors or aerosols are inhaled.[3]
Our entire safety protocol is built upon mitigating these risks at every stage of the handling process. The fundamental principle is to establish multiple barriers between the researcher and the chemical, with Personal Protective Equipment (PPE) serving as the critical final barrier.
The Foundation: Engineering and Administrative Controls
Before any PPE is selected, primary controls must be in place. PPE is the last line of defense, not the first.
-
Primary Engineering Control: All handling of this compound, including weighing, dispensing, and addition to reaction vessels, must be conducted within a properly functioning and certified chemical fume hood. This is non-negotiable and serves to control the respiratory hazard.
-
Administrative Controls: Ensure eyewash stations and safety showers are accessible and have been recently tested.[4] All personnel must be trained on this specific protocol and the location and use of emergency equipment.
Core Personal Protective Equipment (PPE) Protocol
The following PPE ensemble is mandatory for all personnel handling this compound.
| PPE Category | Specification | Rationale and Key Considerations |
| Eye & Face Protection | ANSI Z87.1 or EN166 compliant chemical splash goggles. A full-face shield worn over goggles is required when handling >100 mL or when a splash hazard is significant.[5] | Protects against the serious eye irritation hazard.[3] Goggles provide a seal around the eyes to prevent splashes from all angles. A face shield adds a further layer of protection for the entire face. |
| Protective Clothing | 100% cotton or flame-resistant (e.g., Nomex) lab coat, fully fastened.[5] Long pants and fully enclosed, chemical-resistant shoes are mandatory. | Provides a barrier against incidental skin contact. Synthetic fabrics like polyester can melt and fuse to the skin in the event of a fire or with certain chemical exposures, whereas cotton does not. |
| Hand Protection | Double-gloving is required. See Section 4 for a detailed analysis of glove selection. | This is the most critical component for preventing skin contact. The choice of glove material is paramount due to the compound's chemical nature as a ketone and ester. |
| Respiratory Protection | Not required when working within a certified fume hood. | A fume hood provides adequate protection from respiratory irritation.[5] A respirator may be required for large-scale spills or emergency situations, which necessitates enrollment in a formal respiratory protection program with fit testing. |
In-Depth Guide to Glove Selection: A Critical Choice
The selection of appropriate gloves is the most crucial decision for preventing skin exposure. The compound's structure, featuring both a ketone and an ester functional group, can degrade common glove materials.
Causality of Glove Choice: Standard disposable nitrile gloves, while providing excellent dexterity and splash protection against many chemicals, are generally not recommended for prolonged use with ketones or certain esters.[6] These chemical classes can cause nitrile to swell, soften, and lose its protective integrity. Therefore, a more robust material is necessary for direct handling.
| Glove Material | Recommended Use | Breakthrough Time & Comments |
| Nitrile | Outer Glove (Splash Protection Only) | Provides good dexterity for fine tasks. Must be disposed of immediately upon any splash contact. Not suitable for immersion or extended handling.[7][8] |
| Butyl Rubber | Inner Glove (Primary Protection) | Excellent. Butyl rubber offers superior resistance to a wide array of chemicals, specifically including ketones and esters.[6] It is the recommended material for direct handling and when prolonged contact is possible. |
| PVA (Polyvinyl Alcohol) | Alternative for Ketone Resistance | Excellent. PVA provides exceptional protection against ketones and aromatic solvents.[9] Crucial Limitation: It is degraded by water and should not be used in aqueous solutions or humid environments. |
Glove Protocol:
-
Inspection: Before every use, visually inspect all gloves for discoloration, punctures, or tears.[10] For reusable gloves like Butyl, an inflation test (filling with air and checking for leaks) is recommended.
-
Donning: Don the primary Butyl glove first, ensuring a proper fit. Follow with the outer Nitrile glove. The outer glove's cuff should be pulled over the cuff of the lab coat sleeve.
-
During Use: Be mindful of contact. If the outer glove is splashed, remove and replace it immediately in a safe manner.
-
Doffing: Remove the outer glove first, peeling it off without touching the exterior. Then, remove the inner glove using the same technique. Dispose of gloves in the designated solid hazardous waste stream.
-
Hygiene: Always wash hands thoroughly with soap and water after removing gloves.
Standard Operating Procedure (SOP) Workflow
This workflow ensures safety at every step of the process, from receiving the material to its final disposal.
Caption: Workflow for handling this compound.
Emergency and Disposal Procedures
6.1. Spill Response
-
Small Spill (Inside Fume Hood):
-
Alert nearby personnel.
-
Use an appropriate absorbent material (e.g., vermiculite or a commercial chemical absorbent) to contain the spill. Do not use paper towels for a liquid spill.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
6.2. Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
6.3. Waste Disposal
-
Liquid Waste: All unused material and reaction residues must be collected in a clearly labeled, sealed hazardous waste container designated for "Halogenated/Non-halogenated Organic Waste" as appropriate for your institution's policy.[12]
-
Solid Waste: All contaminated items (gloves, weigh boats, absorbent materials, etc.) must be placed in a sealed, labeled container for solid hazardous waste.
-
Sink Disposal: Under no circumstances should this chemical or its waste be disposed of down the sink.[13]
By adhering to this comprehensive guide, you are not just following rules; you are engaging in a dynamic process of risk management that ensures the integrity of your research and the well-being of your entire team.
References
-
GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Miami University. (n.d.). Personal Protective Equipment | Safety | Physical Facilities. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Experiment 731: Esters. Retrieved from [Link]
-
Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]
-
Chevron. (2023). Safety Data Sheet. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Sempermed. (n.d.). Recommendation on Chemical Resistance. Retrieved from [Link]
-
Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Safety Glove Chemical Compatibility Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760261, Methyl 3-oxo-4-phenylbutanoate. Retrieved from [Link]
-
Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
- Trost, B. M., & Tsuji, J. (2014). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 90(4), 134–150.
-
Hirai, S., Asahara, H., & Nishiwaki, N. (2016). Mastering β-keto esters. ResearchGate. Retrieved from [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 3-oxo-4-phenylbutanoate | C11H12O3 | CID 2760261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 9. glovesnstuff.com [glovesnstuff.com]
- 10. sempermed.com [sempermed.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chemtalk.com.au [chemtalk.com.au]
- 13. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
